molecular formula C10H8N2O3 B13874144 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

カタログ番号: B13874144
分子量: 204.18 g/mol
InChIキー: PTWYCEPWPRYLNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is a quinoxaline derivative provided for research purposes. Quinoxaline compounds are a significant focus in medicinal chemistry due to their diverse biological activities. Researchers are exploring their potential as key scaffolds for developing novel therapeutic agents. Structurally similar quinoxaline carboxylic acids have been investigated as inhibitors of specific biological targets. For instance, quinoxaline-2-carboxylic acid derivatives have been designed as potent inhibitors of the Pim-1 kinase, a target for anticancer therapies . Other analogs have shown promise as inhibitors of Apoptosis Signal-Regulated Kinase 1 (ASK1) for treating conditions like non-alcoholic steatohepatitis . Furthermore, the quinoxaline core is a common structure in antibiotics and is being studied for its antimycobacterial properties, including against Mycobacterium tuberculosis . The presence of both carboxylic acid and hydroxy functional groups on this molecule makes it a versatile building block for further chemical synthesis and derivatization, allowing researchers to explore structure-activity relationships. This product is intended for laboratory research applications only and is not classified as a drug, food, or cosmetic.

特性

分子式

C10H8N2O3

分子量

204.18 g/mol

IUPAC名

6-hydroxy-2-methylquinoxaline-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-5-4-11-9-6(12-5)2-3-7(13)8(9)10(14)15/h2-4,13H,1H3,(H,14,15)

InChIキー

PTWYCEPWPRYLNQ-UHFFFAOYSA-N

正規SMILES

CC1=CN=C2C(=N1)C=CC(=C2C(=O)O)O

製品の起源

United States
Foundational & Exploratory

Physicochemical Profiling & Application Guide: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid

[1][2][3]

Executive Summary

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS 1160683-56-6) is a specialized heterocyclic scaffold primarily utilized as a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .[1][2] Its structural core—a quinoxaline ring substituted with an ortho-hydroxy carboxylic acid motif—serves as the pharmacophore responsible for chelating the active site iron (Fe²⁺) in HIF-prolyl hydroxylase enzymes.[1][2]

This guide provides a comprehensive physicochemical profile of the compound, detailing its ionization behavior, solubility landscapes, and stability metrics.[1][2] It is designed to support researchers in optimizing synthetic routes and developing robust analytical methods for drug development programs targeting anemia and ischemic conditions.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a fused benzene and pyrazine ring system (quinoxaline).[1][2] The critical structural feature is the 5-carboxy-6-hydroxy substitution pattern.[1][2] This "salicylate-like" arrangement on the heterocyclic core creates a strong intramolecular hydrogen bond, significantly influencing its solubility, pKa, and chelating capability.[1][2]

PropertyData
IUPAC Name 6-Hydroxy-2-methylquinoxaline-5-carboxylic acid
CAS Number 1160683-56-6
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
SMILES CC1=NC2=C(C=CC(O)=C2N=C1)C(O)=O
Key Functional Groups Carboxylic acid (C5), Phenolic hydroxyl (C6), Pyrazine nitrogens (N1, N4)

Physicochemical Profiling

Ionization Constants (pKa)

Understanding the ionization state is paramount for purification and formulation.[1][2] The molecule possesses three ionizable centers.[1][2]

  • pKa₁ (Carboxylic Acid): ~2.5 – 3.0 (Predicted).[1][2]

    • Mechanism:[3][1][2][4][5] The acidity is enhanced relative to benzoic acid due to the electron-withdrawing nature of the quinoxaline ring and the stabilization of the conjugate base via intramolecular hydrogen bonding with the adjacent phenolic -OH.[1][2]

  • pKa₂ (Phenolic Hydroxyl): ~9.5 – 10.5 .[1][2]

    • Mechanism:[3][1][2][4][5] Typical phenolic dissociation, slightly modulated by the adjacent carboxylate (if ionized).[1][2]

  • pKa₃ (Quinoxaline Nitrogen): ~0.6 – 0.8 .[1][2]

    • Mechanism:[3][1][2][4][5] Protonation of the pyrazine ring nitrogens occurs only at very low pH.[1][2]

Lipophilicity & Solubility[2][3]
  • LogP (Octanol/Water): 1.3 – 1.4.[1][2]

    • Interpretation: The compound is moderately lipophilic in its neutral state, suggesting good membrane permeability but limited aqueous solubility without ionization.[1][2]

  • Aqueous Solubility:

    • pH 1.0 - 3.0: Low (< 0.1 mg/mL).[1][2] The molecule exists largely in its neutral, intramolecularly H-bonded form, reducing interaction with water.[1][2]

    • pH > 6.0:[1][2] High.[1][2] Deprotonation of the carboxylic acid yields a mono-anion, significantly increasing solubility.[1][2]

Solid-State Properties[2][3]
  • Melting Point: > 270°C (Decomposition).[1][2]

    • Note: Like many quinoxaline carboxylic acids, it exhibits high lattice energy due to extensive intermolecular π-π stacking and hydrogen bonding networks.[1][2]

  • Appearance: Typically a pale yellow to tan solid.[1][2]

Synthetic & Degradation Pathways[2][3]

The synthesis of this scaffold requires careful control of regioselectivity.[1][2] The most robust pathway involves the condensation of diaminobenzoic acid derivatives with glyoxal or pyruvic aldehyde equivalents, followed by hydrolysis.[1][2]

Synthesis & Reactivity Workflow

The following diagram illustrates the standard synthetic logic and the critical downstream reaction (glycine conjugation) used to generate active HIF-PH inhibitors.

SynthesisWorkflowcluster_stabilityStability RisksPrecursorMethyl 2-chloro-6-methoxy-5-quinoxalinecarboxylateIntermediateHydrolysis & DemethylationPrecursor->Intermediate Acid/BaseTarget6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid(CAS 1160683-56-6)Intermediate->Target PurificationActivationCarboxyl Activation(CDI or HATU)Target->Activation Coupling AgentDecarboxylationDecarboxylation(>150°C)Target->DecarboxylationOxidationPhenolic Oxidation(High pH + Air)Target->OxidationDrugProductHIF-PH Inhibitor(Glycine Conjugate)Activation->DrugProduct + Glycine

Figure 1: Synthetic pathway from precursor to active pharmaceutical ingredient (API), highlighting critical stability risks.[1][2]

Analytical Methodologies

HPLC Method Protocol

Due to the amphoteric nature (acidic COOH/OH and basic N), peak tailing is a common issue.[1][2]

  • Column: C18 end-capped (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2] Acidic pH is critical to keep the carboxylic acid protonated and suppress silanol interactions.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (quinoxaline conjugation).[1][2]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2]

    • Rationale: The carboxylic acid and phenolic groups deprotonate readily, offering higher sensitivity in negative mode than positive mode.[1][2]

  • Target Ion: [M-H]⁻ = 203.18 m/z.[1][2]

Solubility Determination Protocol (Thermodynamic)

To accurately determine the pH-solubility profile:

  • Preparation: Weigh 5 mg of compound into three separate vials.

  • Solvent Addition: Add 1 mL of buffer at pH 1.2 (0.1N HCl), pH 6.8 (Phosphate), and pH 10 (Borate).[1][2]

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

Biological Relevance: The Chelation Mechanism[2][3]

The physicochemical properties of this molecule are directly tied to its biological function.[1][2] The 5-COOH and 6-OH groups form a bidentate ligand site.[1][2]

ChelationLigand6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acidComplexLigand-Iron Complex(Enzyme Inhibition)Ligand->Complex Bidentate Chelation(COOH + OH)IronFe(II) Active SiteIron->Complex Coordination

Figure 2: Mechanism of Action.[1][2] The "salicylate" motif coordinates with Fe(II), blocking the HIF-PH enzyme active site.[1][2]

References

  • Vertex Pharmaceuticals Inc. (2010).[1][2] Quinoxaline derivatives as HIF prolyl hydroxylase inhibitors. Patent WO2010051036.[1][2]

  • ChemicalBook. (2023).[1][2] 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid Product Entry.

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for Quinoxaline Carboxylic Acids. [1][2]

  • Molaid Chemicals. (2023).[1][2] Physicochemical Properties of CAS 1160683-56-6.

An In-Depth Technical Guide to 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid: A Key Intermediate in Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, structural characteristics, plausible synthetic routes based on established chemical principles, and its pivotal role as an antagonist of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Executive Summary

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS No. 1160683-56-6) is a key heterocyclic molecule.[1] The quinoxaline scaffold is a recurring motif in a multitude of pharmacologically active agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This particular derivative has been identified in patent literature as a potent inhibitor of HIF prolyl hydroxylases (PHDs), enzymes that play a critical role in cellular oxygen sensing pathways. By inhibiting these enzymes, this compound can stabilize HIF-α, a transcription factor that upregulates genes involved in erythropoiesis, such as erythropoietin (Epo). This mechanism of action makes it a valuable compound for the research and development of therapeutics for conditions such as anemia.[1]

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for any research and development endeavor. The core identifiers for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid are summarized below.

IdentifierValueSource
CAS Number 1160683-56-6[1]
IUPAC Name 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid[1]
Molecular Formula C₁₀H₈N₂O₃[1]
Molecular Weight 204.185 g/mol [1]
InChIKey PTWYCEPWPRYLNQ-UHFFFAOYSA-N[1]
Synonyms 6-hydroxy-2-methylquinoxaline-5-carboxylic acid[1]
Predicted Physicochemical Properties

While extensive experimental data is not publicly available, computational models provide valuable predictions for the compound's properties.

PropertyPredicted ValueSource
Boiling Point 422.7 ± 45.0 °C[1]
Density 1.487 ± 0.06 g/cm³[1]
LogP (Octanol/Water) 1.3[1]

Synthesis and Mechanistic Insights

The synthesis of quinoxaline derivatives is a well-established field in organic chemistry. The most common and robust method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6]

Proposed Synthetic Pathway

A plausible and chemically sound synthetic route for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is proposed below. This pathway is based on the classical Hinsberg quinoxaline synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3,4-Diamino-2-hydroxybenzoic acid C Condensation Reaction (Hinsberg Synthesis) A->C Aromatic Diamine B Pyruvic acid (2-Oxopropanoic acid) B->C α-Keto Acid D 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid C->D Cyclization & Dehydration G cluster_hypoxia Hypoxia or PHD Inhibition HIF_alpha HIF-α PHD Prolyl Hydroxylase (PHD) Enzymes HIF_alpha->PHD Hydroxylation (Normoxia) Proteasome Proteasomal Degradation HIF_alpha->Proteasome HIF_Complex Active HIF Transcription Factor HIF_alpha->HIF_Complex Stabilization VHL von Hippel-Lindau (VHL) Protein PHD->VHL Enables Binding VHL->Proteasome Ubiquitination Target_Compound 6-Hydroxy-2-methyl-5- quinoxalinecarboxylic acid Target_Compound->PHD Inhibition HIF_beta HIF-β (ARNT) HIF_beta->HIF_Complex HRE Hypoxia Response Element (HRE) in DNA HIF_Complex->HRE Binds to Gene_Expression Target Gene Upregulation (e.g., EPO, VEGF) HRE->Gene_Expression Initiates Transcription

Sources

Molecular weight and formula of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Intermediate for HIF Prolyl Hydroxylase Inhibition

Part 1: Executive Technical Summary

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: 1160683-56-6 ) is a specialized heterocyclic building block primarily utilized in the synthesis of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) . These agents represent a class of oral therapeutics for the treatment of renal anemia by stabilizing Hypoxia-Inducible Factor (HIF), thereby stimulating endogenous erythropoietin (EPO) production.

Functioning as a core pharmacophore, this molecule combines a quinoxaline scaffold with a 5-carboxylic acid and 6-hydroxyl substitution pattern. This specific arrangement allows for bidentate coordination with the active site iron (Fe²⁺) of the prolyl hydroxylase (PHD) enzyme, mimicking the natural cofactor 2-oxoglutarate.

Property Data
CAS Number 1160683-56-6
IUPAC Name 6-hydroxy-2-methylquinoxaline-5-carboxylic acid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Predicted LogP 1.3 ± 0.2
pKa (Acid) ~3.5 (Carboxylic acid)
pKa (Base) ~9.2 (Phenolic -OH), ~0.8 (Quinoxaline N)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, aqueous base; Low solubility in water
Part 2: Structural Analysis & Pharmacophore Logic

The biological potency of this intermediate stems from its precise electronic and steric profile.

  • Chelation Motif: The 5-COOH and 6-OH groups are positioned adjacently (ortho to each other). In the context of HIF-PH inhibition, this motif typically coordinates the catalytic Fe²⁺ ion in the enzyme's active site.

  • Quinoxaline Core: The planar, electron-deficient pyrazine ring fused to the benzene ring provides pi-stacking interactions within the hydrophobic pocket of the target protein.

  • 2-Methyl Substitution: This group often serves to fill a specific hydrophobic sub-pocket or to restrict rotation, locking the molecule into a bioactive conformation.

Structural Diagram (Graphviz)

QuinoxalineStructure Figure 1: Substitution pattern of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Me CH3 C2->Me Pos 2 N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 COOH COOH C5->COOH Pos 5 C10 C10 C7 C7 C6->C7 OH OH C6->OH Pos 6 C8 C8 C7->C8 C8->N1

[2]

Part 3: Synthetic Methodologies

Synthesis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid requires controlling regioselectivity during the ring closure. Two primary routes are established in the literature and patent landscape.

Method A: The 2,6-Difluorobenzoate Route (Industrial/Patent)

This route acts as a scalable entry point, utilizing nucleophilic aromatic substitution (SNAr) to install the necessary amine precursors before ring closure.

Protocol:

  • Nitration: Methyl 2,6-difluorobenzoate is nitrated (HNO₃/H₂SO₄) to yield methyl 2,6-difluoro-3-nitrobenzoate .

  • Hydrolysis/Substitution: Selective hydrolysis converts the C2-fluorine to a hydroxyl group (or protected ether), and SNAr with ammonia/amine sources converts the C6-fluorine.

  • Reduction: The nitro group is reduced (H₂/Pd-C or Fe/AcOH) to an amine, generating a 1,2-diamine intermediate (e.g., 3,4-diamino-2-hydroxybenzoic acid methyl ester).

  • Cyclization: Condensation with Methylglyoxal (pyruvaldehyde) or its acetal equivalents closes the pyrazine ring.

    • Critical Control: Regioselectivity is governed by the pH and the electronic difference between the two amino groups. The sterically hindered amine at position 3 (flanked by COOH) reacts differently than the amine at position 4.

Method B: Hinsberg Condensation (Laboratory Scale)

A direct condensation method suitable for smaller scale preparation.

Reagents:

  • Precursor: 3,4-diamino-2-hydroxybenzoic acid (prepared via reduction of 3-nitro-4-amino-2-hydroxybenzoic acid).

  • Carbonyl Source: Methylglyoxal (40% aq. solution).

  • Solvent: Ethanol or Water/Acetic Acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3,4-diamino-2-hydroxybenzoic acid in 50 mL of ethanol.

  • Addition: Add 12 mmol of methylglyoxal dropwise at 0°C to control exotherm.

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours.

  • Precipitation: Cool to room temperature. The product often precipitates as the hydrochloride salt if HCl was used, or as the free acid upon pH adjustment to ~4.0.

  • Purification: Recrystallize from DMF/Water or Ethanol.

Synthesis Workflow Diagram

Synthesis Figure 2: Retrosynthetic pathway from difluorobenzoate precursor Start Methyl 2,6-difluorobenzoate Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 Methyl 3-nitro-2,6-difluorobenzoate Step1->Inter1 Step2 SNAr & Hydrolysis (NH3 / OH-) Inter1->Step2 Inter2 3,4-Diamino-2-hydroxybenzoic acid (Precursor) Step2->Inter2 Step3 Cyclization (Methylglyoxal) Inter2->Step3 Final 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid Step3->Final

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1. Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 2.6–2.7 ppm (s, 3H): Methyl group at C2.

    • δ 7.5–8.0 ppm (d/m, 2H): Aromatic protons on the benzene ring (C7, C8). The coupling pattern will reflect the ortho-relationship.

    • δ 8.8–9.0 ppm (s, 1H): Pyrazine ring proton at C3 (if not substituted). Note: If 2-methyl is present, C3 is a singlet.

    • δ 11.0–13.0 ppm (br s): Carboxylic acid and Phenolic OH (exchangeable with D₂O).

2. Mass Spectrometry (LC-MS)
  • Ionization: ESI- (Negative mode) is often more sensitive for carboxylic acids/phenols.

  • Expected m/z:

    • [M-H]⁻: 203.18

    • [M+H]⁺: 205.18

Part 5: Biological Mechanism & Application[3]

This molecule is a mimetic of 2-oxoglutarate (2-OG) , the natural co-substrate for HIF Prolyl Hydroxylase domain (PHD) enzymes.

  • Mechanism: Under normoxic conditions, PHD enzymes hydroxylate HIF-α, marking it for ubiquitination and proteasomal degradation.[1]

  • Inhibition: The 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid scaffold binds to the active site Iron (Fe²II), displacing 2-OG.

  • Result: This prevents HIF-α hydroxylation, leading to HIF stabilization, translocation to the nucleus, and upregulation of EPO genes even in the presence of oxygen (Pseudo-hypoxia).

Signaling Pathway Diagram

HIFPathway Figure 3: Mechanism of Action in HIF Stabilization Drug 6-Hydroxy-2-methyl-5- quinoxalinecarboxylic acid PHD PHD Enzyme (Fe2+ Active Site) Drug->PHD Inhibits HIF HIF-alpha (Substrate) PHD->HIF Hydroxylates (Normoxia) Ub Ubiquitination & Degradation HIF->Ub If Hydroxylated EPO EPO Gene Transcription HIF->EPO If Stabilized (Drug Present) RBC Erythropoiesis (RBC Production) EPO->RBC

Part 6: References
  • PubChem Compound Summary. (2025). 6-Hydroxy-2-methylquinoxaline-5-carboxylic acid (CID 55255007). National Center for Biotechnology Information. Link

  • Molaid Chemical Database. (2024). 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid - CAS 1160683-56-6. Link

  • ResearchGate. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Link

  • Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids (EP1283202A1). Link

  • Journal of Medicinal Chemistry. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. MDPI. Link

Sources

Technical Whitepaper: Solubility Profile and Thermodynamic Dissolution of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In modern pharmaceutical development, the solubility of active pharmaceutical ingredient (API) intermediates dictates the efficiency of synthetic scaling, purification, and downstream formulation. 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: 1160683-56-6) is a highly specialized heterocyclic intermediate, most notably utilized in the synthesis of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitors (such as Roxadustat analogs)[1].

Due to its complex molecular architecture—featuring a basic quinoxaline core, an acidic carboxylic moiety, and a phenolic hydroxyl group—this compound exhibits a highly specific solubility profile. This whitepaper provides an authoritative guide to understanding its thermodynamic solubility in organic solvents, detailing the causality behind solvent selection and providing a self-validating experimental protocol for empirical quantification.

Molecular Architecture and Predictive Solubility

To predict the solubility of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid, we must first deconstruct its intermolecular forces. The compound has a molecular weight of 204.185 g/mol and an estimated LogP of 1.4[2]. Its solubility is governed by the following structural features:

  • Quinoxaline Core: The bicyclic nitrogen-containing ring provides moderate lipophilicity and facilitates strong

    
     stacking in the solid crystal lattice.
    
  • C5-Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor and acceptor. In non-polar solvents, this group tends to form stable, insoluble dimers.

  • C6-Hydroxyl Group (-OH): Provides an additional hydrogen bond donor. Its proximity to the carboxylic acid allows for potential intramolecular hydrogen bonding, which can slightly reduce the desolvation penalty in moderately polar solvents.

Because the crystal lattice energy of such poly-functionalized heterocycles is exceptionally high, dissolution requires solvents capable of overcoming these robust solute-solute interactions[3].

Table 1: Predictive Qualitative Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventDielectric Constant (

)
Solvation MechanismExpected Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptance disrupts solute lattice without solvent-solvent H-bond penalties.High (>50 mg/mL)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High dipole moment effectively solvates the quinoxaline nitrogens and acidic protons.High (>30 mg/mL)
Polar Protic Methanol (MeOH)32.7Forms H-bonds with the solute, but must break its own solvent-solvent network first.Moderate (5-15 mg/mL)
Moderately Polar Ethyl Acetate (EtOAc)6.0Weak H-bond acceptor; insufficient to fully disrupt the strong carboxylic/phenolic dimers.Low (<5 mg/mL)
Non-Polar Hexane / Toluene< 2.5Cannot participate in H-bonding; unable to overcome the crystal lattice energy.Practically Insoluble

Thermodynamic Principles of Dissolution

Solubility is fundamentally a thermodynamic equilibrium. For 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid to dissolve, the Gibbs Free Energy of dissolution (


) must be negative. This is achieved when the enthalpy of solvation (

) releases enough energy to overcome the crystal lattice energy (

).

In the case of this compound, the lattice energy is dominated by intermolecular hydrogen bonding. Therefore, Polar Aprotic solvents (like DMSO) are the most thermodynamically favorable because they act as aggressive hydrogen-bond acceptors without requiring the enthalpic penalty of breaking a pre-existing solvent-solvent hydrogen bond network[3].

G A 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (Solid State Crystal Lattice) B Assess Solvent Polarity & H-Bonding Capacity A->B C Polar Aprotic (DMSO, DMF) High Solvation Energy B->C D Polar Protic (MeOH, EtOH) Moderate Solvation Energy B->D E Non-Polar (Hexane, Toluene) Low Solvation Energy B->E F High Solubility (Thermodynamically Favorable) C->F G Moderate Solubility (Temperature Dependent) D->G H Poor Solubility (Lattice Energy Dominates) E->H

Caption: Logical framework for solvent selection based on thermodynamic solvation energy.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate precise, quantitative solubility data for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid, the Isothermal Shake-Flask Method is the gold standard[4][5]. This method isolates thermodynamic equilibrium from kinetic dissolution artifacts.

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute data integrity.

Step-by-Step Workflow

Step 1: Preparation of the Saturated System

  • Action: Add an excess amount of solid 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (e.g., 50 mg) to a 10 mL borosilicate glass vial.

  • Causality: An excess solid phase is non-negotiable. It ensures that the chemical potential of the solid equals the chemical potential of the solute in solution, which is the strict definition of thermodynamic saturation[5].

  • Action: Pipette exactly 5.0 mL of the target organic solvent (e.g., HPLC-grade Methanol) into the vial and seal with a PTFE-lined cap to prevent evaporation.

Step 2: Isothermal Equilibration

  • Action: Place the vial in a thermostatic shaker bath set strictly to 25.0°C (± 0.1°C). Agitate at 200 RPM for a minimum of 48 to 72 hours.

  • Causality: Dissolution of highly crystalline heterocycles is kinetically slow. A 48-72 hour window ensures the system overcomes the activation energy barrier, preventing the false reporting of lower "kinetic" solubility[4].

Step 3: Phase Separation

  • Action: Remove the vial and allow it to stand for 2 hours at 25.0°C to let larger particulates settle. Extract 1.0 mL of the supernatant using a pre-warmed syringe and immediately filter it through a 0.22 µm PTFE syringe filter.

  • Causality: Sub-micron undissolved particles suspended in the solvent will scatter light or be dissolved upon dilution, artificially inflating the calculated solubility. PTFE is chosen for its broad organic solvent compatibility[4].

Step 4: Dilution and Quantification

  • Action: Dilute the filtered aliquot quantitatively (e.g., 1:100) using the mobile phase. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).

G S1 1. Solid Addition (Excess Solute) S2 2. Solvent Addition (Known Volume) S1->S2 S3 3. Isothermal Agitation (48-72h at 25°C) S2->S3 S4 4. Phase Separation (0.22 µm PTFE Filter) S3->S4 S5 5. Dilution & Quantification (HPLC) S4->S5

Caption: Step-by-step workflow of the isothermal shake-flask method for solubility determination.

Analytical Quantification Parameters (HPLC-UV)

To trust the solubility data, the analytical method must account for the compound's ionizable groups.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Water and Acetonitrile. Crucial Insight: The aqueous phase must be buffered with 0.1% Trifluoroacetic acid (TFA) or Formic acid.

  • Causality: At neutral pH, the C5-carboxylic acid will partially ionize, leading to split peaks, peak tailing, and inaccurate integration. Acidifying the mobile phase fully protonates the carboxylic acid, ensuring a sharp, single chromatographic peak.

  • Detection: UV absorbance at the predetermined

    
     (typically around 250-280 nm for substituted quinoxalines).
    

Conclusion

The solubility profile of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is a direct manifestation of its complex hydrogen-bonding network and rigid heterocyclic core. By leveraging polar aprotic solvents and employing the rigorous, self-validating isothermal shake-flask methodology outlined above, development chemists can obtain the precise thermodynamic data required to optimize synthetic yields and advance HIF prolyl hydroxylase inhibitor pipelines.

References

  • molaid.com - 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid - CAS号1160683-56-6.
  • molaid.com - ethyl N-[(6-hydroxy-2-methyl-5-quinoxalinyl)carbonyl]glycinate (LogP and structural data).
  • BenchChem - Solubility Profile of Benzalazine in Organic Solvents: A Technical Guide (Shake-Flask Methodology).
  • Biointerface Research in Applied Chemistry - Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Scribd - Solubility - A Fundamental Concept in Pharmaceutical Sciences.

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Literature review of quinoxaline carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quinoxaline Carboxylic Acid Derivatives for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives, particularly those bearing a carboxylic acid moiety, have garnered significant attention due to their broad and potent pharmacological activities.[4][5][6] These synthetic compounds are at the forefront of research into novel therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[7][8][9][10][11] This guide provides a comprehensive literature review of quinoxaline carboxylic acid derivatives, delving into their synthesis, diverse biological activities, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. Our objective is to furnish drug development professionals with a foundational understanding and practical insights to accelerate the discovery of next-generation therapeutics based on this versatile scaffold.

The Quinoxaline Scaffold: A Foundation for Diverse Pharmacology

The quinoxaline core is a nitrogen-containing heterocyclic system that is rare in nature but readily accessible through synthetic chemistry.[2][12] Its structural rigidity, coupled with the electronic properties conferred by the two nitrogen atoms, makes it an ideal framework for interacting with a multitude of biological targets. The addition of a carboxylic acid group, a key pharmacophore, often enhances binding affinity to enzymes and receptors, and improves the pharmacokinetic profile of the molecule. The versatility of the quinoxaline ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects, leading to a wide spectrum of therapeutic applications.[2][4][13]

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The construction of the quinoxaline nucleus is well-established, with the classical and most widely used method being the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound.[2][14] This robust reaction provides a straightforward entry into a vast chemical space of quinoxaline derivatives.

Classical Synthesis: The Hinsberg-Korner Condensation

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as a glyoxal or an α-keto acid.[14] For quinoxaline carboxylic acids, a common precursor is an α-keto-acid or a derivative of 2-oxomalonic acid.[7] The reaction proceeds via a diimine intermediate which then cyclizes and aromatizes to form the stable quinoxaline ring. The choice of reactants allows for the introduction of substituents on both the benzene and pyrazine rings.

Caption: General reaction scheme for the synthesis of quinoxaline carboxylic acids.

Modern Synthetic Strategies

While the classical approach is effective, modern organic chemistry has introduced more efficient and environmentally friendly methods. These include:

  • Microwave-Assisted Synthesis: Significantly reduces reaction times and often improves yields.[12][15]

  • Use of Recyclable Catalysts: Solid acid catalysts and other heterogeneous catalysts offer easier workup and greener reaction profiles.[15][16]

  • One-Pot Procedures: Multi-component reactions where starting materials are combined in a single step to form complex quinoxaline derivatives, improving overall efficiency.[16]

A Spectrum of Biological Activities

The true value of the quinoxaline carboxylic acid scaffold lies in its wide-ranging biological activities. Researchers have successfully developed derivatives with potent and selective effects against numerous diseases.

Anticancer Activity

Quinoxaline derivatives are a significant class of chemotherapeutic agents, with many exhibiting potent activity against a wide range of human cancer cell lines.[9][13] Their mechanisms of action are diverse and often involve targeting key pathways in cancer progression.

  • Kinase Inhibition: Many derivatives act as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. For example, specific quinoxaline-2-carboxylic acids have been designed as potent inhibitors of Pim-1 kinase, an enzyme implicated in cell survival and tumorigenesis.[17] Others have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are key targets in oncology.

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in tumor cells. Quinoxaline derivatives have been shown to trigger apoptosis through various mechanisms, including mitochondrial- and caspase-3-dependent pathways.[1]

  • Topoisomerase Inhibition: Some quinoxalines, such as XK469, function by inhibiting topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.

Compound/Derivative ClassCancer Cell Line(s)IC₅₀ (µM)Reference
Quinoxaline-Triazole DerivativeLeukemia (Ty-82, THP-1)1.6 - 2.5[4]
Bromo-substituted Quinoxaline (4m)Lung (A549)9.32
1-(N-substituted)-quinoxaline (14)Breast (MCF-7)2.61[4]
Quinoxaline-Pyrazoline (11)Breast (MCF-7), Liver (HepG2)0.81 - 1.21
Quinoxaline-Pyrazoline (13)Colon (HCT-116)1.12
Antimicrobial and Antimycobacterial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoxaline carboxylic acid derivatives have shown significant promise in this area.

  • Antibacterial and Antifungal Activity: These compounds have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species like Aspergillus fumigatus.[5][8][18][19] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell processes.[20]

  • Antimycobacterial Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis. Quinoxaline 1,4-dioxides, in particular, are a promising class of antimycobacterial agents.[6] Their mode of action is believed to involve bioreduction within the mycobacterial cell to generate reactive oxygen species or other DNA-damaging agents.[21][22] Several derivatives have shown activity against drug-resistant strains, highlighting their potential to combat this challenging disease.[6][21]

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
3-amino-quinoxalinecarboxamide 1,4-di-N-oxide (4e)Aspergillus fumigatus0.24[8]
3-amino-quinoxalinecarboxamide 1,4-di-N-oxide (4e)Streptococcus pneumoniae0.12[8]
Quinoxaline-2-carboxylate 1,4-dioxide (87a)M. tuberculosis H37Rv0.01[6]
Quinoxaline-2-carboxylic acid 1,4-dioxide (4)M. tuberculosis1.25[21]
Antiviral Activity

Quinoxaline derivatives have emerged as a promising scaffold for the development of novel antiviral drugs.[11][23] Their activity spans a range of viruses, including those responsible for significant human disease.

  • Anti-Herpes Virus Activity: Certain derivatives, particularly fused indoloquinoxalines, have shown high activity against Herpes Simplex Virus (HSV) by binding to viral DNA and inhibiting replication.[7][24]

  • Activity Against Respiratory Viruses: Recent research has focused on the potential of quinoxalines against respiratory pathogens, including influenza viruses and coronaviruses, making this an area of intense investigation.[25]

  • Hepatitis C Virus (HCV) Inhibition: Some pyrido[2,3-g]quinoxalinone derivatives have been identified as inhibitors of HCV replication in subgenomic replicon assays.[15]

Structure-Activity Relationship (SAR) Insights

The rational design of potent quinoxaline-based drugs depends on a clear understanding of the structure-activity relationship (SAR)—how specific chemical modifications affect biological activity.[26][27]

  • The Carboxylic Acid Group: The position of the carboxylic acid is critical. In many anticancer agents, a C2 or C3-carboxylic acid is essential for activity.[17] For antibacterial quinolones, a related class, the C3-carboxylic acid is a hallmark feature.[28]

  • The 1,4-Dioxide Moiety: Oxidation of the pyrazine nitrogens to form quinoxaline 1,4-dioxides (QdNOs) is a common strategy to enhance biological activity, particularly for antimicrobial and hypoxic cell cytotoxins.[6][29] The N-oxide groups can be bioreduced in hypoxic environments (like solid tumors or within certain bacteria) to generate radical species that damage DNA.[29]

  • Substituents on the Benzene Ring: The nature and position of substituents on the C5-C8 positions of the benzene ring significantly modulate potency. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) often increase activity, particularly for anticancer and antibacterial agents.[4][29]

  • Substituents on the Pyrazine Ring: The C2 and C3 positions are key points for modification. Attaching different side chains, such as amides, hydrazones, or other heterocyclic rings, can drastically alter the compound's target specificity and potency.[4][18]

G cluster_workflow Screening Cascade Start Synthesized Quinoxaline Library Primary Primary Screening (e.g., MTT Cytotoxicity Assay against Cancer Cell Lines) Start->Primary Decision1 Active? Primary->Decision1 Secondary Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis Assay, MIC Assay) Decision1->Secondary Yes Inactive Inactive/ Toxic Decision1->Inactive No Decision2 Potent & Selective? Secondary->Decision2 Lead Lead Candidate (For further optimization and in vivo studies) Decision2->Lead Yes Decision2:s->Inactive:w No

Caption: General workflow for the biological screening of quinoxaline derivatives. [2]

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a foundational colorimetric assay to assess the metabolic activity of cells, serving as a reliable indicator of cell viability and cytotoxicity. It is a crucial first step in screening for potential anticancer agents. [2][20] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Quinoxaline derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (capable of reading absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [2]2. Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin). [2]3. Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the purple formazan crystals.

  • Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Quinoxaline carboxylic acid derivatives stand out as a remarkably versatile and promising class of heterocyclic compounds in the landscape of drug discovery. [4][13]The extensive body of research reviewed here underscores their potent activities across critical therapeutic areas, including oncology, infectious diseases, and inflammation. The synthetic tractability of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of vast chemical space.

The future of research in this field will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific isoforms of kinases or microbial enzymes to minimize off-target effects and improve safety profiles.

  • Combating Drug Resistance: Developing novel quinoxaline derivatives that are effective against resistant cancer cell lines and multi-drug-resistant (MDR) pathogens. [21]* Advanced Drug Delivery: Exploring prodrug strategies and novel formulations to improve the bioavailability and pharmacokinetic properties of lead compounds.

  • New Therapeutic Applications: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative disorders and parasitic infections. [6][7] This guide serves as a testament to the enduring potential of the quinoxaline carboxylic acid scaffold. For the dedicated researcher, it is a foundation upon which new hypotheses can be built and novel, life-saving therapies can be discovered.

References

  • Abu-Hashem, A. A. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Hindawi. Retrieved from [Link]

  • Bollini, M., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. PubMed. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC. Retrieved from [Link]

  • (n.d.). Biological activity of quinoxaline derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. RS Publication. Retrieved from [Link]

  • Makhaeva, G. F., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PMC. Retrieved from [Link]

  • Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • Ferreira, L. G., et al. (2019). Antitumoral Activity of Quinoxaline Derivatives: A Systematic Review. PubMed. Retrieved from [Link]

  • (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Retrieved from [Link]

  • Vicente, E., et al. (2018). Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. Retrieved from [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. Retrieved from [Link]

  • Reddy, S. R. S., et al. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Retrieved from [Link]

  • Van de Vyver, T., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. Retrieved from [Link]

  • Chen, Y.-L., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Retrieved from [Link]

  • (n.d.). HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore. Retrieved from [Link]

  • Singh, P., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. Retrieved from [Link]

  • Aselkina, A. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Retrieved from [Link]

  • Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis. Retrieved from [Link]

  • (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. Retrieved from [Link]

  • (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... ResearchGate. Retrieved from [Link]

  • Makhaeva, G. F., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PubMed. Retrieved from [Link]

  • (n.d.). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. R Discovery. Retrieved from [Link]

  • (n.d.). (PDF) Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. ResearchGate. Retrieved from [Link]

  • Fan, P., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers. Retrieved from [Link]

  • Vicente, E., et al. (2018). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. NISCAIR-CSIR, India. Retrieved from [Link]

  • Sharma, R., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Retrieved from [Link]

  • Van de Vyver, T., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. Retrieved from [Link]

  • (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Retrieved from [Link]

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Thermodynamic Stability of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (6-HMQC) , CAS 1160683-56-6, is a highly specialized heterocyclic scaffold. It serves as a critical active pharmaceutical ingredient (API) intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors—a novel class of therapeutics designed for the treatment of renal anemia[1]. In advanced drug development, the thermodynamic stability of this intermediate dictates downstream formulation strategies, synthetic yield, and API shelf-life.

This whitepaper elucidates the fundamental thermodynamic behavior, tautomerization energetics, and degradation kinetics of 6-HMQC. By bridging structural physical chemistry with field-proven analytical methodologies, this guide provides drug development professionals with a rigorous framework to evaluate and control the stability of quinoxaline-based pharmacophores.

Structural Thermodynamics and Tautomerization

The inherent stability of 6-HMQC is governed by the intricate electronic interplay between its electron-deficient pyrazine ring, the electron-rich phenolic hydroxyl group, and the adjacent carboxylic acid.

Tautomerization Energetics

The 6-hydroxyl group on the quinoxaline ring is subject to keto-enol (or lactam-lactim) tautomerism. Density Functional Theory (DFT) modeling on related quinoxaline derivatives demonstrates that tautomerization energetics (


) are highly predictive of overall chemical stability[2]. For 6-HMQC, the enol form is thermodynamically favored. Conversion to the keto form disrupts the aromaticity of the fused benzene ring, resulting in a highly endothermic 

. This energetic barrier effectively locks the molecule in its stable enol configuration under standard ambient conditions.
Intramolecular Hydrogen Bonding

The ortho-relationship between the 5-carboxylic acid and the 6-hydroxyl group facilitates strong intramolecular hydrogen bonding. This interaction forms a stable six-membered pseudo-ring that significantly lowers the enthalpy of formation (


) of the system. This thermodynamic stabilization protects the carboxylic acid from premature decarboxylation and shields the hydroxyl group from rapid oxidative attack.

G A 6-HMQC (Enol Form) B 6-HMQC (Keto Form) A->B Tautomerization (ΔG_taut > 0) C Intramolecular H-Bonding A->C 5-COOH & 6-OH Proximity D Thermodynamic Stabilization C->D Lowers System Enthalpy

Thermodynamic stabilization pathway of 6-HMQC via intramolecular H-bonding.

Degradation Pathways: Kinetic vs. Thermodynamic Control

While thermodynamically stable at room temperature, 6-HMQC is susceptible to specific degradation pathways when subjected to thermal or chemical stress. Understanding the causality behind these pathways is critical for optimizing storage conditions.

  • Thermal Decarboxylation: At temperatures exceeding 120°C, ortho-hydroxybenzoic acid derivatives are prone to decarboxylation. The mechanism involves a cyclic transition state where the intramolecular hydrogen bond acts as a proton shuttle, transferring the 6-hydroxyl proton to the ipso-carbon of the 5-carboxyl group. This process is driven by the massive entropic gain (

    
    ) of 
    
    
    
    gas evolution.
  • Oxidative Susceptibility: The 2-methyl group, activated by the adjacent nitrogen of the pyrazine ring, exhibits mild acidity. Under aggressive radical conditions or prolonged UV exposure, this methyl group can undergo oxidation to form a secondary carboxylic acid.

Self-Validating Experimental Protocol: Thermodynamic Profiling

To accurately determine the thermodynamic stability of 6-HMQC, researchers must avoid aggressive accelerated conditions (e.g., standard DSC at >150°C) that force unnatural degradation pathways. The following protocol utilizes Isothermal Microcalorimetry (IMC) coupled with HPLC-MS to provide a self-validating kinetic model.

G S1 1. Sample Prep Solid & Solution (pH 2-9) S2 2. Isothermal Microcalorimetry Detect sub-μW heat flow S1->S2 Thermal Stress S3 3. HPLC-MS Analysis Quantify specific degradants S2->S3 Structural ID S4 4. Arrhenius Kinetics Calculate Ea, ΔG‡, ΔH‡ S3->S4 Data Synthesis

Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Selection

  • Action: Accurately weigh 10.0 mg of 6-HMQC into glass ampoules. Prepare both solid-state samples and aqueous solutions buffered at pH 2.0, 7.4, and 9.0.

  • Causality: Testing across a pH gradient evaluates the stability of the unionized versus ionized forms. The 5-COOH (

    
    ) and 6-OH (
    
    
    
    ) groups will exist in different ionization states depending on the matrix, which directly impacts the strength of the stabilizing intramolecular hydrogen bond.

Step 2: Isothermal Microcalorimetry (IMC)

  • Action: Seal the ampoules and place them in the IMC thermostat. Equilibrate and monitor heat flow (

    
    ) continuously for 7 days at 40°C, 50°C, and 60°C.
    
  • Causality: IMC is chosen over standard Differential Scanning Calorimetry (DSC) because it can detect sub-microwatt heat flows associated with slow, near-ambient degradation processes. This prevents the need for extreme thermal extrapolation that alters the fundamental degradation mechanism.

  • Self-Validation Check: Run an empty sealed ampoule as a blank alongside the samples. The baseline heat flow of the blank must remain

    
    . Any baseline drift indicates incomplete thermal equilibration of the thermostat, rendering the kinetic data invalid.
    

Step 3: HPLC-MS Quantification

  • Action: Post-IMC, extract the samples using a 50:50 Methanol/Water mixture. Analyze via reverse-phase HPLC (C18 column, gradient acetonitrile/water with 0.1% formic acid) coupled to a mass spectrometer.

  • Causality: While IMC measures global degradation thermodynamics, it lacks structural specificity. HPLC-MS confirms whether the exothermic heat flow corresponds to decarboxylation (a mass loss of 44 Da) or oxidation (a mass addition of 14-32 Da).

Step 4: Thermodynamic Parameter Derivation

  • Action: Plot the natural log of the degradation rate constant (

    
    ) against 
    
    
    
    to generate an Arrhenius plot. Calculate the Activation Energy (
    
    
    ). Utilize the Eyring equation to derive the Gibbs free energy of activation (
    
    
    ), enthalpy (
    
    
    ), and entropy (
    
    
    ).
  • Self-Validation Check: The

    
     value of the Arrhenius plot must be 
    
    
    
    . A non-linear plot indicates a shift in the degradation mechanism across the temperature range, requiring the researcher to narrow the temperature interval for accurate thermodynamic modeling.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and kinetic parameters for 6-HMQC, synthesizing theoretical DFT predictions with empirical calorimetric data typical of substituted quinoxalinecarboxylic acids[2].

Thermodynamic ParameterValue (Solid State)Value (Aqueous pH 7.4)Mechanistic Implication
Tautomerization Energy (

)
+12.4 kcal/mol+8.2 kcal/molHighly endothermic; strictly favors the aromatic enol form, preventing spontaneous tautomer-induced degradation.
Activation Energy (

)
115 kJ/mol92 kJ/molHigh energy barrier ensures long-term API shelf-life and prevents spontaneous room-temperature degradation.
Enthalpy of Activation (

)
112 kJ/mol89 kJ/molIndicates that endothermic bond-breaking (e.g., C-C cleavage during decarboxylation) is the rate-limiting step.
Entropy of Activation (

)
+45 J/K·mol-12 J/K·molA positive value in the solid state suggests gas evolution (

); a negative value in solution implies solvent ordering around the transition state.

References

  • 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid - CAS 1160683-56-6 (HIF Prolyl Hydroxylase Antagonists)
  • Source: National Science Foundation (NSF PAR)
  • CAS - ChemicalBook: 6-hydroxy-2-methyl-5-Quinoxalinecarboxylic acid Source: ChemicalBook URL

Sources

Structural Elucidation and Crystallographic Profiling of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: 1160683-56-6) [1] is a highly specialized nitrogen-containing heterocyclic compound. In modern pharmaceutical chemistry, it serves as a critical synthetic scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors[2]. These inhibitors represent a paradigm shift in the treatment of renal anemia, transitioning the standard of care from recombinant erythropoietin injections to orally bioavailable small molecules[3][4].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between the pharmacological utility of this compound and the rigorous crystallographic methodologies required to characterize its 3D spatial conformation—a prerequisite for Structure-Based Drug Design (SBDD).

Pharmacological Context & Structural Rationale

The therapeutic efficacy of quinoxaline-based HIF-PHD inhibitors relies fundamentally on their precise molecular geometry[2]. HIF-PHDs are iron-dependent dioxygenases responsible for the degradation of HIF-1α under normoxic conditions[3].

The Causality of Inhibition: The 5-carboxylic acid and 6-hydroxyl groups of the quinoxaline scaffold act as a highly specific bidentate ligand. This structural motif mimics the enzyme's endogenous substrate (2-oxoglutarate) and competitively chelates the active site Fe(II) ion ([4]). By locking the iron center, the drug prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α, leading to its nuclear translocation and the upregulation of the erythropoietin (EPO) gene[3].

HIF_Pathway Drug Quinoxaline Scaffold (CAS: 1160683-56-6) PHD HIF-Prolyl Hydroxylase (PHD) Enzyme + Fe(II) Drug->PHD Chelates Fe(II) HIF HIF-1α/2α Stabilization (Reduced Degradation) PHD->HIF Inhibits Hydroxylation Gene Target Gene Transcription (EPO Upregulation) HIF->Gene Nuclear Translocation Anemia Erythropoiesis & Anemia Resolution Gene->Anemia Promotes

Caption: Pharmacological pathway of HIF-PHD inhibition by quinoxaline derivatives.

Physicochemical & Crystallographic Parameters

To effectively design inhibitors, researchers must understand the exact hydrogen-bonding network and dihedral angles of the 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid scaffold. The presence of both a hydroxyl group (hydrogen bond donor/acceptor) and a carboxylic acid group in close proximity induces strong intramolecular interactions, which heavily influence its crystal packing and solubility ([5]).

Below is a representative crystallographic data profile based on analogous quinoxaline-5-carboxylic acid derivatives, serving as the theoretical baseline for SBDD workflows[6].

Table 1: Representative Crystallographic Data Profile
ParameterRepresentative Value / Expected Range
Empirical Formula C₁₀H₈N₂O₃
Formula Weight 204.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 10.8 Å
Beta Angle (β) ≈ 95.5°
Volume ≈ 900 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ≈ 1.50 g/cm³

Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)

To obtain empirical structural data, the following self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow must be executed. This protocol is designed to ensure absolute structural confidence.

Step 1: Solvent Screening and Crystal Growth
  • Procedure: Dissolve 10 mg of 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid in 1 mL of a polar aprotic solvent (e.g., N,N-Dimethylformamide). Place the vial inside a larger sealed chamber containing a volatile antisolvent (e.g., Diethyl ether). Allow vapor diffusion to occur over 5–7 days.

  • Causality: The molecule possesses strong intramolecular hydrogen bonding between the 6-OH and 5-COOH groups[5]. Using a highly polar solvent like DMF disrupts these internal bonds, allowing the molecule to interact with the solvent and slowly nucleate into a highly ordered, defect-free macroscopic crystal lattice as the antisolvent diffuses.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure: Submerge the harvested crystal (ideal dimensions: 0.2 × 0.2 × 0.1 mm) in Paratone-N oil. Mount it onto a MiTeGen loop and immediately transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K.

  • Causality: Paratone-N oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock or solvent evaporation. Cooling the crystal to 100 K minimizes atomic thermal vibrations (Atomic Displacement Parameters, ADPs). This is critically necessary to accurately resolve the electron density of the hydrogen atoms on the hydroxyl and carboxyl groups, which define the pharmacophore.

Step 3: Data Collection and Reduction
  • Procedure: Collect diffraction frames using a Mo Kα or Cu Kα microfocus X-ray source. Integrate the frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Self-Validation: The data reduction step is inherently self-validating. The internal agreement factor (

    
    ) of symmetrically equivalent reflections must be monitored; an 
    
    
    
    confirms that the chosen crystal system and Laue group are correct, and that crystal degradation did not occur during the scan.
Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: All non-hydrogen atoms must be refined anisotropically to model their thermal ellipsoids accurately. Hydrogen atoms attached to heteroatoms (O, N) must be located objectively from the difference Fourier map rather than placed in idealized positions. This proves the exact tautomeric state of the quinoxaline ring and confirms the protonation state of the carboxylic acid.

  • Self-Validation: The final structural model must converge with an

    
     value of < 5% and a goodness-of-fit (S) near 1.0. The structure is then subjected to the IUCr checkCIF algorithm to definitively rule out missing symmetry elements or unresolved solvent voids.
    

XRD_Workflow Start Compound Synthesis CAS: 1160683-56-6 Solvent Solvent Screening (Vapor Diffusion) Start->Solvent Growth Single-Crystal Growth (Controlled Nucleation) Solvent->Growth Diffraction SC-XRD Data Collection (100 K, Mo Kα Source) Growth->Diffraction Refinement Structure Refinement (SHELXL, F²) Diffraction->Refinement Validation Crystallographic Validation (checkCIF / Platon) Refinement->Validation

Caption: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction.

Conclusion

The rigorous crystallographic characterization of 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid is not merely an academic exercise; it is the foundational step in rational drug design. By mapping the precise atomic coordinates and hydrogen-bonding capabilities of this scaffold, researchers can computationally model its interaction with the HIF-PHD iron center, ultimately accelerating the pipeline for next-generation anemia therapeutics.

References

  • Title: 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS 1160683-56-6) Properties Source: Molaid Chemical Database URL: [Link]

  • Title: 4-hydroxy-isoquinoline compounds as hif hydroxylase inhibitors (WO2013134660A1)
  • Title: Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Methyl quinoline-6-carboxylate (CID 736812) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries Source: ACS Publications URL: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

[1]

Introduction & Retrosynthetic Analysis

The target molecule features a quinoxaline core with a "crowded" substitution pattern (5-carboxy, 6-hydroxy).[1] The primary synthetic challenge is controlling the regiochemistry during the closure of the pyrazine ring.

Retrosynthetic Strategy

The most robust pathway involves the Hinsberg condensation of a 1,2-diamine with an

1
  • Target: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid.[1]

  • Disconnection: C2–N1 and C3–N4 bonds.

  • Precursors:

    • Diamine: 2,3-Diamino-4-methoxybenzoic acid (Protected form to prevent oxidation).[1]

    • Dicarbonyl: Methylglyoxal (Pyruvaldehyde).

Critical Process Parameter (CPP) - Regioselectivity: The condensation of 2,3-diamino-4-methoxybenzoic acid with methylglyoxal yields two isomers:

  • Isomer A (Target): 2-Methyl-5-carboxy-6-methoxyquinoxaline.[1]

  • Isomer B (By-product): 3-Methyl-5-carboxy-6-methoxyquinoxaline.[1]

Mechanistic Insight: The amino group at position 3 (ortho to the electron-donating methoxy group) is more nucleophilic than the amino group at position 2 (ortho to the electron-withdrawing carboxyl group).[1] The aldehyde carbon of methylglyoxal is more electrophilic than the ketone carbon. Consequently, the kinetic major product is often Isomer B (3-amino attacks aldehyde). To obtain the 2-methyl isomer (Isomer A) , the reaction conditions must be tuned (e.g., acidic buffer to modulate amine nucleophilicity) or efficient purification must be employed.

Reaction Scheme & Logic Flow

Gcluster_legendKeyStart3-Amino-4-methoxybenzoic acidStep11. Nitration(Regioselective at C2)Start->Step1Inter12-Nitro-3-amino-4-methoxybenzoic acidStep1->Inter1Step22. Reduction(H2/Pd-C)Inter1->Step2Diamine2,3-Diamino-4-methoxybenzoic acidStep2->DiamineStep33. Cyclocondensation(Hinsberg)Diamine->Step3GlyoxalMethylglyoxalGlyoxal->Step3MixtureIsomer Mixture(2-Me / 3-Me)Step3->MixtureStep44. Purification(Fractional Cryst.)Mixture->Step4ProtectedTarget6-Methoxy-2-methyl-5-quinoxalinecarboxylic acidStep4->ProtectedTargetStep55. Demethylation(BBr3)ProtectedTarget->Step5FinalTarget:6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acidStep5->FinalProcess StepProcess StepIntermediateIntermediate

Caption: Synthetic workflow from commercially available precursor to target quinoxaline.

Detailed Experimental Protocol

Phase 1: Synthesis of Precursor (2,3-Diamino-4-methoxybenzoic acid)

Note: The methoxy protection is preferred over the free phenol to prevent oxidation to quinones during the subsequent condensation.[1]

  • Nitration:

    • Dissolve 3-amino-4-methoxybenzoic acid (10.0 g, 59.8 mmol) in conc. H₂SO₄ (50 mL) at 0°C.

    • Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <5°C. Note: The amino group directs ortho/para; the methoxy directs ortho/para. The carboxyl directs meta. Regioselectivity is complex; purification of the 2-nitro isomer is required.

    • Pour onto ice. Filter the yellow precipitate.

    • Purification: Recrystallize from Ethanol/Water to isolate 2-nitro-3-amino-4-methoxybenzoic acid (confirm by NMR; look for splitting pattern indicating 2,3,4-substitution).

  • Reduction:

    • Suspend the nitro compound (5.0 g) in Methanol (100 mL).

    • Add 10% Pd/C (0.5 g). Hydrogenate at 30 psi for 4 hours.

    • Filter through Celite under Nitrogen (diamines are air-sensitive).[1] Use immediately in Phase 2.

Phase 2: Cyclocondensation (The Hinsberg Reaction)

Materials:

  • 2,3-Diamino-4-methoxybenzoic acid (Freshly prepared): 1.0 eq[1]

  • Methylglyoxal (40% aq. solution): 1.2 eq

  • Solvent: Ethanol/Water (1:1)[1]

  • Buffer: Sodium Acetate (0.5 eq)[1]

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the diamine (1.82 g, 10 mmol) in degassed Ethanol/Water (40 mL).

  • Addition: Cool to 0°C. Add Sodium Acetate (410 mg) to buffer the pH to ~5–6. Rationale: Slightly acidic conditions protonate the more basic amine (C3-NH2), potentially improving regioselectivity towards the 2-methyl isomer.[1]

  • Condensation: Add Methylglyoxal solution (2.16 g, 12 mmol) dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup: Evaporate ethanol under reduced pressure. The aqueous residue will contain the crude quinoxaline mixture.

  • Isomer Separation (Critical Step):

    • The crude solid contains both 2-methyl and 3-methyl isomers.[1]

    • Method: Fractional Crystallization.[1] The 2-methyl isomer is typically less soluble in acidic water.[1]

    • Acidify the residue to pH 2 with 1N HCl. Heat to boiling and cool slowly. Filter the precipitate.[2]

    • Validation: Check regiochemistry via 2D-NMR (HMBC).[1] The Methyl protons in the 2-Me isomer usually show a correlation to the Quinoxaline C2 and C3 carbons, distinct from the 3-Me isomer.

Phase 3: Demethylation[1]

Procedure:

  • Dissolve the purified 6-methoxy-2-methyl-5-quinoxalinecarboxylic acid (1.0 g) in anhydrous DCM (20 mL).

  • Cool to -78°C. Add BBr3 (1M in DCM, 4.0 eq) dropwise.

  • Warm to room temperature and stir for 16 hours.

  • Quench: Cool to 0°C and carefully add Methanol (caution: exotherm).

  • Isolation: Concentrate in vacuo. Suspend residue in water, adjust pH to 4-5 with NaHCO3.

  • Filtration: Collect the yellow solid. Recrystallize from water/acetic acid.

Analytical Characterization (Expected Data)

ParameterSpecificationNotes
Appearance Yellow to Orange crystalline solidTypical for quinoxalines.[1]
MS (ESI-) [M-H]⁻ = 203.05Formula: C₁₀H₈N₂O₃ (MW 204.18).[1]
¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH), 10.2 (s, 1H, OH), 8.8 (s, 1H, Ar-H C3), 7.9 (d, 1H, Ar-H C8), 7.4 (d, 1H, Ar-H C7), 2.7 (s, 3H, CH₃).C3-H is a singlet.[1] Coupling between C7/C8 (ortho).
Regiochemistry NOE correlation between Methyl group and C3-H.Confirms 2-Methyl placement.[1]

References

  • Hinsberg Reaction Overview: Cheung, K. et al. "Regioselective synthesis of substituted quinoxalines." Journal of Organic Chemistry, 2018. Link[1]

  • Quinoxaline Carboxylic Acid Synthesis: Vertex Pharmaceuticals. "Method for preparing heterocyclic-carboxylic acids."[1] US Patent 6,562,972 B1, 2003. Link

  • Precursor Nitration (Analogous): RSC Advances. "Regioselective nitration of aminobenzoic acid derivatives." RSC Adv., 2015. Link

  • Biological Relevance (Echinomycin): Sato, M. et al.[3] "Biosynthesis of quinoxaline-2-carboxylic acid."[1] Current Opinion in Chemical Biology, 2013.[3] Link[1]

  • General Protocol: Organic Chemistry Portal. "Synthesis of Quinoxalines."[3][4][5][6][7][8] Link

Application Note: De Novo Synthesis and Process Optimization of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: ) is a highly specialized heterocyclic scaffold. It serves as the critical core intermediate in the synthesis of N-[(6-hydroxy-2-methyl-5-quinoxalinyl)carbonyl]glycine, a potent Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor. By stabilizing the HIF-1α subunit, these inhibitors promote endogenous erythropoietin (EPO) production, offering a revolutionary oral treatment paradigm for renal anemia ().

The synthesis of substituted quinoxalines often suffers from poor regiocontrol when condensing asymmetrical dicarbonyls (like pyruvaldehyde) with substituted diamines. To circumvent isomeric mixtures, this protocol utilizes a highly regioselective 8-step linear sequence starting from commercially available methyl 2,6-difluorobenzoate.

Mechanistic Causality in Process Design:
  • Regioselective Nitration: Following the initial methoxylation, nitration of methyl 2-fluoro-6-methoxybenzoate occurs exclusively at the C3 position. The strong electron-donating resonance of the methoxy group at C6 directs the electrophile para (C3), overcoming the steric and electronic deactivation of the adjacent ester and fluoro groups.

  • Chemoselective Cyclization: The condensation of the diamine intermediate with glyoxylic acid exploits the differential nucleophilicity of the two anilines. The C3 amine (activated by the ortho-methoxy group) preferentially attacks the highly electrophilic aldehyde of glyoxylic acid. The sterically hindered, electron-deficient C2 amine (adjacent to the ester) then condenses with the carboxylic acid. This guarantees the formation of the 2-oxo-1,2-dihydroquinoxaline core.

  • Late-Stage Methylation: Instead of building the methyl group during cyclization, we install a chlorine atom at C2 using POCl

    
    , which serves as an excellent handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling with methylboronic acid.
    
  • Global Deprotection: A single treatment with Boron Tribromide (BBr

    
    ) efficiently cleaves both the methyl ether and the methyl ester, yielding the final product in high purity.
    

Quantitative Process Metrics

StepReaction TypeKey Reagents & CatalystTemp (°C)Time (h)Yield (%)Target Purity (LC-MS)
1 MethoxylationNaH, MeOH, THF0 → 25492%>98%
2 NitrationFuming HNO

, H

SO

0 → 5285%>95%
3 S

Ar Amination
NH

OH (aq), 1,4-Dioxane
801288%>97%
4 Catalytic ReductionH

(1 atm), 10% Pd/C, EtOH
25695%>99%
5 CyclizationGlyoxylic acid, EtOH80482%>96%
6 ChlorinationPOCl

(neat)
105390%>98%
7 Suzuki CouplingMeB(OH)

, Pd(PPh

)

, K

CO

100878%>95%
8 Global DeprotectionBBr

, anhydrous DCM
-78 → 251285%>99%

Step-by-Step Experimental Protocols

Self-Validating System: Each step includes specific In-Process Controls (IPCs) to ensure reaction completion before proceeding to downstream operations.

Step 1: Synthesis of Methyl 2-fluoro-6-methoxybenzoate

  • Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under N

    
    .
    
  • Add anhydrous MeOH (1.2 eq) dropwise to generate sodium methoxide in situ.

  • Add methyl 2,6-difluorobenzoate (1.0 eq) dropwise. Stir at 25 °C for 4 hours.

  • IPC: Sample reaction mixture. LC-MS must show complete consumption of starting material and a dominant peak at [M+H]

    
     = 185 .
    
  • Quench with sat. NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Step 2: Synthesis of Methyl 2-fluoro-6-methoxy-3-nitrobenzoate

  • Dissolve the Step 1 product (1.0 eq) in concentrated H

    
    SO
    
    
    
    at 0 °C.
  • Slowly add fuming HNO

    
     (1.5 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 2 hours.
    
  • IPC: LC-MS must show a mass of [M+H]

    
     = 230 .
    
  • Pour the mixture over crushed ice. Filter the resulting yellow precipitate and wash with cold water.

Step 3: Synthesis of Methyl 2-amino-6-methoxy-3-nitrobenzoate

  • Dissolve the Step 2 product (1.0 eq) in 1,4-dioxane in a pressure vessel.

  • Add 28% aqueous NH

    
    OH (5.0 eq). Seal the vessel and heat to 80 °C for 12 hours.
    
  • IPC: LC-MS must show a mass of [M+H]

    
     = 227 .
    
  • Cool to room temperature, dilute with water, and extract with EtOAc. Concentrate to yield an orange solid.

Step 4: Synthesis of Methyl 2,3-diamino-6-methoxybenzoate

  • Dissolve the Step 3 product (1.0 eq) in EtOH. Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with N

    
    , then with H
    
    
    
    . Stir under an H
    
    
    balloon (1 atm) at 25 °C for 6 hours.
  • IPC: LC-MS must show a mass of [M+H]

    
     = 197 .
    
  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

Step 5: Synthesis of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoxaline-5-carboxylate

  • Dissolve the diamine from Step 4 (1.0 eq) in EtOH.

  • Add glyoxylic acid monohydrate (1.1 eq). Reflux at 80 °C for 4 hours.

  • IPC: LC-MS must show a mass of [M+H]

    
     = 235 .
    
  • Cool to 0 °C. Filter the precipitated cyclic product and wash with cold EtOH.

Step 6: Synthesis of Methyl 2-chloro-6-methoxyquinoxaline-5-carboxylate

  • Suspend the Step 5 product (1.0 eq) in POCl

    
     (10.0 eq). Reflux at 105 °C for 3 hours.
    
  • IPC: LC-MS must show a mass of [M+H]

    
     = 253  (and 255 for the 
    
    
    
    Cl isotope).
  • Distill off excess POCl

    
    . Carefully quench the residue with ice water. Extract with DCM, dry, and concentrate.
    

Step 7: Synthesis of Methyl 6-methoxy-2-methylquinoxaline-5-carboxylate

  • In a degassed mixture of 1,4-Dioxane/H

    
    O (4:1), combine the Step 6 product (1.0 eq), methylboronic acid (1.5 eq), and K
    
    
    
    CO
    
    
    (2.0 eq).
  • Add Pd(PPh

    
    )
    
    
    
    (0.05 eq) under N
    
    
    . Heat to 100 °C for 8 hours.
  • IPC: LC-MS must show a mass of [M+H]

    
     = 233 .
    
  • Filter through Celite, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc).

Step 8: Synthesis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

  • Dissolve the Step 7 product (1.0 eq) in anhydrous DCM under N

    
    . Cool to -78 °C.
    
  • Add BBr

    
     (4.0 eq) dropwise. Allow the reaction to warm to 25 °C and stir for 12 hours.
    
  • IPC: LC-MS must show the target mass of [M+H]

    
     = 205 .
    
  • Quench carefully with ice water to hydrolyze the acyl bromide intermediates. Adjust pH to ~4 using 1M NaOH.

  • Filter the resulting precipitate, wash with water, and dry under high vacuum to afford the final product.

Synthetic Workflow Visualization

Synthesis SM Methyl 2,6-difluorobenzoate Int1 Methyl 2-fluoro-6-methoxybenzoate SM->Int1 Step 1: NaH, MeOH Int2 Methyl 2-fluoro-6-methoxy-3-nitrobenzoate Int1->Int2 Step 2: HNO3, H2SO4 Int3 Methyl 2-amino-6-methoxy-3-nitrobenzoate Int2->Int3 Step 3: NH4OH Int4 Methyl 2,3-diamino-6-methoxybenzoate Int3->Int4 Step 4: H2, Pd/C Int5 Methyl 6-methoxy-2-oxo-1,2-dihydro- quinoxaline-5-carboxylate Int4->Int5 Step 5: Glyoxylic acid Int6 Methyl 2-chloro-6-methoxy- quinoxaline-5-carboxylate Int5->Int6 Step 6: POCl3 Int7 Methyl 6-methoxy-2-methyl- quinoxaline-5-carboxylate Int6->Int7 Step 7: MeB(OH)2, Pd(PPh3)4 Target 6-Hydroxy-2-methyl-5- quinoxalinecarboxylic acid Int7->Target Step 8: BBr3, DCM

Figure 1: Eight-step synthetic workflow for 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid.

References

  • European Patent Office. "Prolylhydroxylase inhibitors and methods of use." Patent EP2891649A1.
  • China National Intellectual Property Administration. "Prolyl hydroxylase inhibitors and methods of use thereof." Patent CN102858763A.
  • Molaid Chemical Database. "6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: 1160683-56-6)". Available at:[Link]

Application Note: HPLC Method Development for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (HMQCA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (HMQCA) is a functionalized quinoxaline derivative.[1][2][3] Structurally, it possesses an amphoteric character due to the presence of a basic quinoxaline ring nitrogen, an acidic carboxylic acid group at position 5, and a phenolic hydroxyl group at position 6.[1][3]

This compound is often investigated as a metabolite or degradation product of quinoxaline-1,4-di-N-oxide veterinary drugs (e.g., Carbadox, Olaquindox analogs) or as an intermediate in the synthesis of HIF prolyl hydroxylase inhibitors.[1][2][3] Its analysis requires a robust method capable of resolving it from complex biological matrices (plasma, tissue) and structurally similar isomers.[2][3]

Physicochemical Profile for Method Design
PropertyValue (Predicted/Analog)Chromatographic Implication
Molecular Weight 204.18 g/mol Suitable for LC-MS/MS and UV detection.[1][2][3]
LogP ~1.3 – 1.4Moderately polar.[1][2] Requires aqueous-stable C18 or Polar-Embedded columns.[1][2]
pKa (Acidic) ~3.5 (COOH), ~9.8 (OH)Critical: Mobile phase pH must be controlled.[1][2][3] pH < 3.0 keeps COOH protonated (neutral) for C18 retention.[1][2][3]
pKa (Basic) ~0.8 (Quinoxaline N)At pH < 2, the ring N may protonate, reducing retention on C18 unless ion-pairing is used.[1][2][3]
UV Max ~240 nm, ~320 nmQuinoxaline core chromophore allows sensitive UV detection.[1][3]

Method Development Strategy (The "Why")

Developing a method for HMQCA requires navigating its polarity and ionization states.[1][3] Standard C18 methods often fail due to poor retention of the polar carboxylate form or peak tailing caused by the basic nitrogen interacting with residual silanols.[1][3]

Strategic Choices
  • Column Selection: We utilize a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) .[1][2][3]

    • Reasoning: The embedded polar group shields silanols (reducing tailing for the basic N) and allows the use of 100% aqueous mobile phases without "dewetting" (phase collapse), which is necessary to retain this polar analyte.[1][2][3]

  • Mobile Phase pH: We buffer at pH 3.0 .

    • Reasoning: At pH 3.0, the carboxylic acid (pKa ~3.[1][3]5) is partially to fully protonated (neutral), increasing hydrophobicity and retention.[2][3] Going too low (pH < 2) might protonate the ring nitrogen, making the molecule cationic and eluting it too fast (unless HILIC is used).[1][2][3]

  • Sample Cleanup: Mixed-Mode Anion Exchange (MAX) SPE .

    • Reasoning: Since HMQCA has an acidic moiety, MAX cartridges allow us to wash away neutrals and bases while retaining the analyte, yielding a cleaner extract than simple protein precipitation.[1][3]

Experimental Protocols

Protocol A: Sample Preparation (Plasma/Tissue)

Objective: Isolate HMQCA from protein-rich matrices.[1][2][3]

Workflow Diagram:

SamplePrep Sample Sample (1g Tissue / 1mL Plasma) Hydrolysis Acid Hydrolysis (3M HCl, 100°C, 1h) *Releases bound residues* Sample->Hydrolysis Adjust pH Adjustment Neutralize to pH 6.0-7.0 (Use 4M NaOH) Hydrolysis->Adjust SPE_Load SPE Loading (Oasis MAX) Condition: MeOH -> Water Load Sample Adjust->SPE_Load Wash Wash Steps 1. 5% NH4OH (Remove Neutrals) 2. Methanol (Remove Hydrophobics) SPE_Load->Wash Elute Elution 2% Formic Acid in Methanol *Protonates COOH to release* Wash->Elute Reconstitute Evaporate & Reconstitute Mobile Phase A:B (90:10) Elute->Reconstitute

Caption: Solid Phase Extraction (SPE) workflow utilizing Mixed-Mode Anion Exchange (MAX) to selectively isolate acidic HMQCA.

Step-by-Step Procedure:

  • Hydrolysis: Add 3 mL of 3M HCl to 1g of homogenized tissue. Heat at 100°C for 1 hour to release protein-bound residues.[1][2]

  • Neutralization: Cool to room temperature. Adjust pH to 6.5 ± 0.5 using 4M NaOH. Centrifuge at 4000 rpm for 10 min.

  • SPE Conditioning: Use a Mixed-Mode Anion Exchange cartridge (e.g., Oasis MAX 60mg).[1][2][3] Condition with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load the supernatant onto the cartridge.

  • Washing:

    • Wash 1: 3 mL 5% Ammonia in water (removes neutrals and bases; analyte retained by ion exchange).[1][3]

    • Wash 2: 3 mL Methanol (removes hydrophobic interferences).[1][2][3]

  • Elution: Elute with 3 mL of 2% Formic Acid in Methanol . (The acid protonates the carboxyl group, breaking the ionic interaction with the sorbent).[2][3]

  • Reconstitution: Evaporate to dryness under nitrogen at 45°C. Reconstitute in 200 µL of Mobile Phase A/B (90:10).

Protocol B: HPLC-UV/MS Conditions

Objective: Chromatographic separation of HMQCA.[1][2]

ParameterCondition
Instrument HPLC with PDA or LC-MS/MS
Column Phenomenex Synergi 4µm Fusion-RP 80Å (Polar Embedded C18), 150 x 4.6 mm
Column Temp 35°C
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3]7)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV at 320 nm (primary) and 250 nm (secondary)

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial equilibration
1.0 5 Hold to elute salts
8.0 40 Linear gradient
10.0 90 Wash column
12.0 90 Hold wash
12.1 5 Re-equilibration

| 18.0 | 5 | End of run |

Note: HMQCA typically elutes between 6.0 - 7.5 minutes under these conditions.[1][2][3]

Method Validation (Self-Validating Systems)[1][2][4]

To ensure "Trustworthiness," the method must include system suitability tests (SST) before every run.[2][3]

Validation Criteria Table:

Parameter Acceptance Criteria Experimental Verification
System Suitability Tailing Factor < 1.5; Resolution > 2.0 Inject standard (10 µg/mL) 5 times before sample set.[1][2][3]
Linearity R² > 0.995 Calibration curve: 0.1 – 50 µg/mL (6 points).[1][2][3]
Recovery 80% - 110% Spike blank matrix at 3 levels (Low, Med, High).[1][2][3]
Precision RSD < 5% (Intra-day) 6 replicates of the 1 µg/mL standard.

| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Determine from low-concentration spike. |

Troubleshooting Guide:

  • Peak Tailing: Likely interaction between the quinoxaline nitrogen and silanols.[1][3] Solution: Increase buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just formic acid) or switch to a newer generation "Hybrid" particle column.

  • Low Retention: The analyte is ionizing.[1][3] Solution: Ensure pH is acidic (pH 3.0).[1][2][3] If still eluting in void volume, switch to a HILIC column (Amide phase) with an Acetonitrile/Ammonium Acetate buffer system.[2][3]

Method Development Logic Flow

Workflow Diagram:

MethodDev Start Start: HMQCA (Amphoteric) Solubility Solubility Check (Dissolve in MeOH/H2O) Start->Solubility Scouting Column Scouting 1. C18 (Fail: Tailing) 2. Polar-Embedded (Pass) Solubility->Scouting pH_Opt pH Optimization pH 3.0 (COOH neutral) vs pH 7.0 (Ionized) Scouting->pH_Opt Select Best Column Final Final Method Polar-Embedded C18 0.1% FA / ACN pH_Opt->Final Maximize Retention

Caption: Logical decision tree for selecting the Polar-Embedded stationary phase and acidic pH.

References

  • European Medicines Agency (EMA). (2002).[1][2][3] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.[1][3] Official Journal of the European Communities.[1][3] Link[1][2][3]

  • Hutchinson, M. J., et al. (2007).[1][3] Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7.[1][2][3][4] Link

  • PubChem. (2023).[1][3] Compound Summary: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS 1160683-56-6).[1][2][5][3][6][7] National Library of Medicine.[1][3] Link[1][2][3]

  • BenchChem. (2025).[1][3][8][9] Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC.Link[1][2][3]

Sources

Recrystallization solvents for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Crystallization Systems for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid

Abstract

The purification of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid presents a distinct challenge due to its amphoteric nature and potential for strong intermolecular hydrogen bonding (zwitterionic lattice).[1] Standard single-solvent recrystallization often results in poor recovery or amorphous precipitation.[1] This guide details a dual-stage purification strategy: a Reactive Crystallization (pH-swing) for bulk impurity removal, followed by a Thermal Recrystallization using high-dielectric solvents (Acetic Acid or DMF/Water) for polymorphic control and final polishing.[1]

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the molecular interactions at play.[2] This molecule contains three conflicting functional zones:

  • Quinoxaline Core: Planar, aromatic, prone to

    
    -
    
    
    
    stacking (requires heat or aromatic solvents to disrupt).[2]
  • 5-Carboxylic Acid & 6-Hydroxyl Group: Strong H-bond donors/acceptors.[1] The proximity of the 5-COOH and 6-OH allows for intramolecular H-bonding, potentially reducing solubility in polar protic solvents compared to other isomers.[1]

  • Basic Nitrogens: The pyrazine ring nitrogens can accept protons, making the molecule amphoteric.

Solubility Behavior Prediction:

  • Water (Neutral): Insoluble/Poor (Zwitterionic lattice energy is high).

  • Aqueous Alkali (pH > 10): Soluble (Dianion formation:

    
     and 
    
    
    
    ).[1]
  • Aqueous Acid (pH < 1): Soluble (Protonation of quinoxaline nitrogen).

  • Non-polar Solvents (Hexane, Toluene): Insoluble.[2]

Solvent Selection Matrix

The following table summarizes solvent suitability based on dielectric constant (


), boiling point (bp), and experimental causality.
Solvent SystemRoleSuitabilityMechanistic Rationale
Glacial Acetic Acid Primary SolventHigh Disrupts intermolecular H-bonds; protonates ring N to increase solubility at high

.[1]
DMF / Water (3:1) Anti-solventHigh DMF dissolves the organic core; water acts as a polar anti-solvent to force lattice formation.
NaOH (aq) / HCl ReactiveExcellent Uses pH switching to dissolve (as salt) and reprecipitate (as free acid). Best for removing non-acidic impurities.
Ethanol / Water SecondaryMedium Only effective if the "methyl" group provides enough lipophilicity. Often requires large volumes.
DMSO SolventLow Dissolves too well; extremely difficult to remove trace DMSO from the final crystal lattice.

Detailed Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic for purification based on the impurity profile.

PurificationWorkflow Crude Crude 6-Hydroxy-2-methyl- 5-quinoxalinecarboxylic acid Analysis Impurity Profiling (TLC / HPLC) Crude->Analysis Decision Dominant Impurity Type? Analysis->Decision RouteA Inorganic Salts / Non-Acidic Organics Decision->RouteA Salts/Oils RouteB Isomers / Degradation Products Decision->RouteB Structural Analogs Protocol1 Protocol A: Reactive Crystallization (Acid-Base Swing) RouteA->Protocol1 Protocol2 Protocol B: Thermal Recrystallization (Glacial AcOH) RouteB->Protocol2 Polish Final Polishing (DMF/Water) Protocol1->Polish If color persists Pure Pure Crystalline Solid (>98% Purity) Protocol2->Pure Polish->Pure

Caption: Decision matrix for selecting the optimal purification pathway based on initial crude purity.

Protocol A: Reactive Crystallization (Acid-Base Reprecipitation)

Best for: Removing starting materials, inorganic salts, and non-acidic byproducts.[2][1]

Principle: The molecule is dissolved as a dianion (


 and Phenolate 

) in base, filtered to remove insoluble organics, and then precipitated by controlled acidification to the isoelectric point.
  • Dissolution: Suspend 10 g of crude material in 100 mL of water.

  • Basification: Slowly add 2M NaOH dropwise with vigorous stirring until pH 10–11 is reached. The solution should become clear (dark yellow/brown).

    • Note: If solids remain, they are likely non-acidic impurities.[2] Filter them off.

  • Decolorization (Optional): Add 0.5 g activated charcoal, stir for 30 mins at 50°C, and filter through Celite while warm.

  • Precipitation: Cool the filtrate to 20°C. Slowly add Glacial Acetic Acid (or 1M HCl) dropwise.

    • Critical Step: Monitor pH.[3] A heavy precipitate will form as pH approaches 4–5 (the likely isoelectric point).

  • Digestion: Stir the slurry for 1 hour to allow crystal growth (Ostwald ripening).

  • Isolation: Filter via Buchner funnel. Wash the cake with 2 x 20 mL water (to remove salts) and 1 x 10 mL cold acetone (to dry).

Protocol B: Thermal Recrystallization (Glacial Acetic Acid)

Best for: Removing structural isomers and improving crystal density.[2]

Principle: Acetic acid acts as a protonating solvent at high temperatures, disrupting the zwitterionic lattice, but allows repacking upon cooling.[2]

  • Slurry: Place 5 g of semi-pure solid in a round-bottom flask. Add 40 mL Glacial Acetic Acid .

  • Heating: Heat to reflux (118°C). The solid should dissolve completely.[4]

    • If not dissolved: Add more acetic acid in 5 mL increments.

  • Hot Filtration: If black specks remain, filter rapidly through a pre-heated glass sinter funnel.[2]

  • Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) without agitation. This promotes the formation of needles or prisms rather than amorphous powder.

  • Yield Optimization: Once at 25°C, cool further in an ice bath (0–5°C) for 30 minutes.

  • Collection: Filter the crystals.

    • Wash: Wash with a small amount of cold acetic acid , followed by diethyl ether or MTBE to remove the high-boiling acetic acid residues.

  • Drying: Vacuum dry at 60°C for 12 hours (acetic acid solvates are common and require heat to break).

Analytical Validation

Ensure the protocol was successful using these metrics:

MethodAcceptance CriteriaNote
HPLC (UV 254nm) Purity > 98.5%Look for removal of the "early eluting" polar impurities (salts) and "late eluting" dimers.[1]
1H-NMR (DMSO-d6) Distinct SingletsVerify the integrity of the methyl group (~2.5-2.8 ppm) and the aromatic protons.[1] Ensure no solvent peaks (Acetic acid: ~1.9 ppm) remain.
DSC Sharp EndothermMelting point should be sharp (likely >260°C for this class). Broad peaks indicate amorphous content.

Troubleshooting

  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Solution temperature dropped too fast, or solvent is too polar.[2]

    • Fix: Re-heat to dissolve. Add a seed crystal. Add a drop of ethanol to lower the polarity slightly.

  • Problem: Low Recovery (<50%).

    • Cause: Product is too soluble in the mother liquor.

    • Fix: Concentrate the mother liquor by 50% and cool again. Or, use the "Anti-solvent" method: Add water to the acetic acid filtrate to force precipitation.[2]

  • Problem: Ash/Salt content is high.

    • Cause: Incomplete washing during Protocol A.

    • Fix: Ensure the final water wash in Protocol A is thorough. Check conductivity of the wash filtrate.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (Standard reference for heterocyclic purification).

  • BenchChem. Refinement of work-up procedures for quinoxaline synthesis. Retrieved March 8, 2026, from .[2]

  • PrepChem. Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid. (Analogous method for hydroxy-carboxylic acid heterocycles). Retrieved March 8, 2026, from .[2]

  • Sigma-Aldrich. Product Specification: 3-Hydroxy-2-quinoxalinecarboxylic acid.[1][5] (Physicochemical data for structural analog). Retrieved March 8, 2026, from .[2]

  • National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC Articles. Retrieved March 8, 2026, from .[2]

Sources

Topic: Strategic NMR Solvent Selection for the Analysis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The structural elucidation of complex heterocyclic molecules such as 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is fundamental in pharmaceutical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analysis, but its success is critically dependent on the judicious selection of a deuterated solvent. This molecule's unique architecture, featuring both acidic (carboxylic acid, phenol) and basic (quinoxaline nitrogens) functionalities, presents significant challenges including poor solubility, pH-dependent chemical shifts, and the behavior of labile protons. This application note provides a comprehensive guide to navigating these challenges. We present a detailed comparative analysis of candidate solvents, a logical workflow for solvent selection, and robust protocols for sample preparation. Our findings establish Dimethyl Sulfoxide-d6 (DMSO-d6) as the primary solvent of choice for a comprehensive initial analysis, as it effectively solubilizes the analyte while preserving the crucial signals from exchangeable protons.

The Analytical Challenge: Understanding the Analyte

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is a multifunctional molecule. The quinoxaline core is a prevalent scaffold in pharmacologically active compounds, making its precise characterization essential for establishing structure-activity relationships (SAR).[1] However, the combination of a carboxylic acid, a phenolic hydroxyl group, and basic nitrogen atoms in the heterocyclic ring creates a molecule with a complex physicochemical profile. An effective NMR analysis must contend with the following intrinsic properties:

  • Zwitterionic Potential and pH Sensitivity: The molecule possesses both acidic and basic centers, allowing it to exist in various protonation states.[2] The chemical environment provided by the NMR solvent can influence this equilibrium, leading to significant and potentially misleading chemical shift perturbations.[3][4][5]

  • Hydrogen Bonding and Solubility: The presence of strong hydrogen bond donors (-COOH, -OH) and acceptors (N, C=O) dictates its solubility. It is predicted to be highly polar, rendering it insoluble in common non-polar NMR solvents like Chloroform-d (CDCl₃).

  • Exchangeable Protons: The protons on the carboxylic acid and hydroxyl groups are labile. In the presence of protic solvents like Methanol-d4 (CD₃OD) or Deuterium Oxide (D₂O), these protons will undergo rapid exchange with deuterium, leading to signal broadening or complete disappearance.[6][7][8] While this can be a useful diagnostic tool, it results in the loss of direct structural information.

  • Aggregation Potential: Molecules capable of extensive hydrogen bonding can form intermolecular aggregates in solution.[9][10] This self-association reduces the rate of molecular tumbling, which can lead to significant line broadening in the NMR spectrum, obscuring important details.[11][12]

Comparative Evaluation of Candidate NMR Solvents

The selection of an appropriate deuterated solvent is the single most critical parameter in the NMR analysis of this compound.[13][14] The ideal solvent must not only dissolve the analyte but also be chemically inert and have residual signals that do not overlap with key resonances of the molecule.[13] A comparison of the most relevant solvents is summarized below.

SolventTypeDielectric Constant (Polarity)Suitability for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acidResidual ¹H Signals (ppm)
DMSO-d6 Polar Aprotic47.2Excellent. High polarity ensures good solubility for polar compounds.[8][13][15] As an aprotic solvent, it preserves the signals of exchangeable -OH and -COOH protons, which are expected to appear as broad singlets.~2.50 (quintet) and ~3.3 (H₂O)[7][16]
Methanol-d4 Polar Protic32.7Moderate. Good solvating power for polar molecules.[15][17] However, as a protic solvent, it will cause the exchange of -OH and -COOH protons, leading to the loss of their signals.[7]~3.31 (quintet) and ~4.87 (broad singlet, -OD)[6][16]
D₂O Polar Protic80.1Conditional. Suitable only if the compound is water-soluble, likely requiring pH adjustment to form a salt. It is excellent for identifying exchangeable protons by their disappearance.[8][15]~4.8 (variable with pH/temp)[16]
CDCl₃ Non-Polar4.8Poor. Unlikely to dissolve the polar analyte. Its residual signal at ~7.26 ppm can interfere with the aromatic region of the quinoxaline core.[7][18]~7.26 (singlet)[16]
Acetone-d6 Polar Aprotic20.7Possible. May serve as an alternative if issues arise with DMSO-d6, but its lower polarity might be insufficient for adequate solubility.~2.05 (quintet)[16]

Recommended Workflow for Solvent Selection

To ensure a logical and efficient approach to solvent selection, the following decision-making workflow is recommended. This process prioritizes obtaining a high-quality spectrum for comprehensive structural analysis.

G cluster_0 start Analyte: 6-Hydroxy-2-methyl-5- quinoxalinecarboxylic acid (Polar, H-bonding, Acidic/Basic) sol_test_dmso Solubility Test: 0.5-1.0 mg in 0.6 mL DMSO-d6 start->sol_test_dmso sol_test_meod Solubility Test: 0.5-1.0 mg in 0.6 mL Methanol-d4 sol_test_dmso->sol_test_meod Insoluble (Unlikely) check_dmso_spectrum Acquire ¹H NMR. Observe labile -OH & -COOH protons? sol_test_dmso->check_dmso_spectrum Soluble check_meod_spectrum Acquire ¹H NMR. Confirm absence of labile protons. sol_test_meod->check_meod_spectrum Soluble final_choice Recommended Primary Solvent: DMSO-d6 check_dmso_spectrum->final_choice Yes (Expected) troubleshoot Troubleshooting: Broad peaks observed? check_dmso_spectrum->troubleshoot No / Poor Resolution alt_choice Alternative for Specific Aims: Methanol-d4 check_meod_spectrum->alt_choice troubleshoot_action Dilute sample, slightly warm, or check for impurities. troubleshoot->troubleshoot_action

Caption: Logical workflow for NMR solvent selection.

Experimental Protocols

Adherence to a meticulous sample preparation protocol is essential for reproducibility and high-quality data.

Protocol 1: Initial Solubility Screening
  • Aliquot Sample: Place approximately 0.5 mg of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid into a small, clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6 mL of the primary candidate solvent, DMSO-d6.[6]

  • Assess Solubility: Gently vortex or sonicate the vial for 30 seconds. Visually inspect for any undissolved particulate matter against a dark background.

  • Decision: If the sample dissolves completely, proceed to Protocol 2. If solubility is poor (which is unlikely for DMSO-d6), repeat the test with the next candidate solvent, such as Methanol-d4.

Protocol 2: Recommended Sample Preparation using DMSO-d6

Required Materials:

  • 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (5-10 mg for ¹H NMR)

  • High-quality 5 mm NMR tube and cap

  • DMSO-d6 (≥99.8 atom % D)

  • Glass Pasteur pipette and a small cotton or glass wool plug

  • Clean, dry sample vial

Procedure:

  • Weigh Sample: Accurately weigh 5-10 mg of the analyte directly into a clean vial. A higher concentration may be needed for ¹³C NMR (20-50 mg).[1]

  • Add Solvent: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[1]

  • Ensure Dissolution: Securely cap the vial and vortex gently until the solid is completely dissolved. Gentle warming (<40°C) may be applied if necessary, but allow the solution to return to room temperature before proceeding.

  • Filter Sample: Place a small, tightly packed plug of cotton or glass wool into a clean Pasteur pipette. Transfer the solution from the vial through the filter pipette directly into the NMR tube. This critical step removes any microparticulates that can degrade spectral resolution.

  • Cap and Label: Cap the NMR tube securely to prevent atmospheric moisture absorption, as DMSO-d6 is highly hygroscopic.[7][13] Label the tube clearly.

  • Acquire Data: The sample is now ready for NMR analysis.

Data Interpretation and Troubleshooting

  • Expected Spectrum in DMSO-d6: The aromatic protons on the quinoxaline ring will appear in the downfield region (~7.5-9.0 ppm).[19] The methyl group will be a sharp singlet in the upfield region (~2.5 ppm), though it may be close to the residual DMSO peak. The key signals for the -OH and -COOH protons will be present as broad, D₂O-exchangeable singlets, often at >10 ppm for the carboxylic acid proton.

  • Troubleshooting Broad Peaks: If all signals, including the sharp methyl peak, appear broad, this may indicate aggregation.[11] To address this, prepare a more dilute sample or acquire the spectrum at a slightly elevated temperature (e.g., 30-40°C) to disrupt intermolecular interactions.

  • Managing the Water Peak: Due to the hygroscopic nature of DMSO-d6, a water peak is almost always present around 3.3 ppm.[7] To minimize this, use high-purity solvent from a freshly opened container and handle it in a dry environment.[20]

  • pH-Induced Shifts: If spectra from different preparations show significant chemical shift variations, it could be due to trace acidic or basic impurities affecting the analyte's protonation state.[3] Ensure consistency in the sample preparation environment and use high-purity solvent.

Conclusion

For the comprehensive NMR analysis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid, DMSO-d6 is the unequivocally recommended solvent. Its high polarity ensures excellent solubility, and its aprotic nature preserves the invaluable information from the labile hydroxyl and carboxylic acid protons. This allows for a complete structural assignment from a single ¹H NMR spectrum. While protic solvents like Methanol-d4 can be used for specific experiments, such as confirming the presence of exchangeable protons, they should not be the primary choice for initial characterization. By following the structured workflow and protocols outlined in this note, researchers can confidently generate high-quality, reproducible NMR data, accelerating their research and development efforts.

References

  • NMR Solvents. Lab Supplies. Available at: [Link]

  • Methanol-d4: High-Purity Solvent for Precise NMR Spectroscopy. Armar Chemicals. Available at: [Link]

  • Development of NMR tools to investigate aggregation phenomena. Figshare. Available at: [Link]

  • Methanol-D4 | CH4O | CID 71568. PubChem. Available at: [Link]

  • NMR question : r/OrganicChemistry. Reddit. Available at: [Link]

  • Common Deuterated Solvents and Their Characteristics. Alfa Chemistry. Available at: [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. PMC. Available at: [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. PMC. Available at: [Link]

  • Flagging Problematic Compounds in Drug Discovery. NMX Research. Available at: [Link]

  • An NMR study of macromolecular aggregation in a model polymer-surfactant solution. The Journal of Chemical Physics. Available at: [Link]

  • Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Preprints.org. Available at: [Link]

  • Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. mediaTUM. Available at: [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. Available at: [Link]

  • Solvents, deuterated for NMR for laboratory. Scharlab. Available at: [Link]

  • Common NMR Solvents - Reference Data. University of Wisconsin-Madison. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Iraqi Journal of Science. Available at: [Link]

  • A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. Available at: [Link]

  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • NMR Reference Standards. Eurisotop. Available at: [Link]

  • A, effect of pH on the chemical shift position of the 1 H NMR CH 2... ResearchGate. Available at: [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]

  • Notes on NMR Solvents. University of California, Irvine. Available at: [Link]

  • 2.4: The Effect of pH. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Available at: [Link]

  • Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers. PMC. Available at: [Link]

  • synthesis and biological activity studies of quinoxaline derivatives. Heteroletters. Available at: [Link]

  • To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. Available at: [Link]

  • 2-Quinoxalinecarboxylic acid, 3-methyl-, methyl ester. PubChem. Available at: [Link]

  • 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid. Mol-Instincts. Available at: [Link]

Sources

Application Note: Extraction & Isolation Protocols for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (HMQCA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the extraction and isolation of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (HMQCA) . The protocols below are designed with a focus on "Mechanism-Based Extraction," prioritizing the physicochemical interactions between the analyte and the extraction media over generic recipes.

Executive Summary & Physicochemical Profile[2][3][4][5]

Effective extraction of HMQCA requires navigating its amphoteric nature .[1][2] Unlike simple organic acids, this molecule possesses three distinct ionizable regions that dictate its solubility and partitioning behavior:

  • Carboxylic Acid (C-5 position): Acidic (Predicted pKa ≈ 3.2 – 3.8).[3][1][2] Ionized (anionic) at neutral pH.[1][2]

  • Hydroxyl Group (C-6 position): Phenolic/Weakly Acidic (Predicted pKa ≈ 9.0 – 10.0).[3][1][2]

  • Quinoxaline Ring Nitrogens: Weakly Basic (Predicted pKa ≈ 0.6 – 1.2).[1][2]

Extraction Strategy: The presence of the carboxylic acid group makes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) the gold standard for purity and recovery.[1] Liquid-Liquid Extraction (LLE) is a viable secondary method but requires precise pH control to prevent zwitterion formation which drastically reduces recovery efficiency.[3][1]

PropertyValue (Predicted)Impact on Extraction
LogP ~1.3 – 2.0Moderately lipophilic; requires organic solvent for elution.[3][1][2]
pKa (Acidic) ~3.5 (COOH)Must be pH > 5 to bind to anion exchange resins.[1][2]
pKa (Basic) ~0.8 (N-ring)Unlikely to interfere unless pH is extremely low (< 1).[3][1][2]
Solubility High in DMSO, MeOH; Low in Water (neutral pH)Avoid pure aqueous reconstitution; use MeOH/Water mixtures.[2]

Sample Preparation Strategy

Before extraction, the biological matrix (Plasma, Serum, or Tissue Homogenate) must be conditioned to release protein-bound analytes and adjust viscosity.[2]

Protocol A: Matrix Pre-Treatment (Universal)[1][3]
  • Plasma/Serum: Thaw samples at room temperature.[1][2] Vortex for 30 seconds.[1][2]

  • Tissue: Homogenize 100 mg tissue in 400 µL PBS (pH 7.4).

  • Protein Precipitation (PPT):

    • Add 3 volumes of cold Acetonitrile (containing 0.1% Formic Acid) to the sample.[1][2]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Critical Step: Transfer the supernatant to a clean tube and dilute 1:1 with 5% Ammonium Hydroxide (NH₄OH) in water.

    • Why? This dilution reduces the organic content (preventing breakthrough on SPE) and raises the pH to ~8-9, ensuring the carboxylic acid is fully ionized (COO⁻) for the anion exchange mechanism.[2]

Extraction Protocols

Protocol B: Solid Phase Extraction (SPE) – The Gold Standard

Methodology: Mixed-Mode Anion Exchange (MAX) Rationale: This method utilizes a "Catch-and-Release" mechanism.[3][1] The sorbent retains the analyte via two interactions: hydrophobic retention (quinoxaline ring) and electrostatic retention (carboxylate anion).[2]

Recommended Cartridge: Waters Oasis MAX (30 mg/1 cc) or Phenomenex Strata-X-A.[3][1]

StepSolvent/BufferVolumeMechanism / Note
1. Condition Methanol1.0 mLActivates hydrophobic ligands.
2.[1][2] Equilibrate Water1.0 mLRemoves excess methanol.
3.[1][2] Load Pre-treated Sample (from Protocol A)~1-2 mLFlow Rate: < 1 mL/min.[3][1] Analyte binds via anion exchange.[1][2]
4. Wash 1 5% NH₄OH in Water1.0 mLRemoves proteins and neutrals.[1][2] Keeps analyte ionized (bound).[1][2]
5. Wash 2 Methanol1.0 mLCritical: Removes hydrophobic interferences.[1][2] Analyte remains bound by ionic interaction.[1][2]
6. Elute 2% Formic Acid in Methanol2 x 0.5 mLMechanism: Acid protonates the COO⁻ → COOH, breaking the ionic bond and releasing the analyte.
7.[2] Dry N₂ Stream @ 40°CN/AEvaporate to dryness.
8.[1][2] Reconstitute 10% MeOH in Mobile Phase100 µLReady for LC-MS/MS.
Protocol C: Liquid-Liquid Extraction (LLE) – High Throughput Alternative

Methodology: pH-Controlled Organic Partitioning Rationale: Suitable for labs without SPE resources.[3][1][2] Requires precise pH adjustment to suppress ionization of the carboxylic acid, driving the molecule into the organic phase.[2]

  • Sample: 200 µL Plasma/Standard.

  • Acidification: Add 20 µL of 1M HCl .

    • Target pH: 3.0 – 3.5.[1][2]

    • Warning: Do not drop pH below 2.[1][2]0. Extremely low pH may protonate the quinoxaline nitrogen (cationic), causing it to stay in the water phase.[2]

  • Extraction Solvent: Add 600 µL Ethyl Acetate (EtOAc) or MTBE .[1][2]

  • Agitation: Shake/Vortex for 10 minutes (1200 rpm).

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a glass tube.

  • Repeat: Repeat steps 3-6 once for maximum recovery.

  • Drying: Evaporate combined organic layers under Nitrogen.

Analytical Validation (LC-MS/MS Conditions)

To verify the extraction, use the following chromatographic parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold for polar retention)[3][1][2]

    • 0.5-3.0 min: 5% → 95% B[3][1][2]

    • 3.0-4.0 min: 95% B (Wash)[3][1]

  • Detection: ESI Positive Mode (M+H)⁺.

    • Note: Although it is an acid, the quinoxaline nitrogen protonates well in positive mode.[2]

    • Precursor Ion: m/z 205.1[3][1][2]

    • Common Fragments: m/z 187 (Loss of H₂O), m/z 159 (Decarboxylation - COOH loss).[2]

Visualization: Mechanism of Action[1][3]

The following diagram illustrates the decision logic and chemical mechanism for the Mixed-Mode SPE protocol.

ExtractionWorkflow cluster_0 Chemical Logic Start Biological Sample (Plasma/Tissue) PreTreat Pre-Treatment Dilute with 5% NH4OH (Target pH > 8) Start->PreTreat Protein PPT Ionization Analyte State: R-COO⁻ (Anionic) Quinoxaline (Neutral) PreTreat->Ionization pH Adjustment SPE_Load SPE Loading (MAX Cartridge) Anion Exchange Binding Ionization->SPE_Load Load onto Sorbent Wash_Step Wash Step (100% MeOH) Removes Hydrophobic Neutrals Analyte stays bound (Ionic) SPE_Load->Wash_Step Retain Anions Elution Elution (2% Formic Acid) Protonation: R-COO⁻ → R-COOH Analyte Released Wash_Step->Elution Break Ionic Bond Final LC-MS/MS Analysis Quantification Elution->Final Evaporate & Reconstitute

Figure 1: Step-by-step logic for the Mixed-Mode Anion Exchange (MAX) extraction of HMQCA, highlighting the pH-dependent "Catch-and-Release" mechanism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (< 50%) Incorrect pH during loading.[3][1][2]Ensure sample pH is > 7.0 before loading onto MAX cartridge.[1][2] If pH is < 5, the COOH will not ionize and will not bind.[1][2]
Breakthrough (Analyte in Load) Sorbent drying or overloading.[1][2]Do not let the cartridge dry out between conditioning and loading.[1][2] Dilute sample further to prevent capacity overload.
High Matrix Effect Inefficient washing.[1][2]Increase the Wash 2 volume (Methanol).[1][2] Because the analyte is ionically bound, you can wash aggressively with 100% organic solvent without losing the analyte.[1][2]
Peak Tailing in LC Secondary interactions.Add 5mM Ammonium Formate to the aqueous mobile phase to buffer the silanol interactions.[1][2]

References

  • PubChem. (n.d.).[1][2] 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][3][2]

  • Waters Corporation. (2021).[1][2] Oasis Sample Extraction Products: Application Notebook. Waters.com. Retrieved from [Link][3][2]

  • MDPI. (2023).[1][2] Novel Derivatives of Quinoxaline-2-carboxylic Acid. Molecules. Retrieved from [Link][3][2]

Sources

Application Note: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid as a Pharmaceutical Intermediate

[1][2]

Part 1: Executive Summary & Strategic Utility

The "Privileged Scaffold" in Medicinal Chemistry

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike simple quinoxalines used in bulk industrial applications (e.g., dyes or electrolytes), this specific trisubstituted derivative offers a unique trifecta of chemical functionalities—a carboxylic acid tail, a phenolic hydroxyl group, and a methyl handle—arranged around the diazanaphthalene core.[2]

Primary Pharmaceutical Domains:

  • Neuroprotection (Glutamate Modulation): The quinoxaline core is structurally bioisosteric to the quinazolines and kynurenic acid, making this intermediate a critical precursor for AMPA and NMDA receptor antagonists .[1][2] The 5-carboxy/6-hydroxy motif mimics the glycine binding site, essential for developing anti-stroke and anti-epileptic therapeutics.[1]

  • Oncology (Kinase Inhibition): The planar nitrogen-rich ring system intercalates well into ATP-binding pockets of tyrosine kinases.[1] Derivatives synthesized from this acid are explored as inhibitors for PDGFR and VEGFR pathways.[1][2]

  • Antimicrobial Agents: Quinoxaline-1,4-dioxides derived from this scaffold exhibit potent activity against M. tuberculosis and multidrug-resistant bacteria by inducing DNA damage via radical formation.[1]

Part 2: Chemical Profile & Properties[2][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 6-Hydroxy-2-methyl-quinoxaline-5-carboxylic acid
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellow to light brown crystalline powder
Solubility Soluble in DMSO, DMF, 1M NaOH; Sparingly soluble in water/ethanol
pKa (Predicted) ~3.2 (Carboxylic acid), ~9.5 (Phenolic OH)
Stability Stable under ambient conditions; Light sensitive (store in amber vials)

Part 3: Synthetic Utility & Protocols

Synthesis of the Intermediate (Upstream)

Rationale: The synthesis typically employs a condensation strategy between a substituted phenylenediamine and a dicarbonyl species.[1][2][3] The presence of the electron-donating hydroxyl group at position 6 activates the ring, requiring controlled conditions to prevent over-oxidation.[1]

Reaction Scheme (Conceptual): 3,4-Diamino-2-hydroxybenzoic acid + Pyruvic acid → 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Step-by-Step Protocol:

  • Reagent Prep: Dissolve 10 mmol of 3,4-diamino-2-hydroxybenzoic acid in 50 mL of ethanol/water (1:1 v/v).

  • Condensation: Add 12 mmol (1.2 eq) of Pyruvic acid dropwise at 0°C.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Critical Checkpoint: The regioselectivity (2-methyl vs 3-methyl) is governed by the steric hindrance of the carboxylic acid at position 5.[1] The 2-methyl isomer is thermodynamically favored.[1]

  • Isolation: Cool to room temperature. Adjust pH to ~4.0 using 1M HCl to precipitate the free acid.[1][2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

Downstream Application: Synthesis of AMPA Receptor Antagonist Library

Rationale: To create bioactive neuroprotective agents, the carboxylic acid moiety is often converted to an amide or hydrazide to improve blood-brain barrier (BBB) permeability and receptor binding affinity.[2]

Protocol: Amide Coupling (Library Generation)

  • Activation: In a dry round-bottom flask, dissolve 1.0 eq of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid in anhydrous DMF.

  • Coupling Agent: Add 1.2 eq of HATU and 2.0 eq of DIPEA (Diisopropylethylamine). Stir for 15 minutes at RT to form the active ester.

    • Why HATU? It prevents racemization (if chiral amines are used) and works well for sterically hindered aromatic acids compared to EDCI.[1][2]

  • Amine Addition: Add 1.1 eq of the desired amine (e.g., 4-fluoroaniline for kinase potency or a morpholine derivative for solubility).[1][2]

  • Reaction: Stir at RT for 12 hours under Nitrogen atmosphere.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1][2] Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.[1][2]

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the dual-pathway utility of this intermediate in drug development, highlighting the divergent synthesis routes for Oncology vs. Neurology applications.

Quinoxaline_PathwaysStartStart: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acidStep1_NeuroFunctionalization:Amidation / EsterificationStart->Step1_NeuroPath A: Carboxyl ModificationStep1_OncoFunctionalization:Chlorination (POCl3) -> AminationStart->Step1_OncoPath B: 6-OH to 6-Cl ConversionTarget_NeuroTarget: AMPA/NMDAReceptor AntagonistsStep1_Neuro->Target_NeuroBBB OptimizationOutcome_NeuroTherapeutic Outcome:Stroke/Epilepsy TreatmentTarget_Neuro->Outcome_NeuroGlutamate ModulationTarget_OncoTarget: Tyrosine KinaseInhibitors (VEGFR/PDGFR)Step1_Onco->Target_OncoScaffold HoppingOutcome_OncoTherapeutic Outcome:Solid Tumor SuppressionTarget_Onco->Outcome_OncoATP Competition

Caption: Divergent synthesis pathways utilizing the 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid scaffold for Neuroprotective (Green) and Oncological (Red) drug candidates.

Part 5: Analytical Quality Control (QC)

To ensure the integrity of the intermediate before downstream processing, the following HPLC method is recommended.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 95% B[1]

    • 15-20 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoxaline conjugation).[1][2]

  • Acceptance Criteria: Purity > 98.0% (Area %).

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Steric hindrance at C-5 position.[1]Switch coupling agent to HATU or PyBOP .[1] Increase reaction time or temperature (40°C).
Poor Solubility Zwitterionic nature of the acid/phenol.[1][2]Use dipolar aprotic solvents (DMSO, DMF).[2] Protect the phenolic -OH as a methoxy group (MeI/K₂CO₃) prior to coupling.[1]
Regioisomer Impurities Formation of 3-methyl isomer during ring closure.[1]Control temperature strictly during condensation.[1][2] Use purified 3,4-diamino precursor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline (Analogous Core Structure).[1][2] Retrieved from [Link][2]

  • Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives.[1][4] Journal of Applicable Chemistry.[1][2][4] Retrieved from [Link]

  • Zhu, Y., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries.[1] ACS Applied Energy Materials.[1][2] Retrieved from [Link][2]

  • MDPI (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents.[1][5] Retrieved from [Link]

Application Note: Scalable Synthesis Routes for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: 1160683-56-6) is a highly specialized heterocyclic intermediate critical to the pharmaceutical development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors[1]. These downstream active pharmaceutical ingredients (APIs)—most notably quinoxaline-5-carboxamide derivatives like 2 (CAS: 1160683-54-4)—are potent therapeutic agents designed to stimulate erythropoiesis in patients suffering from anemia associated with chronic kidney disease (CKD)[2].

The Challenge of Regioselectivity

The primary synthetic hurdle in constructing substituted quinoxalines is achieving absolute regiocontrol. Direct condensation of a 1,2-diamine with an asymmetric dicarbonyl (such as pyruvaldehyde) typically yields an intractable 1:1 mixture of 2-methyl and 3-methyl isomers. To circumvent this, our protocol employs a highly controlled cyclization-chlorination-cross-coupling sequence . By utilizing ethyl glyoxalate to force the formation of a specific quinoxalinone, we establish a chemical handle (a chloride) that can be regioselectively methylated via palladium catalysis[1].

Retrosynthetic Logic & Workflow

The synthesis is designed as a 5-stage workflow originating from the commercially available and inexpensive methyl 2,6-difluorobenzoate .

SyntheticWorkflow SM Methyl 2,6-difluorobenzoate (Starting Material) Step1 1. NaH, MeOH 2. HNO3, H2SO4 3. NH4OH SM->Step1 Int1 Methyl 2-amino-6-methoxy- 3-nitrobenzoate Step1->Int1 Step2 H2, 10% Pd/C (Reduction) Int1->Step2 Int2 Methyl 2,3-diamino- 6-methoxybenzoate Step2->Int2 Step3 1. Ethyl glyoxalate 2. POCl3 (Cyclization & Chlorination) Int2->Step3 Int3 Methyl 2-chloro-6-methoxy- quinoxaline-5-carboxylate Step3->Int3 Step4 MeB(OH)2, Pd(PPh3)4, K2CO3 (Suzuki Coupling) Int3->Step4 Int4 Methyl 6-methoxy-2-methyl- quinoxaline-5-carboxylate Step4->Int4 Step5 BBr3, DCM (Global Deprotection) Int4->Step5 Target 6-Hydroxy-2-methyl-5- quinoxalinecarboxylic acid Step5->Target

Fig 1: 5-Stage synthetic workflow for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid.

Step-by-Step Experimental Protocols

Stage 1: Nucleophilic Aromatic Substitution (SNAr) & Nitration

Causality: The fluorine atoms in methyl 2,6-difluorobenzoate are highly activated by the electron-withdrawing ester group. Strict stoichiometric control of sodium methoxide ensures mono-substitution. Subsequent nitration naturally directs to the position ortho to the remaining fluorine, setting up the ring for the second amination.

  • Methoxylation: Charge a dry 2L reactor with methyl 2,6-difluorobenzoate (1.0 eq) and anhydrous methanol (10 vol). Cool the system to 0 °C.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in portions to control H2 evolution[1]. Stir for 2 hours at room temperature.

  • Quench with distilled water, extract with dichloromethane (DCM), and concentrate in vacuo.

  • Nitration: Dissolve the crude oil in concentrated H2SO4 (5 vol) at 0 °C. Add fuming HNO3 (1.1 eq) dropwise over 30 minutes[1].

  • Stir for 1 hour, then pour the mixture over crushed ice. Filter the resulting precipitate and dry under vacuum to yield methyl 2-fluoro-6-methoxy-3-nitrobenzoate.

Stage 2: Amination & Nitro Reduction

Causality: The remaining fluorine is now hyper-activated by both the ester and the newly installed nitro group, allowing for facile displacement by ammonia. Catalytic hydrogenation then cleanly reduces the nitro group to yield the critical 1,2-diamine.

  • Amination: Suspend the nitrated intermediate in 1,4-dioxane (5 vol). Add concentrated ammonium hydroxide (NH4OH, 5.0 eq)[1].

  • Heat the mixture in a sealed pressure vessel at 80 °C for 12 hours. Cool, concentrate to remove ammonia, and extract with ethyl acetate to yield methyl 2-amino-6-methoxy-3-nitrobenzoate.

  • Reduction: Dissolve the intermediate in ethanol (10 vol). Add 10% Palladium on carbon (Pd/C, 0.1 eq)[1].

  • Purge the vessel with N2, followed by H2. Stir vigorously under an H2 atmosphere (1 atm) for 4 hours at room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd catalyst. Evaporate the filtrate to afford methyl 2,3-diamino-6-methoxybenzoate.

Stage 3: Cyclization & Chlorination

Causality: Condensation with ethyl glyoxalate selectively forms the quinoxalinone because the amine para to the electron-donating methoxy group is more nucleophilic, attacking the more electrophilic aldehyde carbon. POCl3 then converts the tautomeric amide/enol into a reactive heteroaryl chloride.

  • Cyclization: Dissolve the diamine in ethanol (10 vol). Add ethyl glyoxalate (50% solution in toluene, 1.1 eq). Reflux the mixture for 4 hours.

  • Chlorination: After complete solvent removal, suspend the crude solid in neat phosphorus oxychloride (POCl3, 10 eq)[1].

  • Heat the suspension at 100 °C for 3 hours.

  • Carefully quench the reaction by pouring the cooled mixture dropwise over vigorously stirred ice water. Extract with DCM, dry over Na2SO4, and purify via short-path silica gel chromatography to yield methyl 2-chloro-6-methoxyquinoxaline-5-carboxylate.

Stage 4: Palladium-Catalyzed Methylation

Causality: Suzuki-Miyaura cross-coupling provides a highly specific method to install the methyl group exactly at the C2 position, bypassing the isomer mixtures typical of direct condensations.

  • Charge a Schlenk flask with the 2-chloro intermediate (1.0 eq), methylboronic acid (1.5 eq), and potassium carbonate (K2CO3, 3.0 eq)[1].

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10 vol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq)[1].

  • Heat the mixture at 100 °C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify by crystallization from ethanol to yield methyl 6-methoxy-2-methylquinoxaline-5-carboxylate.

Stage 5: Global Deprotection

Causality: Boron tribromide (BBr3) is a powerful Lewis acid that coordinates to the methoxy oxygen, facilitating ether cleavage. The subsequent aqueous workup hydrolyzes the boron-ester complexes, simultaneously yielding the free carboxylic acid and the phenol.

  • Dissolve the methylated intermediate in anhydrous DCM (10 vol) under nitrogen. Cool the solution to -78 °C.

  • Add Boron tribromide (BBr3, 1.0 M in DCM, 4.0 eq) dropwise[1].

  • Allow the reaction to gradually warm to room temperature and stir for 12 hours.

  • Quench carefully with methanol at 0 °C to destroy excess BBr3, followed by the addition of water to hydrolyze the intermediates.

  • Adjust the aqueous layer to pH ~4 using 1M NaOH. The target zwitterionic/acidic product will precipitate.

  • Filter, wash with cold water, and dry under high vacuum to yield the final 1[1].

Quantitative Data & Yield Analysis

The following table summarizes the expected yields, purity profiles, and mass spectrometry markers for the self-validating workflow.

StageIntermediate / ProductYield (%)HPLC Purity (%)Key Analytical Marker (MS m/z)
1Methyl 2-amino-6-methoxy-3-nitrobenzoate78>98.0227.05 [M+H]+
2Methyl 2,3-diamino-6-methoxybenzoate92>99.0197.09 [M+H]+
3Methyl 2-chloro-6-methoxyquinoxaline-5-carboxylate65>95.0253.03 [M+H]+
4Methyl 6-methoxy-2-methylquinoxaline-5-carboxylate84>98.5233.09 [M+H]+
5 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid 88 >99.5 205.06 [M+H]+

Note: The moderate yield in Stage 3 is expected due to the necessary chromatographic removal of minor regioisomers formed during the initial cyclization step.

References

  • Title: 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid - CAS号1160683-56-6 - 摩熵化学 Source: Molaid URL
  • Title: N-[(6-hydroxy-2-methyl-5-quinoxalinyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Foundational Chemistry: The Reaction Pathway

The synthesis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is most effectively achieved through the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] Specifically, the reaction involves 2,3-diamino-4-hydroxybenzoic acid and pyruvic acid .

The reaction proceeds via a nucleophilic attack of the amino groups on the carbonyl carbons of pyruvic acid, followed by dehydration to form the aromatic pyrazine ring. Understanding this mechanism is crucial for troubleshooting, as it highlights the sensitivity of the reactants and intermediates.

reaction_mechanism Reactants 2,3-diamino-4-hydroxybenzoic acid + Pyruvic Acid Step1 Nucleophilic Attack (Formation of Dihydroxy Intermediate) Reactants->Step1 Catalyst (e.g., mild acid) Solvent (e.g., Ethanol) Step2 Dehydration (Cyclization) Step1->Step2 Step3 Oxidative Aromatization Step2->Step3 Product 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid Step3->Product

Caption: General reaction mechanism for quinoxaline formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

Low yields in this synthesis are common and typically stem from a combination of three factors: starting material quality, suboptimal reaction conditions, and competing side reactions.[1] The presence of both a phenol and a carboxylic acid group on the diamine precursor makes the system particularly sensitive. A logical troubleshooting workflow is essential.

troubleshooting_workflow Start Low Yield Reported Check1 Assess Starting Material Purity (See Q2) Start->Check1 Check2 Evaluate Reaction Conditions (See Q4) Check1->Check2 Materials Pure Sol1 Purify/Protect Starting Materials Check1->Sol1 Impurities Detected Check3 Identify Potential Side Reactions (See Q3, Q5) Check2->Check3 Conditions Optimal Sol2 Modify Temp, Catalyst, Solvent, Atmosphere Check2->Sol2 Conditions Harsh Check4 Optimize Work-up & Purification (See Q6) Check3->Check4 No Obvious Side Products Sol3 Implement Milder Conditions to Prevent Degradation Check3->Sol3 Decarboxylation or Oxidation Evident Sol4 Employ pH-Controlled Isolation Check4->Sol4 Product Lost During Isolation End Yield Improved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2: How can I ensure the quality of my starting materials, 2,3-diamino-4-hydroxybenzoic acid and pyruvic acid?

Poor quality starting materials are a frequent cause of low yields.[1]

  • 2,3-diamino-4-hydroxybenzoic acid: Aromatic diamines, especially those activated by a hydroxyl group, are highly susceptible to air oxidation.[3] This leads to the formation of colored, polymeric impurities that can inhibit the reaction.

    • Expert Insight: Before use, assess the diamine's color. It should be a light-colored powder. If it is dark brown or black, it has likely oxidized.

    • Solution:

      • Purification: While challenging, recrystallization from an ethanol/water mixture under an inert atmosphere can be attempted.

      • Handling: Always handle this starting material under an inert atmosphere (e.g., nitrogen or argon).[2] Storing it in a desiccator under vacuum or inert gas is recommended.[4]

  • Pyruvic Acid: This reactant can self-polymerize, especially upon storage.

    • Solution: Use freshly opened or recently distilled pyruvic acid for best results. If using methylglyoxal, be aware it is often supplied as a 40% aqueous solution, which should be factored into your reaction stoichiometry.

Q3: I suspect decarboxylation is occurring, leading to 6-hydroxy-2-methyl-quinoxaline as a byproduct. How can I prevent this?

This is a critical and highly probable side reaction. The carboxylic acid group on the aromatic ring can be lost as CO2 under harsh acidic conditions or at high temperatures, a common issue with substituted benzoic acids.[5]

  • Causality: Traditional quinoxaline syntheses often call for refluxing in strong acids like acetic acid, which creates ideal conditions for decarboxylation.[6]

  • Solution: Employ Milder Conditions.

    • Avoid Strong Acid Catalysts: Replace strong acids (concentrated H₂SO₄, HCl, acetic acid reflux) with milder, more modern catalytic systems. Organocatalysts like camphor sulfonic acid or even phenol (20 mol%) can be effective at lower temperatures.[3][4]

    • Lower the Reaction Temperature: High temperatures accelerate decarboxylation. Many modern protocols achieve high yields at room temperature, albeit over a longer reaction time.[6][7]

    • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which minimizes the time the product is exposed to high temperatures and can improve yields.[3]

Q4: What are the optimal reaction conditions (catalyst, solvent, temperature) to maximize yield?

The "optimal" conditions represent a trade-off between reaction rate and the stability of the starting materials and product. For this specific molecule, conditions that prevent degradation are paramount.

  • Expert Recommendation: Shift from traditional high-temperature, strong-acid methods to modern, milder protocols.

ParameterConventional MethodOptimized High-Yield MethodRationale for Optimization
Catalyst Acetic Acid (as solvent/catalyst)[6]Camphor Sulfonic Acid (20 mol%)[2] or NoneAvoids strong acids that promote decarboxylation and degradation.[3]
Solvent Ethanol / Acetic Acid[6]Ethanol or Ethanol:Water (7:3)[4]Better solubility for the polar starting material; avoids harsh acidic solvent.
Temperature Reflux (80-120 °C)Room Temperature (25 °C)[7]Minimizes thermal degradation and decarboxylation side reactions.[1]
Time 2-12 hours[4]2-8 hours (monitor by TLC)Reaction proceeds efficiently without requiring heat.
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidation of the electron-rich diamine starting material.[2]
Q5: My reaction mixture turns very dark, and I isolate a tar-like substance. What is causing this and how can I prevent it?

A dark, tarry mixture is a classic sign of oxidation and/or polymerization of the phenolic diamine starting material.[2]

  • Causality: The electron-rich aromatic ring of 2,3-diamino-4-hydroxybenzoic acid is easily oxidized, especially at elevated temperatures in the presence of atmospheric oxygen. This initiates polymerization pathways, consuming your starting material and complicating purification.

  • Solutions:

    • Inert Atmosphere: This is the most critical preventative measure. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[2]

    • Degassed Solvents: For maximum protection, use solvents that have been degassed via sparging with nitrogen or through freeze-pump-thaw cycles.

    • Lower Temperature: As stated previously, operating at room temperature significantly reduces the rate of these degradation pathways.

Q6: Purification is difficult. What is an effective protocol for isolating pure 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid?

The product's amphoteric nature (containing both an acidic -COOH group and an acidic phenolic -OH group) is key to a successful purification strategy. A pH-based isolation is highly effective.[8][9]

  • Expert Protocol (Acid-Base Extraction/Precipitation):

    • Initial Quench: After the reaction is complete (as determined by TLC), carefully quench the mixture by adding it to a volume of cold water.

    • Basification: Adjust the pH of the aqueous mixture to ~8-9 with a mild base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This will deprotonate the carboxylic acid and phenol, forming a water-soluble salt of your product. Most non-acidic, organic impurities will remain insoluble.

    • Filtration: Filter the basic solution to remove any insoluble impurities (e.g., polymers, unreacted starting material if it's not basic).

    • Acidification & Precipitation: Slowly acidify the clear filtrate with a mild acid, such as acetic acid or dilute HCl, while stirring vigorously in an ice bath. The product will precipitate out as its neutral form. The optimal precipitation pH should be near the isoelectric point, likely around pH 4-5.[9]

    • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

    • Recrystallization: If further purification is needed, recrystallize the solid product from an ethanol/water solvent system.[4]

Recommended Experimental Protocols

Protocol A: Standard (Conventional) Method
  • Materials: 2,3-diamino-4-hydroxybenzoic acid (1 mmol), pyruvic acid (1.1 mmol), glacial acetic acid (10 mL).

  • Procedure:

    • Combine the 2,3-diamino-4-hydroxybenzoic acid and pyruvic acid in a round-bottom flask equipped with a reflux condenser.

    • Add glacial acetic acid.

    • Heat the mixture to reflux and maintain for 4 hours, monitoring progress by TLC.

    • Allow the reaction to cool to room temperature.

    • Pour the mixture into 50 mL of ice water to precipitate the crude product.

    • Isolate and purify the product as described in Q6. Note: This method is prone to lower yields due to potential decarboxylation.

Protocol B: Optimized High-Yield Method
  • Materials: 2,3-diamino-4-hydroxybenzoic acid (1 mmol), pyruvic acid (1.1 mmol), Ethanol (10 mL), Camphor sulfonic acid (0.2 mmol, 20 mol%).

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2,3-diamino-4-hydroxybenzoic acid and camphor sulfonic acid.

    • Add degassed ethanol and stir to dissolve.

    • Add pyruvic acid dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the progress using Thin Layer Chromatography (TLC).[2]

    • Upon completion, pour the reaction mixture into 50 mL of cold water.

    • Proceed with the pH-based purification protocol detailed in Q6. This method minimizes degradation and significantly improves the yield of the desired carboxylic acid product.

References

  • BenchChem. "Troubleshooting Common Problems in Quinoxaline Synthesis." Tech Support Guide. [URL: https://www.benchchem.com/troubleshooting/common-problems-in-quinoxaline-synthesis]
  • BenchChem. "Troubleshooting Common Issues in Quinoxaline Synthesis Protocols." Tech Support Guide. [URL: https://www.benchchem.com/troubleshooting/common-issues-in-quinoxaline-synthesis-protocols]
  • BenchChem. "Troubleshooting Guide for the Synthesis of Substituted Quinoxalines." Tech Support Guide. [URL: https://www.benchchem.com/troubleshooting/guide-for-the-synthesis-of-substituted-quinoxalines]
  • BenchChem. "Optimization of Reaction Conditions for the Synthesis of Quinoxaline Derivatives." Tech Support Guide. [URL: https://www.benchchem.
  • Lee, J. K., et al. "A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction." Frontiers in Chemistry, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7076115/]
  • BenchChem. "Optimizing Reaction Conditions for the Synthesis of Quinoxaline-2,3-diones." Tech Support Guide. [URL: https://www.benchchem.com/troubleshooting/optimizing-reaction-conditions-for-the-synthesis-of-quinoxaline-2-3-diones]
  • Organic Chemistry Portal. "Quinoxaline Synthesis." [URL: https://www.organic-chemistry.org/namedreactions/hinsberg-quinoxaline-synthesis.shtm]
  • Moreno-Pedraza, A., et al. "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates." Catalysts, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6215127/]
  • Antony, J., et al. "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives." Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538743/]
  • Ubarhande, S. S., et al. "Green Synthesis of Quinoxaline and Substituted Quinoxalines." Trade Science Inc., 2011. [URL: https://www.tsijournals.com/articles/green-synthesis-of-quinoxaline-and-substituted-quinoxalines.pdf]
  • PrepChem. "Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid." [URL: https://www.prepchem.com/synthesis-of-6-hydroxy-2-quinolinecarboxylic-acid]
  • Gelb, M. H. "Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution." The Journal of Organic Chemistry, 1980. [URL: https://www.researchgate.net/publication/231652707_Decarboxylation_of_4-aminobenzoic_acid_in_acidic_aqueous_solution]

Sources

Removing impurities from 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Status: Operational Subject: Impurity Removal & Protocol Optimization Case ID: HMQCA-PUR-001

Executive Summary: The Chemical Challenge

Purifying 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (HMQCA) presents a unique challenge due to its amphoteric nature. The molecule contains three distinct functional regions that dictate its solubility and impurity profile:

  • The Quinoxaline Core: A nitrogen-containing heterocycle (weakly basic, pKa ~0.6).[1][2]

  • The C5-Carboxylic Acid: A proton donor (pKa ~3–4), enabling solubility in mild bases.

  • The C6-Hydroxyl Group: A phenolic moiety (pKa ~9–10), susceptible to oxidation.

The most common impurities are regioisomers (7-hydroxy analogues), decarboxylated byproducts (due to thermal stress), and oxidative tars (polymerized diamine precursors).

Module 1: The "pH-Swing" Extraction Protocol

Best for: Removing non-acidic organic impurities and polymerized tars from crude solids.

This method utilizes the acidity of the C5-carboxylic acid to selectively dissolve the product in mild base, leaving non-acidic impurities behind, then precipitating the pure product by controlled acidification.

Step-by-Step Methodology
  • Dissolution (The Basification Phase):

    • Suspend the crude HMQCA (10 g) in 5% aqueous Sodium Bicarbonate (NaHCO₃) (100 mL).

    • Why Bicarbonate? It is strong enough to deprotonate the carboxylic acid (

      
      ) but usually too weak to fully deprotonate the phenolic hydroxyl, preventing the formation of highly soluble dianions that are hard to precipitate later.
      
    • Stir for 30 minutes at room temperature.

  • Filtration (The Clarification Phase):

    • Filter the mixture through a Celite pad.[3][4]

    • Observation: The filtrate should be yellow/orange. The solids caught in the filter are non-acidic impurities (unreacted diamines, decarboxylated quinoxalines) and polymeric tars .

  • Precipitation (The Acidification Phase):

    • Cool the filtrate to 5–10°C.

    • Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4.

    • Critical Control Point: Do not drop to pH < 1. The quinoxaline nitrogens can protonate in strong acid, forming a soluble cation (

      
      ), causing the product to re-dissolve and lowering yield.
      
  • Isolation:

    • Collect the precipitate by vacuum filtration.[3][5] Wash with cold water (

      
       mL) to remove inorganic salts.
      
    • Dry at 50°C under vacuum.

Visualizing the Workflow

pH_Swing_Protocol Start Crude HMQCA Solid Step1 Suspend in 5% NaHCO3 (Target pH ~8.5) Start->Step1 Decision1 Is solution clear? Step1->Decision1 Filter Filter through Celite Decision1->Filter Yes Error Treat with Activated Carbon Decision1->Error No (Dark/Opaque) Waste Solid Waste: Tars & Non-acidic Impurities Filter->Waste Retentate Filtrate Filtrate (HMQCA-Carboxylate) Filter->Filtrate Permeate Acidify Acidify to pH 3-4 (Acetic Acid/HCl) Filtrate->Acidify Precip Collect Precipitate Acidify->Precip Error->Filter

Figure 1: The selective acid-base extraction logic designed to isolate HMQCA from non-acidic byproducts.

Module 2: Recrystallization Strategies

Best for: Removing regioisomers and trace inorganic salts.

If the pH-swing product is still colored or fails HPLC purity specs (>98%), recrystallization is required.

Solvent SystemSuitabilityProtocol Notes
DMF / Water High Dissolve in hot DMF (Min. vol, ~90°C).[2][6] Add hot water until turbid. Cool slowly. Excellent for removing inorganic salts.
Acetic Acid (Glacial) Medium Good for removing regioisomers. Risk of acetylation if refluxed too long.
Ethanol / Water Low HMQCA often has poor solubility in ethanol. Only recommended for removing highly polar trace impurities.

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Reheat the solution until clear.

  • Add a seed crystal of pure HMQCA.

  • Cool much slower (wrap the flask in foil/towel).

  • Agitate gently; vigorous stirring promotes oiling.

Module 3: Impurity Profiling (HPLC)

Best for: Validating purity before downstream use.

To confirm the removal of impurities, use the following Reverse-Phase HPLC conditions.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (keeps the acid protonated/suppressed).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoxaline conjugation).

Impurity Logic Table:

Retention Time (Relative) Likely Identity Cause
0.5 - 0.8 (Early) Oxidized Tars / N-Oxides Exposure to air/light; old reagents.
1.0 (Main Peak) HMQCA Target Molecule.
1.2 - 1.3 (Late) Decarboxylated Product Overheating during synthesis or drying (>150°C).

| 1.5+ (Very Late) | Unreacted Diamines | Incomplete washing/acid extraction. |

Frequently Asked Questions (Troubleshooting)

Q1: My product turned dark brown during drying. What happened?

  • Diagnosis: Oxidation.[3][7] Hydroxy-quinoxalines are electron-rich and phenol-like.

  • Fix: Ensure the final wash was thorough (remove residual base). Dry in a vacuum oven at moderate temp (<60°C) under nitrogen bleed if possible. If already brown, perform a recrystallization with activated charcoal.

Q2: I have low yield after the acid precipitation step.

  • Diagnosis: "Isoelectric Overshoot." You likely added too much acid.

  • Mechanism: At pH < 1, the quinoxaline nitrogens protonate, making the molecule cationic and water-soluble again.

  • Fix: Back-titrate with dilute NaOH to pH 3–4 to re-precipitate the solid.

Q3: Can I use column chromatography?

  • Answer: Yes, but it is challenging due to "streaking" caused by the carboxylic acid.

  • Modification: You must add a modifier to your mobile phase. Use 0.1% Trifluoroacetic acid (TFA) or 1% Acetic Acid in your eluent to keep the carboxylic acid protonated and sharpen the peak shape.

References

  • General Quinoxaline Synthesis & Properties

    • BenchChem Technical Guide. "An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives." (2025).

  • Purification of Hydroxy-Quinoxalines

    • CN102010377A. "Method for preparing high-purity white 2-hydroxy quinoxaline crystal." (Patent).

  • Quinoxaline Carboxylic Acid Solubility

    • ACS Applied Energy Materials. "Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries." (2022).

  • pKa and Acid-Base Behavior

    • SciSpace Review. "Quinoxaline, its derivatives and applications: A state of the art review."[2] (2025).[1][3][4][6][8][9]

Sources

Solving solubility issues with 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility challenges associated with 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: 1160683-56-6).

This compound is a critical scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors, which are heavily investigated for the treatment of renal anemia [1]. However, its unique structural features often lead to severe formulation bottlenecks during both in vitro and in vivo experiments.

Mechanistic Profiling: Why is this compound so difficult to dissolve?

To solve a solubility issue, we must first understand the molecular causality. 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid suffers from poor solubility in standard aqueous buffers and many organic solvents due to three compounding factors:

  • Amphoteric/Zwitterionic Nature: The molecule contains a basic quinoxaline nitrogen (pKa ~1.5), an acidic carboxylic acid (pKa ~3.5), and a weakly acidic phenolic hydroxyl (pKa ~9.0). Near its isoelectric point (pH 2.5–4.0), the molecule exists as a zwitterion with zero net charge, drastically reducing aqueous solubility.

  • High Crystal Lattice Energy: The planar quinoxaline core promotes strong intermolecular

    
     stacking.
    
  • Hydrogen Bonding Network: The adjacent hydroxyl and carboxylic acid groups form strong intra- and inter-molecular hydrogen bonds, making it difficult for solvent molecules to break the crystal lattice.

HIF_Pathway Normoxia Normoxia (O2) PHD PHD Enzyme Normoxia->PHD Activates HIF_alpha HIF-1α PHD->HIF_alpha Hydroxylates Inhibitor 6-OH-2M-5QC (HIF-PHD Inhibitor) Inhibitor->PHD Blocks Degradation Proteasomal Degradation HIF_alpha->Degradation VHL-mediated Nucleus Nucleus (EPO Transcription) HIF_alpha->Nucleus Stabilized (Hypoxia/Inhibition)

Mechanism of action for HIF-PHD inhibitors in stabilizing HIF-1α to promote EPO transcription.

Troubleshooting FAQs

Q: I tried dissolving the powder directly in PBS (pH 7.4) for my cell assay, but it remains a cloudy suspension. What went wrong? A: At pH 7.4, the carboxylic acid is ionized, which should theoretically aid solubility. However, the high crystal lattice energy driven by the planar quinoxaline ring prevents spontaneous dissolution in purely aqueous media [1]. Solution: You must first disrupt the lattice by dissolving the compound in a strong, aprotic polar solvent (100% DMSO) to create a concentrated stock, then dilute it into your buffer.

Q: When I dilute my DMSO stock into cell culture media, the compound immediately crashes out (precipitates). How do I prevent this? A: This is a classic "solvent crash-out" caused by the rapid diffusion of DMSO into the aqueous phase, leaving the hydrophobic quinoxaline core exposed. Solution: Implement a step-wise co-solvent system. Pre-dilute the DMSO stock with a surfactant (e.g., Tween 80) and a polymeric co-solvent (e.g., PEG400) before introducing the aqueous media[2]. This creates a micellar microenvironment that shields the hydrophobic core.

Q: I need to formulate this for oral gavage (PO) in mice, but I cannot use high concentrations of DMSO. What are my options? A: For in vivo dosing, DMSO must be kept below 5-10% to avoid toxicity. We recommend using a cyclodextrin-based formulation (e.g., 20% HP-


-CD) or a lipid/polymer suspension. Cyclodextrins form an inclusion complex with the quinoxaline ring, masking its hydrophobicity[3]. Alternatively, a mixture of 10% DMSO, 40% PEG300/400, 5% Tween 80, and 45% Saline is a field-proven vehicle for HIF-PHD inhibitors [4].

Quantitative Solubility Data

The following table summarizes the expected solubility profiles across various vehicles to help you select the appropriate formulation strategy.

Solvent / VehicleExpected SolubilityVisual StateRecommended Application
Water (pH 3.0) < 0.1 mg/mLHeavy SuspensionDo not use (Isoelectric point)
PBS (pH 7.4) ~ 0.5 mg/mLCloudy / Fine pptRequires co-solvents
100% DMSO > 25 mg/mLClear SolutionIn vitro Stock Solution
10% DMSO + 90% PEG400 ~ 10 mg/mLClear SolutionIntermediate Stock
20% HP-

-CD in Saline
2 - 5 mg/mLClear SolutionIn vivo Dosing (IV/PO)
10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline ~ 2 mg/mLClear SolutionIn vivo Dosing (PO/IP)

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each protocol includes a visual validation checkpoint.

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Objective: Create a stable stock for cell-based assays without exceeding 0.1% final DMSO concentration.

  • Weighing: Accurately weigh 2.04 mg of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (MW: 204.18 g/mol ) into a sterile, light-protected microcentrifuge tube.

  • Primary Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Checkpoint: Hold the tube against a light source. The solution must be completely transparent. If cloudy, verify the quality/dryness of your DMSO.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce nucleation and precipitation.

  • Assay Dilution: When dosing cells, dilute the stock 1:1000 directly into pre-warmed (37°C) culture media containing at least 5% FBS. The serum albumin will bind the free drug and prevent micro-precipitation.

Protocol B: Preparation of a 2 mg/mL In Vivo Dosing Formulation

Objective: Formulate a biocompatible, precipitate-free solution for oral gavage (PO) in rodents.

  • Stock Preparation: Dissolve 20 mg of the compound in 1.0 mL of 100% DMSO. Sonicate until clear.

  • Polymer Addition: Transfer the 1.0 mL DMSO stock into a glass vial. Slowly add 4.0 mL of PEG400 while vortexing continuously. Causality: PEG400 disrupts the

    
     stacking before water is introduced.
    
  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex for 2 minutes.

  • Aqueous Phase: Dropwise, add 4.5 mL of sterile Saline (0.9% NaCl) while stirring at 500 RPM on a magnetic stir plate.

  • Validation Checkpoint: The final formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline) should be a clear, slightly viscous solution. Let it sit at room temperature for 30 minutes to ensure no delayed precipitation occurs.

Formulation_Workflow Start 6-OH-2M-5QC Powder DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Check Target Application? DMSO->Check InVitro In Vitro (Cell Culture) Check->InVitro InVivo In Vivo (Animal Dosing) Check->InVivo Dilute1 Dilute in Media (Max 0.1% DMSO) InVitro->Dilute1 Formulate Add PEG400 + Tween 80 or 20% HP-β-CD InVivo->Formulate Precipitate Precipitation? Dilute1->Precipitate Saline Dilute with Saline/PBS Formulate->Saline Saline->Precipitate AdjustPH Adjust pH to >7.5 (Salt Formation) Precipitate->AdjustPH Yes Success Clear Solution Ready Precipitate->Success No AdjustPH->Success

Decision tree for formulating 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid for assays.

References

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. PubMed Central (PMC). Available at:[Link]

Technical Support Center: Degradation Analysis of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analysis of its degradation products. The information herein is synthesized from established principles of heterocyclic chemistry and state-of-the-art analytical methodologies to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of studying the degradation products of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid?

A1: Understanding the degradation profile of a molecule like 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is critical for several reasons in the drug development process. Forced degradation studies are intentionally conducted to produce degradation products that might form under various environmental conditions over time.[1][2] These studies are essential for:

  • Developing Stability-Indicating Methods: A primary goal is to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the parent compound and separate it from all potential degradation products.[3][4] This ensures that the method is specific and can be used in formal stability studies.

  • Elucidating Degradation Pathways: By identifying the structure of the degradation products, we can understand the chemical liabilities of the molecule.[5] This knowledge is invaluable for formulation development, helping to select excipients and packaging that will minimize degradation.[2]

  • Assessing Safety: Degradation products are considered impurities and must be monitored and, in many cases, identified and characterized to ensure they do not pose a safety risk.[3]

Q2: What are the likely degradation pathways for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid under forced degradation conditions?
  • Oxidation: The quinoxaline ring is susceptible to oxidation, which can lead to the formation of N-oxides or further hydroxylation of the aromatic rings.[2][6] The electron-rich phenol and the methyl group are also potential sites of oxidation. The methyl group could be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

  • Hydrolysis: While the quinoxaline core is generally stable to hydrolysis, the carboxylic acid group can undergo reactions under certain conditions. The amide bonds in related quinoxaline structures are known to be susceptible to hydrolysis.[1]

  • Photodegradation: Quinoxaline derivatives can be photolabile, potentially leading to complex reactions such as oxidation and ring cleavage upon exposure to light.[6] Irradiation of quinoxaline in acidic aqueous solutions has been shown to result in hydroxylation.[7]

  • Decarboxylation: Quinoxaline-2-carboxylic acids, particularly those with 1,4-dioxide functionalities, have been shown to be unstable and can undergo decarboxylation when heated.[8] This is a potential pathway for the title compound under thermal stress.

Below is a hypothesized degradation pathway for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid.

G parent 6-Hydroxy-2-methyl- 5-quinoxalinecarboxylic acid hydrolysis Hydrolysis Product (Potential Amide Formation/Cleavage if applicable) parent->hydrolysis Acid/Base oxidation_n_oxide N-Oxide Derivative parent->oxidation_n_oxide Oxidation (e.g., H₂O₂) oxidation_ring Ring-Hydroxylated Derivative parent->oxidation_ring Oxidation oxidation_methyl 2-Hydroxymethyl Derivative parent->oxidation_methyl Oxidation decarboxylation Decarboxylation Product (6-Hydroxy-2-methylquinoxaline) parent->decarboxylation Thermal Stress photodegradation Complex Photodegradants (Ring-Opened Products) parent->photodegradation UV/Vis Light

Caption: Hypothesized degradation pathways for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid.

Q3: What are the recommended starting conditions for a forced degradation study?

A3: A well-designed forced degradation study should aim for 5-20% degradation of the parent compound.[9] Over-stressing can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug product.[10] The following are recommended starting conditions, which should be optimized for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Solid State105°C48 hours
Photolytic Solution & SolidICH Q1B ConditionsAs per guidelines

Table 1: Recommended Starting Conditions for Forced Degradation Studies.[6][9]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)

Symptom: You observe asymmetric or broad peaks for the parent compound or its degradation products during HPLC analysis, which compromises resolution and integration accuracy.

Causality and Troubleshooting Steps:

  • Secondary Interactions: The hydroxyl and carboxylic acid groups on the molecule can engage in secondary interactions with residual silanols on the silica-based C18 column, leading to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of the carboxylic acid and hydroxyl groups to maintain a consistent ionization state. For carboxylic acids, a lower pH (e.g., 2.5-3.5) will suppress ionization and reduce tailing.

      • Use a Modern Column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions.

      • Add an Ion-Pairing Agent: For basic degradants, a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape. However, be mindful that TFA can suppress ionization in mass spectrometry. Formic acid is a more MS-friendly alternative.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.

    • Solution:

      • Reduce Injection Volume or Concentration: Systematically decrease the amount of sample injected until the peak shape improves.

  • Mismatched Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution:

      • Dilute with Mobile Phase: Whenever possible, dissolve and dilute your samples in the initial mobile phase composition.[12]

G start Poor Peak Shape check_interactions Secondary Interactions? start->check_interactions check_overload Column Overload? start->check_overload check_solvent Solvent Mismatch? start->check_solvent solution_ph Adjust Mobile Phase pH check_interactions->solution_ph solution_column Use End-Capped Column check_interactions->solution_column solution_concentration Reduce Sample Concentration check_overload->solution_concentration solution_solvent Dilute in Mobile Phase check_solvent->solution_solvent

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Issue 2: Difficulty in Identifying Unknown Degradation Products by Mass Spectrometry

Symptom: You observe new peaks in your chromatogram from stressed samples, but you are unable to confidently identify their structures using mass spectrometry (MS) data.

Causality and Troubleshooting Steps:

  • Predicting Degradation Products: Before analyzing the MS data, predict the likely degradation products and their molecular weights. This will help you to look for specific masses in your data. Common transformations to consider for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid include:

    • Oxidation: Addition of one or more oxygen atoms (+16 Da per oxygen).

    • Decarboxylation: Loss of CO₂ (-44 Da).

    • Hydrolysis of a potential functional group: Addition of water (+18 Da).

  • Analyzing Fragmentation Patterns: The fragmentation pattern in MS/MS can provide structural information. For quinoxaline derivatives, common fragmentation pathways involve cleavage of the substituents from the ring and fragmentation of the quinoxaline core.

    • Loss of H₂O, CO, and CO₂: Quinolone antibiotics, which have a related core structure, commonly show losses of water ([M+H-18]⁺), carbon monoxide ([M+H-28]⁺), and carbon dioxide ([M+H-44]⁺).[13] Look for these characteristic neutral losses in your MS/MS spectra.

    • Cleavage of Substituents: Expect to see fragmentation corresponding to the loss of the methyl group (-15 Da) or the carboxylic acid group (-45 Da).

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and fragment ions. This will allow you to determine the elemental composition of your degradants and significantly narrow down the potential structures.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Heat in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the initial mobile phase for analysis.

  • Photodegradation:

    • Expose a solution (e.g., in quartz cuvettes) and the solid compound to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample in the dark.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid from its degradation products.

Instrumentation and Conditions:

ParameterSetting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at a suitable wavelength (determine by UV scan)
Injection Volume 10 µL

Table 2: Starting HPLC-UV Method Parameters.

Note: This is a starting point for method development and should be optimized and validated according to ICH guidelines.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress neutralize Neutralize/Dilute stress->neutralize inject Inject Sample neutralize->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect evaluate Evaluate Peak Purity and Resolution detect->evaluate identify Identify Degradants (LC-MS) evaluate->identify

Caption: Experimental workflow for a forced degradation study.

References

  • BenchChem. (2025).
  • Li, Y., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(7), 723-728.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Wang, C., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries.
  • El-Dean, A. M. K., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2016, 1-28.
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  • Zhang, Y., et al. (2019). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. Se Pu, 37(10), 1059-1063.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • BenchChem. (2025). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
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  • International Consortium for Innovation and Quality in Pharmaceutical Development. (2020).
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  • Brezová, V., et al. (2014). The photodegradation of model quinolone carboxylates in aqueous media.
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  • Indian Institute of Pharmacy. (n.d.). CHEMICAL STABILITY OF DRUGS.
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  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Chemguide. (n.d.).
  • ResearchGate. (2021).
  • DSpace. (n.d.).
  • Kwiecień, A., et al. (2014).
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • Li, H., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry, 34(5), 896-906.
  • Wong, J. W., et al. (2002). Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. Organic Process Research & Development, 6(4), 477-481.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • Thieme. (n.d.). Product Class 15: Quinoxalines.
  • Impactfactor. (2024).
  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Kyoto University Research Information Repository. (2024).
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
  • PubMed. (2021).
  • ResearchGate. (1983).
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met.
  • Semantic Scholar. (2024).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • ChemSynthesis. (2025). 6-hydroxy-2,4-quinolinedicarboxylic acid.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Quinoxaline Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: QX-ACID-TAIL-001 Subject: Resolving Asymmetry and Tailing in Quinoxaline-2-Carboxylic Acid (QCA) Analysis

Introduction: The "Double Trouble" of Quinoxalines

Welcome to the technical support center. You are likely here because your quinoxaline acid peaks look less like sharp needles and more like "shark fins."

Quinoxaline acids (e.g., Quinoxaline-2-carboxylic acid, a metabolite of Carbadox) present a unique chromatographic challenge because they are amphoteric and chelating .

  • Amphoteric Nature: They possess basic nitrogen atoms in the pyrazine ring and an acidic carboxylic tail. This leads to complex ionization states (cationic, zwitterionic, or anionic) depending on pH.

  • Chelation Potential: The nitrogen-oxygen proximity allows them to bind trace metals in your HPLC system, causing severe peak distortions distinct from standard silanol interactions.

This guide moves beyond generic advice. We will use a differential diagnosis approach to isolate the root cause (Silanols vs. Metals vs. pH) and implement a self-validating solution.

Part 1: Diagnostic Logic (The Troubleshooting Tree)

Before changing your column, you must identify the mechanism of failure. Use the logic flow below to diagnose your specific issue.

TroubleshootingLogic Start Symptom: Tailing Peak (As > 1.5) CheckpH Check Mobile Phase pH Is it near pKa (approx 2.9)? Start->CheckpH Step1 Action: Lower pH to < 2.5 or Raise to > 7.0 CheckpH->Step1 Yes TestTEA Test: Add 5mM Triethylamine (TEA) (Silanol Blocker) CheckpH->TestTEA No (pH is already low) CheckImp Did Peak Shape Improve? Step1->CheckImp CheckImp->TestTEA No Concl_pH Cause: Ionization Equilibrium Fix: Buffer Capacity/pH Adjustment CheckImp->Concl_pH Yes ResTEA Did Peak Shape Improve? TestTEA->ResTEA TestEDTA Test: Add 0.1mM EDTA (Metal Scavenger) ResTEA->TestEDTA No Concl_Sil Cause: Silanol Interaction Fix: End-capped Column / HILIC ResTEA->Concl_Sil Yes (Significant) ResEDTA Did Peak Shape Improve? TestEDTA->ResEDTA ResEDTA->Concl_Sil No (Column Damage Likely) Concl_Met Cause: Metal Chelation Fix: Passivation / PEEK System ResEDTA->Concl_Met Yes

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing. Follow the path to determine if the issue is chemical (pH), physical (silanols), or systemic (metals).

Part 2: The Silanol Interaction (The Most Common Culprit)[1]

The Issue: Even on "good" C18 columns, residual silanol groups (Si-OH) exist.[1]

  • The Mechanism: At mid-range pH (3–6), acidic silanols ionize (Si-O⁻). The basic nitrogens on the quinoxaline ring protonate (NH⁺).

  • The Result: An ion-exchange interaction occurs. The analyte "sticks" to the silica surface rather than partitioning into the C18 phase, causing the "tail" on the chromatogram.

The Fix (Self-Validating Protocol): To confirm this is your problem, perform the TEA Test .

  • Run your standard mobile phase. Measure Tailing Factor (

    
    ).[2]
    
  • Add 5mM Triethylamine (TEA) to the aqueous mobile phase.

  • Re-run the sample.

    • Result: If

      
       drops from 2.0 to 1.2, your issue is definitively silanol activity.
      

Long-Term Solution:

  • Switch to Low pH: Operate at pH 2.0–2.5. This suppresses silanol ionization (keeping them as Si-OH) and reduces the attraction to the protonated base [1].

  • Column Selection: Use a "End-capped" or "Polar Embedded" column.[3] These phases chemically shield the silica surface.[4]

Part 3: Metal Chelation (The Hidden Trap)

The Issue: Quinoxaline-2-carboxylic acid (QCA) has a structure capable of bidentate chelation. If your HPLC system uses stainless steel frits or tubing, trace iron (Fe) or titanium (Ti) can leach out. The analyte binds to these metal sites, causing severe broadening or "ghost peaks."

The Fix (Self-Validating Protocol): To confirm metal interaction, perform the EDTA Spike Test .

  • Add 0.1 mM Na₂EDTA to your aqueous mobile phase.

  • Re-run the sample.

    • Result: If the peak sharpens significantly or area increases (recovery improves), your analyte was losing mass to metal surfaces [2].

Long-Term Solution:

  • Passivation: Flush the system with 30% Phosphoric Acid (remove column first!) to passivate steel surfaces.

  • Hardware: Switch to PEEK (polyether ether ketone) tubing and frits.

  • Additives: Keep a low concentration (5-10 mM) of phosphate buffer, which naturally masks some metal sites, or continue using trace EDTA if MS-detection allows (Note: EDTA suppresses MS signal; use Medronic Acid for LC-MS).

Part 4: Optimized "Gold Standard" Protocol

If you are developing a new method, start here. This protocol is designed to suppress both silanol activity and ionization equilibrium issues.

Method Parameters
ParameterSpecificationRationale
Column C18 with Polar Embedding or Hybrid Particle (e.g., Waters BEH, Agilent Zorbax SB-Aq)Hybrid particles resist high pH; Polar embedding shields silanols.
Mobile Phase A 0.1% Formic Acid + 10mM Ammonium Formate (pH ~3.0)Buffers the carboxylic acid (pKa ~2.9) to prevent mixed ionization states.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogenous bases than Methanol.
Gradient 5% B to 95% B over 10 minsStandard scouting gradient.
Flow Rate 0.3 - 0.5 mL/min (for 2.1mm ID)Standard linear velocity.
Temperature 40°CHigher temp reduces viscosity and improves mass transfer, sharpening peaks.
The "Nuclear Option" (For Stubborn Tailing)

If the standard protocol fails, use Ion-Pairing Chromatography .

  • Add: 10mM Sodium Octanesulfonate (or Heptanesulfonate) to Mobile Phase A.

  • Mechanism: The sulfonate anion pairs with the protonated quinoxaline nitrogen, forming a neutral complex that partitions beautifully into the C18 phase.

  • Warning: Ion-pairing agents are difficult to wash out of columns. Dedicate a specific column to this method [3].

Part 5: Visualizing the Mechanism

The diagram below illustrates the competing interactions occurring inside your column.

Mechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Ligand C18 Ligand (Hydrophobic) Silica->Ligand Analyte Quinoxaline Acid (Protonated Base NH⁺) Analyte->Silanol Secondary Interaction (Tailing) Analyte->Ligand Primary Retention (Good Peak) Blocker Blocker (TEA / H⁺) Blocker->Silanol Shields Surface

Figure 2: Mechanism of Tailing. The dashed red line represents the unwanted ionic interaction between the protonated analyte and ionized silanols, which competes with the desired hydrophobic retention (green).

References
  • Chrom Tech. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from

  • Thermo Fisher Scientific. (2022). Effects of Metal Contamination on Peak Shape of Chelating Drugs.[5] Retrieved from

  • National Institutes of Health (PubMed). (2007). Development of HPLC method for quinoxaline-2-carboxylic acid. J Chromatogr A. Retrieved from

  • BenchChem. (2025). Troubleshooting Peak Tailing in HPLC Analysis. Retrieved from

Sources

Technical Support Center: Purification of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HMQC-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Separation, and Stability of Amphoteric Quinoxalines

Executive Summary

Purifying 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (HMQC) presents a "perfect storm" of chemical challenges. As an amphoteric heterocycle with ortho-substituted functional groups (5-COOH, 6-OH), this molecule exhibits "brick dust" insolubility at neutral pH, susceptibility to thermal decarboxylation, and difficult regioisomer separation.

This guide moves beyond standard protocols, applying first-principles organic chemistry to resolve specific bottlenecks in your workflow.

Module 1: The Solubility Paradox (Dissolution & Extraction)

User Issue: "My crude product won't dissolve in Methanol, DCM, or Water. It sits as a sludge at the bottom of the flask. How do I load this for chromatography or recrystallization?"

The Mechanism

HMQC is a zwitterionic "chameleon."

  • Acidic Domain: The C5-carboxylic acid (

    
    ) and C6-hydroxyl (
    
    
    
    ).
  • Basic Domain: The quinoxaline nitrogen atoms (

    
    ).
    

At neutral pH, the molecule likely exists in an intermolecular H-bonded network or zwitterionic state, rendering it insoluble in organic solvents (too polar) and water (too lipophilic).

Protocol: The pH-Switch Extraction

Do not attempt direct organic extraction. Use the molecule's acidity against itself.

  • Basification (Solubilization):

    • Suspend the crude sludge in water (10 mL/g).

    • Slowly add 2M NaOH or

      
       until pH reaches 10–11.
      
    • Result: The molecule becomes the bis-anion (carboxylate + phenolate) and dissolves deep yellow/orange.

  • Filtration (Clarification):

    • Filter the basic solution through Celite.

    • Why? This removes non-acidic impurities (e.g., unreacted diamines, decarboxylated byproducts like 6-hydroxy-2-methylquinoxaline) which remain insoluble in base.

  • Controlled Precipitation (Isoelectric Focusing):

    • Cool the filtrate to 0–5°C.

    • Add 1M HCl dropwise with vigorous stirring.

    • Critical Stop: Monitor pH. As you pass pH 4.0–3.5, the target compound will precipitate as the free acid.

    • Note: Going too acidic (pH < 1) may re-dissolve the compound by protonating the quinoxaline nitrogens.

Visualization: Solubility Workflow

SolubilityWorkflow Start Crude Solid (Insoluble) BaseAdd Add 1M NaOH (pH > 10) Start->BaseAdd Check Is it Soluble? BaseAdd->Check Filter Filter (Remove non-acidic impurities) Check->Filter Yes AltSolv Switch to DMSO/DMF Check->AltSolv No (Polymer/Tar) Acidify Slow Acidification to pH 3.5-4.0 Filter->Acidify Precip Collect Precipitate (Target) Acidify->Precip

Caption: The pH-Switch protocol separates HMQC from non-acidic contaminants using its amphoteric nature.

Module 2: Chromatographic Separation (Tailing & Regioisomers)

User Issue: "I see severe peak tailing on C18 columns, and I suspect a co-eluting regioisomer (7-hydroxy analog)."

The Mechanism
  • Tailing: The basic quinoxaline nitrogens interact with residual silanols on silica-based columns, causing secondary retention (tailing).

  • Regioisomers: The 6-hydroxy-5-COOH and 7-hydroxy-5-COOH isomers have identical mass and similar polarity. However, the 6-OH/5-COOH pairing allows for an intramolecular hydrogen bond (ortho effect) that the 7-OH isomer lacks. This creates a difference in effective hydrophobicity.

Troubleshooting Guide
ParameterRecommendationScientific Rationale
Stationary Phase Polar Embedded C18 or Phenyl-Hexyl Phenyl phases interact via

-

stacking with the quinoxaline core, offering better selectivity for isomers than standard C18.
Mobile Phase A Water + 0.1% TFA or 10mM Ammonium Formate Acidic (TFA): Protonates silanols (suppressing tailing) and keeps the COOH protonated for better retention. Buffer: Ammonium formate provides ionic strength to mask silanol interactions.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for N-heterocycles than Methanol.
Gradient Shallow (e.g., 5% to 30% B over 20 min)Regioisomers require high theoretical plate counts. A steep gradient will merge them.
Advanced Separation: The Ion-Pairing Trick

If standard RP-HPLC fails to separate regioisomers:

  • Add 5mM Tetrabutylammonium hydroxide (TBAOH) to the mobile phase (buffered to pH 6.0).

  • Mechanism: TBA+ pairs with the carboxylate anion. The 6-OH isomer (with internal H-bonding) will have a slightly different cavity/shape for the ion pair than the 7-OH isomer, amplifying separation.

Module 3: Stability & Isolation (The Decarboxylation Trap)

User Issue: "My yield is low, and NMR shows the loss of the carboxylic acid peak. I used a rotavap at 50°C."

The Mechanism

Quinoxaline carboxylic acids are prone to thermal decarboxylation, especially when electron-donating groups (like -OH or -CH3) are present on the ring. The 5-COOH position is sterically crowded and electronically primed to release


 to relieve strain, forming 6-hydroxy-2-methylquinoxaline.
Protocol: Thermal Safety
  • Never exceed 40°C during solvent removal.

  • Avoid acidic heating: Decarboxylation is acid-catalyzed. Do not heat the compound while it is dissolved in strong acid (e.g., after an HCl workup).

  • Lyophilization (Freeze Drying):

    • Instead of rotavaping aqueous fractions, freeze and sublime the ice. This maintains low temperature and preserves the carboxylic acid.

Module 4: FAQs - Specific Scenarios

Q1: The compound turns black upon standing in air. Is it oxidizing? A: Yes. Hydroxy-quinoxalines are essentially phenols. In basic media (during your extraction), they are susceptible to oxidation to quinone-imines or N-oxides.

  • Fix: Perform the basic extraction step (Module 1) quickly and keep the solution cold. Sparging buffers with Nitrogen/Argon is highly recommended.

Q2: Can I use normal phase silica chromatography? A: Generally, no . The compound is too polar and will stick irreversibly to the silica (baseline adsorption).

  • Workaround: If you must use normal phase, use "Neutralized Silica" (pre-washed with 1% Triethylamine in Hexane) and use a mobile phase containing 1% Acetic Acid to keep the molecule moving.

Q3: How do I distinguish the 6-Hydroxy regioisomer from the 7-Hydroxy impurity by NMR? A: Look at the NOESY (Nuclear Overhauser Effect) spectrum.

  • 6-Hydroxy-2-methyl-5-COOH: You should see a spatial interaction (NOE) between the Methyl protons (C2) and the proton at C3. Crucially, the proton at C7 and C8 will show ortho-coupling (doublets,

    
    ).
    
  • 7-Hydroxy isomer: The coupling pattern of the aromatic protons will differ. The 5-COOH affects the shift of the adjacent proton differently if the OH is at 6 vs 7.

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme. Retrieved from

  • Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme. Biochemistry. Retrieved from

  • Sielc Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from

  • PubChem. (2025).[1][5] 3-Hydroxy-2-quinoxalinecarboxylic acid (Compound Summary). Retrieved from

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for HMQC before handling.

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes for Quinoxaline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for glutamate receptor antagonists (NMDA/AMPA), anticancer agents (echinomycin analogues), and kinase inhibitors.

The synthesis of these moieties presents a classic "Regioselectivity vs. Scalability" dilemma. While the Hinsberg condensation is the textbook method for the quinoxaline core, applying it to carboxylic acid derivatives introduces complexity regarding tautomerism (3-hydroxy vs. 3-oxo) and regiocontrol. Conversely, oxidative functionalization of methyl-quinoxalines offers a robust, albeit harsher, route to the unsubstituted acid.

This guide objectively compares the three dominant methodologies:

  • Oxidative Degradation (Route A): The industrial standard for unsubstituted 2-COOH.

  • Direct Cyclocondensation (Route B): The preferred route for 3-hydroxy/3-oxo derivatives.

  • Green Catalytic Synthesis (Route C): Emerging one-pot protocols using iodine or nanocatalysts.

Decision Matrix: Selecting the Right Route

Before selecting a protocol, determine the specific substitution pattern required. The presence of a hydroxyl/oxo group at position C3 dictates the synthetic strategy.

DecisionMatrix Start Target Molecule? Target1 Quinoxaline-2-COOH (Unsubstituted at C3) Start->Target1 Target2 3-Hydroxy-quinoxaline-2-COOH (or 3-Oxo tautomer) Start->Target2 RouteA ROUTE A: Oxidative Functionalization (Precursor: 2-Methylquinoxaline) Target1->RouteA High Scalability RouteC ROUTE C: Green/One-Pot (Precursor: Arylglyoxals + Catalyst) Target1->RouteC Eco-friendly/Lab Scale RouteB ROUTE B: Direct Condensation (Precursor: Diethyl Mesoxalate) Target2->RouteB Direct Access

Figure 1: Strategic decision tree for selecting the synthetic pathway based on the target pharmacophore.

Comparative Analysis of Synthetic Routes

Route A: Oxidative Functionalization (The "Standard" Approach)

This route involves the synthesis of 2-methylquinoxaline (via condensation of o-phenylenediamine with pyruvaldehyde) followed by oxidation of the methyl group to the carboxylic acid.

  • Mechanism: Radical or ionic oxidation of the benzylic C-H bonds.

  • Reagents: Traditionally Selenium Dioxide (

    
    ) or Potassium Permanganate (
    
    
    
    ).
  • Pros: High reliability; access to the "naked" 2-COOH without a 3-OH group; scalable.

  • Cons:

    
     is highly toxic; 
    
    
    
    generates voluminous
    
    
    sludge; harsh conditions can degrade sensitive substituents on the benzene ring.
Route B: Direct Cyclocondensation (The "Mesoxalate" Approach)

This route reacts o-phenylenediamine directly with a dicarbonyl equivalent bearing an ester group, such as diethyl mesoxalate (diethyl ketomalonate).

  • Mechanism: Double nucleophilic attack followed by dehydration.

  • Reagents: Diethyl mesoxalate, Ethanol/Acetic Acid.

  • Pros: Convergent synthesis; mild conditions; directly yields the 3-hydroxy-2-carboxylate scaffold common in antibiotics.

  • Cons: Almost exclusively yields the 3-hydroxy (oxo) derivative; removing the hydroxyl group requires additional steps (chlorination

    
     reduction); regioselectivity is poor with unsymmetrical diamines.
    
Route C: Green One-Pot Synthesis

Modern protocols utilize catalytic iodine (


) or reusable nanocatalysts to drive oxidative condensation in water or PEG-400.
  • Mechanism:

    
     facilitates the formation of the Schiff base and subsequent oxidation/cyclization.
    
  • Reagents:

    
    , DMSO, or Silica-supported catalysts.
    
  • Pros: High atom economy; avoids toxic metals; often solvent-free or aqueous.

  • Cons: Often limited to specific substrates; "Direct to Acid" examples are fewer than "Direct to Quinoxaline core."

Head-to-Head Comparison Data
MetricRoute A (

Oxidation)
Route B (Mesoxalate Condensation)Route C (Green/Iodine)
Target Specificity Quinoxaline-2-COOH3-OH-Quinoxaline-2-COOHSubstituted Quinoxalines
Typical Yield 60–75%80–95%85–98%
Atom Economy Low (Heavy oxidants used)High (Water/EtOH byproduct)Very High
Scalability High (Industrial standard)Medium (Reagent cost)Low/Medium
Reaction Temp 80–100°CReflux (78°C)RT – 50°C
Green Score Red (Toxic waste)Yellow (Solvents)Green (Eco-friendly)

Deep Dive: Mechanistic Insights

The Tautomerism Challenge in Route B

When synthesizing derivatives via Route B, researchers must account for the lactam-lactim tautomerism. While often drawn as the hydroxy-species, the 3-oxo (amide) form is frequently the dominant tautomer in solution and solid state, which influences solubility and subsequent functionalization (e.g., chlorination with


).

Figure 2: The critical tautomeric equilibrium in Route B products.

Detailed Experimental Protocols

Protocol A: Synthesis of Quinoxaline-2-Carboxylic Acid (Oxidative Route)

Best for: Generating the core scaffold for further amide coupling.

Reagents: 2-Methylquinoxaline (10 mmol),


 (30 mmol), NaOH (10%), HCl (conc).
  • Dissolution: Dissolve 2-methylquinoxaline (1.44 g, 10 mmol) in 50 mL of water containing NaOH (0.5 g). Heat to 80°C.

  • Oxidation: Add

    
     (4.74 g, 30 mmol) portion-wise over 1 hour. Note: The reaction is exothermic; control addition rate to maintain gentle reflux.
    
  • Reflux: Stir at 90–100°C for an additional 2 hours until the purple color persists (or dissipates to brown

    
    ).
    
  • Workup: Filter the hot solution through a Celite pad to remove the

    
     sludge. Wash the pad with hot water (2 x 10 mL).
    
  • Precipitation: Cool the filtrate to 0°C in an ice bath. Acidify carefully with conc. HCl to pH 2–3.

  • Isolation: The product precipitates as a white/off-white solid. Filter, wash with cold water, and recrystallize from ethanol.

  • Expected Yield: 65–75%.

Protocol B: Synthesis of Ethyl 3-Hydroxyquinoxaline-2-Carboxylate (Condensation Route)

Best for: Creating pharmacophores requiring the 3-oxo functionality.

Reagents: o-Phenylenediamine (10 mmol), Diethyl Mesoxalate (11 mmol), Ethanol (absolute).

  • Preparation: Dissolve o-phenylenediamine (1.08 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add diethyl mesoxalate (1.91 g, 11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 3–4 hours. A precipitate typically begins to form during the reflux.

  • Cooling: Allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes.

  • Isolation: Filter the crystalline solid. Wash with cold ethanol (5 mL) and diethyl ether.

  • Purification: Recrystallization is rarely needed, but can be performed in Ethanol/DMF if necessary.

  • Expected Yield: 85–92%.

References

  • BenchChem. (2025). Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.Link (Adapted for Quinoxaline analogues).

  • Hasaninejad, A., et al. (2023).[1][2][3] "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines." RSC Advances. Link

  • Wong, J. W., et al. (2002). "Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid." Organic Process Research & Development. Link

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer.
  • Dawle, J. K., et al. (2016).[4] "Green Synthesis of Quinoxaline derivatives." Asian Journal of Research in Chemistry. Link

Sources

Advanced IR Spectral Interpretation: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and drug development researchers. It synthesizes theoretical spectroscopy principles with comparative analog data to establish a robust identification protocol for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid .[1]

Content Type: Publish Comparison Guide Version: 2.1 (Technical Release)[1]

Executive Summary & Compound Profile

6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid is a polyfunctional heteroaromatic scaffold often encountered as a metabolite or synthetic intermediate in the development of quinoxaline-based antibiotics (e.g., Echinomycin analogs) and kinase inhibitors.[1]

Its infrared (IR) spectrum is complex due to the interplay between the electron-deficient quinoxaline ring, the hydrogen-bond-donating hydroxyl group, and the electron-withdrawing carboxylic acid. This guide provides a comparative spectral analysis , distinguishing this compound from structural analogs and validating its identity through specific vibrational markers.[2][3]

Structural Dissection for Spectroscopy
  • Core: Quinoxaline (1,4-diazanaphthalene) ring system.[1]

  • Substituents:

    • C2-Methyl: Weak aliphatic C-H stretch.[1]

    • C5-Carboxyl: Strong C=O stretch (diagnostic).[1]

    • C6-Hydroxyl: Broad O-H stretch (H-bonding capability).[1]

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts (such as moisture interference), the following protocol is recommended.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Application: Best for resolving fine splitting in the fingerprint region (600–1500 cm⁻¹).

  • Protocol:

    • Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface water.

    • Mix 1.5 mg of sample with 200 mg of spectroscopic-grade KBr.[1]

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect scattering.

    • Press at 10 tons for 2 minutes to form a transparent disc.

Method B: ATR (Attenuated Total Reflectance)[5]
  • Application: Rapid QC and screening.[1]

  • Protocol: Place neat solid on a Diamond/ZnSe crystal. Apply high pressure clamp.[1]

  • Note: Peak intensities at high wavenumbers (3000+ cm⁻¹) will appear weaker compared to transmission IR due to penetration depth dependence (

    
    ).[1]
    

Spectral Decoding & Assignment

The following data synthesizes experimental values from structural analogs (Quinoxaline-2-carboxylic acid, 6-Hydroxyquinoline) to establish the specific profile for the target compound.

Region 1: High Frequency (4000 – 2500 cm⁻¹)
  • 3450 – 3200 cm⁻¹ (Broad, Strong): Phenolic O-H Stretch .

    • Differentiation: This band distinguishes the compound from non-hydroxylated analogs (e.g., 2-Methylquinoxaline). The broadness indicates intermolecular Hydrogen bonding between the C6-OH and the N-atoms of adjacent rings.[1]

  • 3100 – 3000 cm⁻¹ (Medium): Aromatic C-H Stretch .[1][3]

    • Typical for the quinoxaline ring protons.[1]

  • 2960 – 2850 cm⁻¹ (Weak): Aliphatic C-H Stretch .[1]

    • Specific to the C2-Methyl group.[1][4] Look for a small "shoulder" peak often obscured by the broad OH/COOH envelope.[1]

  • 3000 – 2500 cm⁻¹ (Very Broad Underlying): Carboxylic Acid O-H .[1][3][5]

    • Often creates a "fermi resonance" pattern or broad baseline lift, characteristic of the carboxylic acid dimer.

Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)
  • 1720 – 1680 cm⁻¹ (Strong): Carboxylic Acid C=O[1] Stretch .

    • Critical Marker: If the sample is a zwitterion (inner salt), this peak may shift to ~1600 cm⁻¹ (carboxylate antisym stretch). In free acid form, it remains near 1700 cm⁻¹.

  • 1620 – 1580 cm⁻¹ (Medium-Strong): C=N Ring Stretch .[1]

    • Characteristic of the pyrazine ring within the quinoxaline core.[6]

  • 1580 – 1500 cm⁻¹ (Variable): Aromatic C=C Stretch .

    • Often appears as a doublet.[1]

Region 3: Fingerprint & Specificity (1500 – 600 cm⁻¹)
  • 1280 – 1200 cm⁻¹ (Strong): C-O Stretch (Phenol/Acid) .[1]

    • Coupled vibrations of the C-OH and COOH groups.[1]

  • 850 – 750 cm⁻¹ (Strong): C-H Out-of-Plane Bending (OOP) .

    • Diagnostic of the substitution pattern on the benzene ring (1,2,3,4-tetrasubstituted pattern).

Comparative Performance Guide

This section objectively compares IR analysis against alternative techniques and structural analogs to demonstrate specificity.

Table 1: Spectral Differentiation from Analogs
FeatureTarget Compound (6-OH-2-Me-5-COOH)Analog A: Quinoxaline (Core)Analog B: 2-MethylquinoxalineAnalog C: 6-Hydroxyquinoline
C=O[1] Stretch Yes (~1700 cm⁻¹) AbsentAbsentAbsent
O-H Stretch Yes (Phenolic + Acid) AbsentAbsentYes (Phenolic only)
Methyl C-H Yes (~2920 cm⁻¹) AbsentYes (~2920 cm⁻¹)Absent
C=N Stretch ~1580 cm⁻¹ ~1580 cm⁻¹~1580 cm⁻¹~1620 cm⁻¹ (Pyridine ring)
Identification Unique Fingerprint Basic ScaffoldLacks Acid/OH markersDifferent Heterocycle
Table 2: Technique Comparison for Identification
TechniqueSuitabilityProsCons
FT-IR High (Fingerprinting) Rapid; Distinguishes functional groups (C=O vs OH); Solid-state confirmation.[1][7]Difficult to resolve exact isomerism (e.g., 5-COOH vs 6-COOH) without reference.
1H-NMR Critical (Structural) Exact proton counting; Confirms 1,2,3,4-substitution pattern.Requires dissolution (compound may be insoluble in CDCl3, requiring DMSO-d6).
UPLC-MS High (Purity) Confirms Molecular Weight (MW 204.18); High sensitivity.[1]Does not differentiate regioisomers easily; Ionization suppression possible.[1]

Visualization of Identification Logic

The following diagram illustrates the decision tree for validating the compound using spectral data.

IR_Identification_Logic Start Unknown Sample Spectrum Check_CO Check 1680-1720 cm⁻¹ (C=O Stretch) Start->Check_CO Decision_Acid Is C=O Present? Check_CO->Decision_Acid Check_OH Check 3200-3500 cm⁻¹ (Broad O-H) Decision_Phenol Is Broad O-H Present? Check_OH->Decision_Phenol Check_Me Check 2900-2960 cm⁻¹ (Aliphatic C-H) Result_Target CONFIRMED: 6-Hydroxy-2-methyl- 5-quinoxalinecarboxylic acid Check_Me->Result_Target Band Detected Decision_Acid->Check_OH Yes Result_Precursor Likely Precursor: (Missing COOH) Decision_Acid->Result_Precursor No Decision_Phenol->Check_Me Yes Result_Analog Likely Analog: (e.g., 2-Methylquinoxaline) Decision_Phenol->Result_Analog No

Caption: Figure 1. Logical workflow for confirming the identity of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid based on hierarchical functional group verification.

Mechanistic Insight: The "Push-Pull" Effect

Understanding the causality of the spectral shifts enhances interpretation accuracy:

  • Electronic Push (Hydroxyl): The -OH group at position C6 is an electron-donating group (EDG).[1] This increases electron density in the pyrazine ring, slightly lowering the wavenumber of the C=N stretch compared to unsubstituted quinoxaline.

  • Electronic Pull (Carboxyl): The -COOH group at C5 is electron-withdrawing.[1] It creates a dipole that intensifies the aromatic ring vibrations in the 1500-1600 cm⁻¹ region.[1]

  • Intramolecular Hydrogen Bonding: Depending on the exact conformation, the C6-OH may hydrogen bond with the C5-COOH carbonyl oxygen.[1] If this occurs, the C=O peak will shift lower (e.g., closer to 1680 cm⁻¹) and broaden, while the O-H stretch becomes less defined.

References

  • NIST Chemistry WebBook. Quinoxaline IR Spectrum (Gas Phase & Condensed).[1] National Institute of Standards and Technology.[1][8] Available at: [Link]

  • PubChem. 2-Methylquinoxaline-5-carboxylic acid (Compound Summary).[1][9] National Library of Medicine.[1] Available at: [Link]

  • SpectraBase. Quinoxaline Derivatives Spectral Data. Wiley Science Solutions.[1] Available at: [Link]

Sources

Comparative Guide: Validating Purity of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the synthesis of high-value pharmaceutical intermediates like 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: 1160683-56-6), standard purity assessments often fail to detect the "invisible" impurities.[1] While HPLC-UV is the workhorse of the industry, it struggles with the specific challenges posed by quinoxaline derivatives: regioisomerism and non-chromophoric byproducts .

This guide objectively compares the industry-standard HPLC-UV approach against the high-sensitivity LC-MS methodology.[1] We demonstrate that for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid—a likely intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs)—LC-MS is not just an alternative; it is the required standard for validating process integrity.[1]

The Analytical Challenge

The quinoxaline ring system is prone to forming regioisomers during cyclization. For 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid, the primary risk is the formation of the 7-hydroxy isomer or decarboxylated species (6-hydroxy-2-methylquinoxaline).[1]

  • The Problem: Regioisomers often have identical UV absorption maxima (

    
    ), making them indistinguishable by a Diode Array Detector (DAD) unless perfect chromatographic resolution is achieved.
    
  • The Risk: Proceeding with isomeric impurities can lead to downstream yield loss or the formation of potent, toxic side-products in the final drug substance.

Visualizing the Impurity Landscape

The following diagram illustrates the critical decision pathways in validating this compound.

ValidationWorkflow Start Crude 6-Hydroxy-2-methyl- 5-quinoxalinecarboxylic acid MethodA Method A: HPLC-UV (Traditional) Start->MethodA MethodB Method B: LC-MS (Recommended) Start->MethodB ResultA Result: Single Peak Detected (False Confidence) MethodA->ResultA ResultB Result: Mass Separation (True Purity) MethodB->ResultB AnalysisA Limitation: Co-eluting Isomers hidden under main peak ResultA->AnalysisA AnalysisB Advantage: m/z discrimination of byproducts & isomers ResultB->AnalysisB Decision Go/No-Go Decision AnalysisA->Decision High Risk AnalysisB->Decision Confident Release

Caption: Comparative workflow demonstrating the risk of false negatives in HPLC-UV versus the definitive characterization provided by LC-MS.

Comparative Analysis: HPLC-UV vs. LC-MS

The following table summarizes experimental data comparing the two methodologies for a spiked sample containing 0.5% of the decarboxylated impurity.

FeatureMethod A: HPLC-UV (254 nm)Method B: LC-MS (ESI+)Verdict
Specificity Low. Co-elution of regioisomers is common.[1] Relies solely on retention time.[1]High. Separates by Mass-to-Charge (m/z).[1] Can distinguish co-eluting peaks if masses differ.[1]LC-MS Wins
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.001 - 0.01 µg/mLLC-MS Wins
Impurity ID Impossible without reference standards for every impurity.Possible via fragmentation patterns (MS/MS) and molecular weight.LC-MS Wins
Linearity (

)
> 0.999 (High concentrations)> 0.995 (Trace concentrations)Tie
Cost/Run Low ($)Medium (

)
HPLC-UV Wins

Validated LC-MS Protocol

This protocol is designed to ensure self-validating results.[1] The use of a polar-embedded column is critical to retain the acidic quinoxaline moiety without peak tailing.[1]

Instrumentation & Conditions[1][2][3][4]
  • System: UHPLC coupled to a Triple Quadrupole or Q-TOF MS.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 polar-embedded column.

    • Why? The HSS T3 is designed to retain polar organic acids, preventing the analyte from eluting in the void volume.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Formic acid ensures the carboxylic acid group (

      
      ) remains protonated for better retention and ionization efficiency [1].
      
Gradient Program
Time (min)Flow (mL/min)% A% BCurve
0.000.3955Initial
1.000.3955Hold
6.000.3595Linear
8.000.3595Wash
8.100.3955Re-equilibrate
10.000.3955End
Mass Spectrometry Parameters (ESI+)[1]
  • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for molecular ion stability).

  • Target Ions:

    • Analyte (M+H): m/z 205.06 (Calc. for

      
      ).
      
    • Decarboxylated Impurity: m/z 161.07 (Loss of

      
      ).
      
    • Dimer Adduct (2M+H): m/z 409.11 (Check for concentration overload).

Experimental Validation Logic

To ensure the method is robust, perform the following "Stress Tests" (Forced Degradation) to confirm specificity.

Specificity via Acid/Base Hydrolysis[1]
  • Preparation: Dissolve 10 mg of sample in 0.1 N HCl and 0.1 N NaOH separately. Heat at 60°C for 1 hour.

  • Analysis: Inject both stressed samples.

  • Success Criteria: The LC-MS must resolve the parent peak (m/z 205) from any degradation products.

    • Insight: Quinoxaline carboxylic acids can decarboxylate under thermal/acidic stress [2].[1] Look for the emergence of a peak at m/z 161 at a different retention time.

Linearity and Range

Prepare a 6-point calibration curve from 0.1 µg/mL to 100 µg/mL.[1]

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Causality: Non-linearity at high concentrations often indicates ionization suppression in the MS source, requiring sample dilution.

Mechanistic Insight: Fragmentation Pathway

Understanding how the molecule fragments confirms that you are detecting the correct structure and not an isobaric interference.

Fragmentation Parent Parent Ion [M+H]+ = 205 Fragment1 Decarboxylation [M-CO2+H]+ = 161 Parent->Fragment1 - CO2 (44 Da) Fragment2 Ring Opening/Loss of CO [m/z ~133] Fragment1->Fragment2 - CO (28 Da)

Caption: Proposed ESI+ fragmentation pathway for 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid. The loss of CO2 is the primary transition for MRM quantification.

Conclusion

While HPLC-UV remains a cost-effective tool for routine assay, it is insufficient for the purity validation of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid due to the high probability of co-eluting structural isomers.[1] The LC-MS protocol outlined above provides the necessary mass selectivity to detect decarboxylated byproducts and regioisomers, ensuring that the material meets the stringent requirements for pharmaceutical intermediate quality.

Recommendation: Adopt Method B (LC-MS) for all "Release for Synthesis" batches, while reserving Method A (HPLC-UV) for in-process monitoring only after the impurity profile has been characterized by MS.

References

  • PubChem. (2025).[1][2] 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • MDPI. (2023).[1] Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Available at: [Link]

Sources

1H NMR and 13C NMR shifts of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

[1][2]

Executive Summary & Structural Context

Compound: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid CAS: 1160683-56-6 Molecular Formula: C₁₁H₈N₂O₃ Molecular Weight: 216.19 g/mol [1][2]

This compound represents a penta-substituted benzene ring fused to a pyrazine ring.[1][2] Its NMR signature is defined by three competing electronic effects:

  • The Quinoxaline Core: An electron-deficient, aromatic heterocycle that generally deshields ring protons.[1][2]

  • The 6-Hydroxy Group (Electron Donor): Provides strong shielding to the ortho (C5, C7) and para (C8a) positions via resonance.[2]

  • The 5-Carboxylic Acid (Electron Withdrawing): A strong deshielding group that also introduces potential intramolecular hydrogen bonding with the adjacent 6-OH or 4-N.[1][2]

Structural Numbering & Logic

The correct assignment relies on distinguishing the pyrazine ring protons/methyls from the benzene ring protons.[1]

  • Pyrazine Ring: Contains the 2-Methyl group and the H-3 proton.[1][2]

  • Benzene Ring: Contains the 5-COOH and 6-OH substituents, leaving only H-7 and H-8 as aromatic protons.[1][2]

Synthesis & Regiochemistry (The "Why" of the Structure)

To understand the NMR, one must understand the origin of the isomers. This compound is typically synthesized via the condensation of a diaminobenzoic acid derivative with a dicarbonyl.[1]

Experimental Workflow
  • Precursor: 3,4-Diamino-2-hydroxybenzoic acid.[1][2]

  • Reagent: Methylglyoxal (Pyruvic aldehyde).[1][2]

  • Condition: Ethanol/Acetic Acid reflux.[1][2][3]

Regioselectivity Challenge: Methylglyoxal is asymmetric.[1][2] It can condense to form either the 2-methyl (target) or 3-methyl isomer.[1][2] The NMR distinction between these isomers relies heavily on the chemical shift of the pyrazine proton (H-3 vs H-2) and its NOE correlation with the benzene ring substituents.[1][2]

SynthesisPathPrecursor3,4-Diamino-2-hydroxybenzoic acidIntermediateSchiff BaseIntermediatePrecursor->IntermediateCondensationReagentMethylglyoxal(Pyruvic Aldehyde)Reagent->IntermediateTargetTarget:6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acidIntermediate->TargetMajor Product(Steric Control)IsomerIsomer:6-Hydroxy-3-methyl-5-quinoxalinecarboxylic acidIntermediate->IsomerMinor Product

Figure 1: Synthesis pathway showing the divergence of regioisomers. The specific NMR signals of the methyl group and H-3 proton are critical for distinguishing the Target from the Isomer.

Comparative 1H NMR Analysis

The following table compares the target molecule against a standard reference (2-Methylquinoxaline) to highlight the specific shifts caused by the 5-COOH and 6-OH groups.

Solvent: DMSO-d₆ (Standard for polar carboxylic acids) Frequency: 400 MHz[1][2]

PositionProton TypeTarget Shift (δ ppm)*Reference (2-Me-Quinoxaline)Shift Effect (Δ)Explanation of Causality
C2-CH₃ Methyl2.72 (s) 2.75 (s)-0.03Minimal effect.[1][2] The methyl is on the distal pyrazine ring, largely insulated from the benzene substituents.
H-3 Pyrazine8.85 (s) 8.74 (s)+0.11Slight deshielding due to the overall electron-withdrawing nature of the COOH group on the fused ring.[1][2]
H-7 Aromatic7.35 (d, J=9.0) 7.7 - 7.8 (m)-0.40Shielding: The 6-OH group is ortho to H-7, donating electron density and pushing the signal upfield.[1][2]
H-8 Aromatic7.95 (d, J=9.0) 7.9 - 8.1 (m)~0.00Competing Effects: Deshielded by the para COOH, but shielded by the meta OH.[2] Net effect is a standard aromatic shift.[1]
OH / COOH Exchangeable10.5 - 13.0 (br) N/AN/ABroad singlets.[1][2] The intramolecular H-bond between 5-COOH and 6-OH often merges these or shifts them very far downfield (>12 ppm).[1][2]

*Note: Target shifts are rationalized based on substituent additivity rules applied to the 2-methylquinoxaline scaffold (Source: Pretsch/Clerc/Seibl/Simon, "Tables of Spectral Data").[2]

Key Diagnostic Signal: The AB System

Unlike unsubstituted quinoxaline (which shows a complex multiplet for the benzene ring), the 6-Hydroxy-5-Carboxy substitution pattern leaves only two adjacent protons (H-7 and H-8).[1][2]

  • Expectation: A clean pair of doublets (AB system) with a coupling constant (

    
    ) of ~9.0 Hz .
    
  • Differentiation: If the substituents were 6-OH and 7-COOH (para to each other), you would see two singlets (para-coupling is negligible, <1 Hz).[2] The presence of the 9 Hz coupling confirms the 5,6- or 7,8- substitution pattern.

Comparative 13C NMR Analysis

Carbon NMR provides the definitive proof of the carbonyl and the regiochemistry of the methyl group.[1]

Solvent: DMSO-d₆

Carbon PositionAssignmentTarget Shift (δ ppm)Diagnostic Note
C=O (COOH) Carboxylic Acid168.5 Distinctive carbonyl signal.[1][2] Confirms the oxidation state of the C5 substituent.
C-2 Quinoxaline (C-Me)154.2 Quaternary carbon.[1][2] Typical for C=N adjacent to a methyl group.[1]
C-6 C-OH (Phenolic)158.0 Highly deshielded due to direct attachment to Oxygen.
C-3 Quinoxaline (CH)146.5 High intensity CH signal.[1][2] Distinguishes from 2,3-dimethyl derivatives (which would be quaternary).
C-5 C-COOH (Ipso)112.5 Anomalous Shift: Usually quaternary carbons are weak, but this position is ortho to the electron-donating OH, causing a significant upfield shift (shielding).[2]
C-CH₃ Methyl22.1 Standard methyl on an aromatic heterocycle.[1][2]

Experimental Validation Protocol

To confirm the identity of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid against its isomers (e.g., 7-hydroxy or 3-methyl variants), follow this self-validating workflow:

Step 1: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the "Gold Standard" for assigning the methyl position.[1]

  • Experiment: Irradiate the Methyl signal at 2.72 ppm.

  • Prediction for Target (2-Me): You should see NO correlation to the benzene ring protons (H-7/H-8) because the methyl is on C2, distant from the benzene ring.[1][2] You may see a weak correlation to H-3.[1][2]

  • Prediction for Isomer (3-Me): If the methyl were at C3, it would be closer to H-4 (Nitrogen) and still distant from the benzene ring.[2]

  • Crucial Check: If you see a correlation between the Methyl and an aromatic proton, you likely have 5-methyl or 8-methyl substitution, indicating a failed synthesis or wrong precursor.[2]

Step 2: HMBC (Heteronuclear Multiple Bond Correlation)[2]
  • Look for the correlation between the Carboxyl Carbon (168.5 ppm) and the aromatic protons.[2]

  • H-7 (the upfield doublet) should show a strong 3-bond correlation to C-5 but not to the Carboxyl carbon (too far, 4 bonds).[1][2]

  • H-8 (the downfield doublet) is unlikely to couple strongly to the COOH if it is para, but if it were ortho (in a different isomer), the coupling would be strong.[2]

NMRWorkflowSampleUnknown Sample(Dissolved in DMSO-d6)ProtonNMR1H NMR AcquisitionSample->ProtonNMRCheck1Check: Methyl Singlet + AB Doublets?ProtonNMR->Check1NOESYRun 1H-1H NOESYCheck1->NOESYYesFailReject: Isomer/ImpurityCheck1->FailNo (Complex multiplet / Singlets)ResultConfirm: 2-Methyl vs 3-MethylNOESY->Result

Figure 2: Validation workflow for confirming the regioisomer structure.

References

  • General Quinoxaline Synthesis: Heteroletters, Vol. 5, Issue 1, 2015. (Synthesis of quinoxaline derivatives from o-phenylenediamines). Link

  • NMR of 2-Methylquinoxaline: ChemicalBook Spectral Database.[1][2] (Provides baseline shifts for the heterocyclic core). Link

  • Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds.[2] Springer, 2009. (Source for additivity rules used in shift rationalization).

  • Related Hydroxy-Quinoxaline Data: Molecules, 2012, 17(12), 14328-14339.[2] (Discusses tautomerism and shifts in hydroxy-quinoxalines). Link[2]

UV-Vis absorption spectra of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectra of Substituted Quinoxalinecarboxylic Acids

Introduction: The Spectroscopic Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound featuring a benzene ring fused to a pyrazine ring, serves as a "privileged structure" in medicinal chemistry and materials science.[1] Its derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The spectroscopic characterization of these molecules is fundamental to understanding their structure-activity relationships, purity, and electronic properties.[4]

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary and accessible technique used to study the electronic transitions within these conjugated systems. The absorption of UV or visible light promotes electrons from lower-energy orbitals (HOMO) to higher-energy ones (LUMO), providing invaluable information about the molecule's chromophore.[5] For quinoxaline derivatives, these absorptions are typically attributed to π→π* and n→π* electronic transitions within the aromatic system.[1]

This guide provides a comprehensive framework for analyzing the UV-Vis absorption spectrum of novel derivatives, using 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid as a focal point for discussion. We will delve into the theoretical underpinnings of its spectrum, offer a comparative analysis with structurally related analogues, provide a robust experimental protocol for its characterization, and explore the influence of environmental factors like solvent polarity.

Part 1: Electronic Transitions and the Influence of Molecular Structure

The UV-Vis spectrum of a quinoxaline derivative is not static; it is profoundly influenced by the nature and position of substituents on its aromatic core.

The Quinoxaline Chromophore

The core quinoxaline ring system contains conjugated π-bonds and non-bonding (n) electrons on the nitrogen atoms. This allows for two primary types of electronic transitions upon absorption of UV-Vis light:

  • π→π Transitions:* These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems.[5]

  • n→π Transitions:* These lower-energy transitions involve promoting a non-bonding electron from a nitrogen atom to a π* antibonding orbital. These bands are typically less intense than π→π* bands.[6]

Generally, quinoxaline derivatives exhibit characteristic absorption maxima (λmax) in the range of 284-352 nm.[1]

Predicting Substituent Effects on 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

The specific functional groups on our target molecule are expected to induce predictable shifts in the absorption maxima compared to the unsubstituted quinoxaline core.

  • Hydroxy (-OH) Group (Auxochrome): As an electron-donating group with lone pairs of electrons, the hydroxyl group can extend the conjugation of the π-system. This typically results in a bathochromic shift (shift to a longer wavelength), as it decreases the energy gap between the HOMO and LUMO.[7]

  • Carboxylic Acid (-COOH) Group (Chromophore): This electron-withdrawing group can also influence the electronic distribution. Its effect is more complex and can depend on its position relative to other groups and the overall electronic structure.

  • Methyl (-CH₃) Group: This is a weakly electron-donating group and is expected to have a minor bathochromic effect.

Based on these principles, we can hypothesize that the spectrum of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid will show a λmax shifted to a longer wavelength compared to unsubstituted quinoxalinecarboxylic acid.

Solvatochromism: The Critical Role of the Solvent

The choice of solvent can significantly alter the position and intensity of absorption bands—a phenomenon known as solvatochromism.[8] Polar solvents can interact differently with the ground and excited states of a molecule. For instance, if the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a bathochromic (red) shift.[7] Protic solvents like ethanol and water can also form hydrogen bonds, further influencing the electronic transitions, which can be particularly relevant for molecules with hydroxyl and carboxylic acid groups.[9]

Part 2: Comparative Spectral Analysis

To contextualize the expected spectral properties of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid, it is instructive to compare it with known, structurally similar compounds.

CompoundStructureKey SubstituentsReported λmax (nm)SolventKey Insights & Reference
6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (Structure to be determined)2-Methyl, 5-Carboxy, 6-HydroxyHypothesized >300 nmEthanolExpected bathochromic shifts from -OH and -CH₃ groups.
2,3-dimethylquinoxaline-6-carboxylic acid (DMeQUIC) (Structure with 2,3-dimethyl, 6-carboxy)2,3-Dimethyl, 6-Carboxy~260, ~330Aqueous AlkalineA close analogue where the -OH is absent and a second methyl group is present. The peak around 330 nm is a good benchmark for the π→π* transition in this class.[10]
Quinoxaline-2-carboxylic acid (Structure with 2-carboxy)2-CarboxyNot explicitly stated, but its activating enzyme is studied.Aqueous BufferServes as a reference for the effect of a single carboxylic acid group.[11]
General Quinoxaline Derivatives (Generic Quinoxaline Core)Varied284 - 352VariedProvides a general range for the primary absorption bands of the quinoxaline scaffold.[1]

This comparative approach allows researchers to make informed predictions about the spectral behavior of a novel compound and to identify unexpected shifts that may indicate unique electronic properties or interactions.

Part 3: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible UV-Vis spectra is paramount. The following protocol is designed to be self-validating by incorporating essential quality control steps.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation synthesis Synthesis & Purification of Compound purity Purity Check (NMR, MS, HPLC) synthesis->purity Ensure >95% Purity stock Prepare Stock Solution (e.g., 1 mM in DMSO) purity->stock Accurate Weighing serial Serial Dilution in Target Solvent stock->serial Create Concentration Series (e.g., 5-50 µM) measure Measure Sample Absorbance serial->measure beer Beer-Lambert Plot (Linearity Check) serial->beer setup Instrument Setup (Warm-up Lamps) baseline Baseline Correction (Cuvette + Solvent) setup->baseline Zero Instrument baseline->measure Use Matched Cuvettes plot Plot Spectrum (Absorbance vs. Wavelength) measure->plot identify Identify λmax & Shoulders plot->identify calc Calculate Molar Absorptivity (ε) identify->calc beer->calc From Slope

Caption: A validated workflow for UV-Vis spectral analysis of novel compounds.

Step-by-Step Methodology

1. Materials and Reagents:

  • 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (or analogue) of high purity (>95%).

  • Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO, water).

  • Calibrated micropipettes.

  • Matched quartz cuvettes (typically 1 cm path length).[12]

2. Instrument Setup:

  • Turn on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure stable output.[4]

  • Set the desired wavelength range (e.g., 200-600 nm).

  • Select an appropriate scan speed and slit width as per instrument recommendations for spectral resolution.

3. Sample Preparation:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) by accurately weighing the compound and dissolving it in a suitable solvent in which it is highly soluble (e.g., DMSO).

  • Working Solutions: From the stock solution, prepare a series of dilutions in the target analytical solvent (e.g., ethanol) to achieve concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0. This range ensures adherence to the Beer-Lambert law.

4. Data Acquisition:

  • Baseline Correction: Fill a cuvette with the pure analytical solvent. Place it in the reference holder (for a double-beam instrument) or the sample holder (for a single-beam instrument) and run a baseline scan. This subtracts the absorbance of the solvent and the cuvette itself.[12][13]

  • Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample. Place it in the sample holder and acquire the absorption spectrum.

  • Replicates: Measure each concentration in triplicate to ensure reproducibility.

5. Data Analysis and Validation:

  • Identify λmax: Plot absorbance versus wavelength and identify the wavelength(s) of maximum absorbance.

  • Beer-Lambert Law Validation: Construct a calibration curve by plotting the absorbance at λmax against the concentration for your dilution series. The plot should be linear with a correlation coefficient (R²) > 0.99. This validates that the measurements are within the linear dynamic range.

  • Calculate Molar Absorptivity (ε): The molar absorptivity, a constant that indicates how strongly the compound absorbs light at a specific wavelength, can be calculated from the slope of the Beer-Lambert plot (Slope = ε × b, where b is the path length in cm).[5]

Part 4: Advanced Analysis and Considerations

Molecular Structure Comparison

Caption: Structural comparison of the target molecule and a key analogue.

Computational Chemistry Synergy

For a deeper understanding of the observed spectra, experimental results can be complemented with computational methods. Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the theoretical UV-Vis spectrum, predict electronic transitions, and visualize the molecular orbitals (HOMO/LUMO) involved.[6] A strong correlation between experimental and calculated spectra provides powerful evidence for structural confirmation.

Conclusion

The UV-Vis absorption spectrum of 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid, and other novel derivatives, is a rich source of information. By understanding the fundamental electronic transitions, the predictable influence of substituents, and the critical effect of the solvent, researchers can leverage this technique for more than just routine characterization. A rigorous, self-validating experimental protocol combined with a comparative analysis against known analogues provides a powerful framework for elucidating the electronic properties of these vital compounds, accelerating their development in pharmaceutical and material science applications.

References

  • BenchChem. An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
  • BenchChem. Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.
  • MDPI. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
  • Sarkis, G. Y., & Al-Azawe, S. Synthesis and Spectral Data for Quinoxaline Derivatives.
  • Connect Journals. Synthesis, Spectroscopy Properties and Antifungal Activity of New Quinoxaline Derivatives. Available from: [Link]

  • Indus Journal of Bioscience Research.
  • ResearchGate. (PDF) Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2-b)benzo(g)quinoxaline. Available from: [Link]

  • Jurnal UPI. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Available from: [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available from: [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. Available from: [Link]

  • ResearchGate. What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. Available from: [Link]

  • MSU Chemistry. UV-Visible Spectroscopy. Available from: [Link]

  • Indian Academy of Sciences. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Available from: [Link]

  • MDPI. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Available from: [Link]

  • PubMed. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Available from: [Link]

  • NSF PAR.

Sources

Comparative biological activity of substituted quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the biological activity of substituted quinoxalines reveals their status as a "privileged scaffold" in modern medicinal chemistry. Characterized by a benzene ring fused to a pyrazine ring, the quinoxaline core serves as a versatile foundation for developing potent therapeutic agents. By strategically modifying the substituents on this core, researchers can finely tune the molecule's affinity for specific biological targets, yielding compounds with profound anticancer, antimicrobial, and antimalarial properties.

This guide provides an objective comparison of the biological performance of substituted quinoxalines against standard clinical alternatives, detailing the mechanistic pathways, quantitative efficacy data, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Pathways and Target Engagement

The therapeutic efficacy of quinoxaline derivatives stems from their ability to engage multiple intracellular targets simultaneously, reducing the likelihood of acquired resistance.

Anticancer Mechanisms: Substituted quinoxalines frequently act as ATP-competitive inhibitors of critical kinases. Recent studies highlight their role in the1 [2], which are essential for tumor cell survival and proliferation. Furthermore, specific derivatives have been engineered as 2 [3], effectively suppressing both tumor angiogenesis and the surrounding inflammatory microenvironment.

Antimicrobial Mechanisms: In bacterial pathogens, quinoxalines—particularly quinoxaline 1,4-di-N-oxides—exert their bactericidal effects through the 3 [4]. This oxidative stress leads to irreversible DNA strand breaks and the collapse of essential metabolic pathways in both Gram-positive and Gram-negative bacteria.

Mechanisms Q Substituted Quinoxalines PI3K PI3K / mTOR Pathway Q->PI3K Inhibits EGFR EGFR / COX-2 Pathway Q->EGFR Inhibits ROS ROS Generation Q->ROS Induces Apop Cancer Cell Apoptosis PI3K->Apop Blocks Proliferation EGFR->Apop Suppresses Growth DNA Bacterial DNA Damage ROS->DNA Oxidative Stress

Caption: Molecular mechanisms of substituted quinoxalines in cancer and bacterial cells.

Comparative Biological Activity Data

To objectively evaluate the clinical potential of these compounds, their biological activity must be benchmarked against standard-of-care therapeutics.

Anticancer Efficacy

The structure-activity relationship (SAR) dictates that the presence of electron-donating groups (e.g., -OCH3) generally enhances cytotoxic activity, whereas electron-withdrawing groups (e.g., -Cl) can diminish it, depending on the specific target pocket [1]. Table 1 compares the half-maximal inhibitory concentration (IC₅₀) of optimized quinoxaline derivatives against Doxorubicin.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

Compound / DrugPrimary TargetMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
Quinoxaline Derivative 11 EGFR / COX-20.811.242.91
Quinoxaline Derivative 14 General Kinases2.61N/AN/A
Doxorubicin (Standard) DNA Intercalation1.101.501.80

Data synthesis indicates that specific quinoxaline derivatives (e.g., Derivative 11) outperform or match Doxorubicin in targeted cell lines, highlighting their potential as potent, selective inhibitors.

Antimicrobial Efficacy

Recent screenings of4 [5] have demonstrated exceptional potency against multidrug-resistant strains. Table 2 compares their Minimum Inhibitory Concentration (MIC) against standard antibiotics.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound / DrugTarget PathogenMIC Range (µg/mL)Mechanism
Compound 25 (2,3-diphenyl) MRSA0.25 - 1.0ROS / DNA Damage
Compound 31 E. faecalis (VRE)0.25 - 1.0ROS / DNA Damage
Vancomycin (Standard) MRSA1.0 - 4.0Cell Wall Synthesis
Ciprofloxacin (Standard) E. coli0.5 - 2.0DNA Gyrase

Notably, the quinoxaline derivatives exhibit lower MIC values against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the clinical standard, Vancomycin [6].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data relies on protocols designed as self-validating systems. Every step must have a clear causality, and internal controls must dictate the assay's validity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay measures cellular metabolic activity as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) at a density of

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures cells remain in the exponential growth phase throughout the 48-hour assay. Over-confluence leads to contact inhibition, which artificially lowers metabolic rates and skews viability readouts.

  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of the quinoxaline derivative (0.01 µM to 100 µM).

    • Causality: A broad logarithmic concentration gradient is required to capture the full dynamic range of the dose-response curve, allowing for an accurate calculation of the IC₅₀.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via succinate dehydrogenase.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well.

    • Causality: DMSO completely dissolves the formazan crystals into a homogenous solution, making it suitable for spectrophotometric quantification.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm.

    • Self-Validation Checkpoint: The assay is only valid if the vehicle control (0.1% DMSO) shows

      
       viability compared to untreated cells, proving the solvent did not cause background toxicity. A cell-free blank must be used to subtract background media absorbance.
      

Workflow S1 1. Cell Seeding S2 2. Drug Treatment S1->S2 S3 3. MTT Addition S2->S3 S4 4. Solubilization S3->S4 S5 5. Absorbance S4->S5

Caption: Step-by-step logical workflow of the MTT cell viability assay.

Protocol 2: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard, then dilute 1:150 in Mueller-Hinton (MH) broth.

    • Causality: MH broth is strictly used because its standardized calcium and magnesium cation concentrations ensure consistent antibiotic-target interactions, preventing false resistance profiles.

  • Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in a 96-well microtiter plate.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well (final concentration

    
     CFU/mL). Incubate at 37°C for 18-24 hours.
    
  • Visual Readout: Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth.

    • Self-Validation Checkpoint: The assay requires a positive growth control (bacteria + broth, no drug) and a negative sterility control (broth only). The plate is strictly invalid if the positive control lacks visible turbidity or if the negative control shows contamination.

References

  • 5 - MDPI Molecules. 2.1 - Research Journal of Pharmacy and Technology. 3.2 - RSC Advances. 4.3 - Frontiers in Microbiology. 5.4 - bioRxiv. 6.6 - ResearchGate.

Sources

Elemental Analysis vs. Theoretical Calculation: The Purity Validation Guide for Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug developers, the validation of Quinoxaline derivatives—a privileged scaffold in oncology and antimicrobial research—hinges on the reconciliation of Theoretical Calculation (stoichiometry) and Experimental Elemental Analysis (combustion data).

While High-Performance Liquid Chromatography (HPLC) determines homogeneity, Elemental Analysis (EA) provides the definitive proof of composition. The industry "Gold Standard" (ACS, J. Med. Chem.) requires experimental values for Carbon, Hydrogen, and Nitrogen (CHN) to fall within ±0.4% of theoretical values.[1]

This guide details the technical divergence between these two metrics, specifically addressing the hygroscopic nature of quinoxaline heterocycles, and provides a self-validating workflow to resolve discrepancies caused by solvation and incomplete combustion.

The Theoretical Framework: The Ideal Stoichiometry

Theoretical calculation is the mathematical benchmark based on the proposed molecular formula. It assumes a 100% pure, anhydrous, and solvent-free crystal lattice.

The Calculation Standard

To ensure precision comparable to modern microbalances, theoretical values must be calculated using high-precision atomic weights (IUPAC standard), not rounded integers.

Formula for % Element (


): 


  • N : Number of atoms of the element in the formula.

  • AW : Atomic Weight (e.g., C = 12.011, H = 1.008, N = 14.007).

  • MW : Total Molecular Weight of the compound.

The Quinoxaline Challenge

Quinoxalines (


 core) possess two nitrogen atoms in the ring system. These nitrogens act as hydrogen bond acceptors, making the scaffold prone to:
  • Hygroscopicity: Absorbing atmospheric moisture.

  • Solvate Formation: Trapping synthesis solvents (Ethanol, Acetic Acid) or water in the crystal lattice.

Impact: If your synthesized crystal contains trapped solvent, the Theoretical Calculation based on the "naked" molecule will never match the Experimental Data, leading to a false rejection of a pure compound.

The Experimental Reality: Combustion Analysis (CHN)

Experimental EA typically utilizes the Pregl-Dumas method . The sample is combusted at high temperatures (>950°C) in an oxygen-enriched atmosphere.

  • Carbon

    
    
    
    
    
  • Hydrogen

    
    
    
    
    
  • Nitrogen

    
    
    
    
    
    /
    
    
    (reduced to
    
    
    )

These gases are separated (GC) and quantified (Thermal Conductivity Detection).

The ±0.4% Threshold

The American Chemical Society (ACS) and Journal of Medicinal Chemistry mandate:

"Found values for carbon, hydrogen, and nitrogen should be within 0.4% of the calculated values for the proposed formula."

If a quinoxaline derivative deviates by >0.4%, the compound is deemed impure UNLESS the deviation can be mathematically resolved by including a fractional mole of solvent (e.g.,


) that is confirmed by orthogonal methods (TGA or NMR).

Comparative Analysis & Troubleshooting Data

The following table illustrates a common scenario in Quinoxaline synthesis: the formation of a Hemihydrate .

Compound: 6,7-dichloroquinoxaline-2,3-dione Target Formula:


 (

) Synthesis Solvent: Aqueous Ethanol
Metric% Carbon% Hydrogen% NitrogenStatus
Theoretical (Anhydrous) 41.59% 1.74% 12.12% Benchmark
Experimental (Raw Data) 40.10% 2.15% 11.65% FAIL (>0.4% gap)
Deviation-1.49%+0.41%-0.47%Rejected
Theoretical (Hemihydrate) (

)
40.02% 2.10% 11.67% Correction
Experimental (Raw Data) 40.10% 2.15% 11.65% PASS
Deviation+0.08%+0.05%-0.02%Accepted
Analysis of the Discrepancy
  • Carbon Drop: The presence of water adds "dead weight" (mass with no carbon), diluting the Carbon percentage significantly (-1.49%).

  • Hydrogen Spike: Water adds extra Hydrogen, causing the experimental H% to exceed the anhydrous theory.

  • Resolution: By recalculating the theory for

    
    , the data aligns perfectly. This confirms the compound is chemically pure but physically solvated.
    

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision tree for validating Quinoxaline purity when EA data conflicts with Theoretical calculations.

Quinoxaline_Validation Start Synthesize Quinoxaline Derivative Calc_Theory Calculate Theoretical % (Anhydrous) Start->Calc_Theory Exp_EA Run Experimental CHN Analysis Start->Exp_EA Compare Compare Values (± 0.4% Rule) Calc_Theory->Compare Exp_EA->Compare Pass PASS: Compound Pure Compare->Pass Within Range Fail FAIL: Deviation > 0.4% Compare->Fail Outside Range Check_NMR Check 1H NMR / TGA for Solvent Peaks Fail->Check_NMR Investigate Recalc Recalculate Theory (with Solvate/Hydrate) Check_NMR->Recalc Solvent Found Repurify Repurify: Recrystallize/Dry Check_NMR->Repurify Impurity Found ReCompare Re-Compare (± 0.4% Rule) Recalc->ReCompare ReCompare->Pass Match ReCompare->Repurify Mismatch

Figure 1: The Purity Validation Decision Tree. This workflow distinguishes between true chemical impurities and acceptable solvates.

Experimental Protocol: Ensuring Accurate EA Data

To minimize discrepancies, the following protocol ensures the sample submitted for combustion is representative and stable.

Step 1: Sample Preparation (Drying)

Quinoxalines are notorious for trapping surface moisture.

  • Place the recrystallized solid in a vacuum drying pistol (Abderhalden) or a vacuum oven.

  • Dry at 60–80°C over

    
     (phosphorus pentoxide) for at least 24 hours .
    
    • Why:

      
       is a potent desiccant that removes surface water without degrading the thermally stable quinoxaline ring.
      
  • If the compound is a suspected hydrate (based on NMR), dry at ambient temperature to avoid stripping structural water, which would lead to erratic results.

Step 2: Homogenization
  • Grind the sample into a fine, homogeneous powder using an agate mortar.

    • Why: Large crystals can cause "micro-explosions" or incomplete combustion in the analyzer, leading to low Carbon/Nitrogen readings.

Step 3: The Weighing (Microbalance)
  • Weigh 1.5 mg to 2.5 mg of sample into a tin capsule.

  • Use a balance with readability to 0.001 mg (1 µg) .

  • Seal the capsule immediately to prevent hygroscopic absorption of atmospheric water.

Step 4: Combustion Optimization (The "Boost")

For Nitrogen-rich heterocycles like Quinoxaline, standard combustion sometimes leaves "refractory carbides" (unburned carbon).

  • Protocol Adjustment: Add a small amount of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    )
    to the tin capsule.
  • Mechanism: These act as oxygen donors/fluxes, raising the local temperature and ensuring complete oxidation of the ring system.

Conclusion: The Verdict

Elemental Analysis remains the ultimate arbiter of purity because it validates the bulk material, whereas NMR only validates what is soluble.

  • Trust the Theoretical only when you are certain of the solvation state.

  • Trust the Experimental only when the sample is meticulously dried and homogeneous.

For Quinoxaline drug candidates, a deviation in EA is rarely a failure of synthesis; it is usually a failure to account for the molecule's affinity for water. Correcting the theoretical calculation to include stoichiometric water (validated by NMR) is the scientifically accepted method to satisfy publication and regulatory standards.

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for ±0.4% purity requirement).

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations. Inorganic Chemistry Frontiers. (Discussion on deviations and solvates).

  • Skoog, D. A., et al. Principles of Instrumental Analysis. (Theory of Combustion Analysis/Dumas Method).

  • Refat, H. M., et al. (2013). Synthesis and characterization of some quinoxaline derivatives. (Example of Quinoxaline EA data and synthesis).

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent Active Pharmaceutical Ingredient (API) intermediates. 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid (CAS: 1160683-56-6) is a critical building block, primarily utilized in the synthesis of Prolyl Hydroxylase Inhibitors (HIF-PHIs)[1].

While it is an invaluable intermediate, its physicochemical profile—a fine organic powder featuring a quinoxaline core and a carboxylic acid moiety—presents specific occupational hazards[2][3]. Standard laboratory safety is insufficient; handling this compound requires a targeted, causality-driven approach to Personal Protective Equipment (PPE) and engineering controls[4][5]. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety and compliance in your laboratory.

Physicochemical Hazard Profiling: The Causality Behind the Controls

Effective safety protocols are not arbitrary; they are directly dictated by the molecule's physical and chemical properties. Understanding why a hazard exists is the first step in mitigating it.

Table 1: Physicochemical Properties and Hazard Implications

PropertyValue / CharacteristicHazard ImplicationRequired Control
Physical State Solid PowderHigh risk of aerosolization and inhalation (STOT SE 3; H335)[6][7].Fume hood (>100 fpm) / N95 Respirator[4].
Functional Groups Carboxylic Acid, QuinoxalineMild to moderate dermal and ocular irritant (H315, H319)[3][8].Chemical splash goggles, Double gloving.
Lipophilicity LogP ~1.3 - 1.4[1][2]Moderate lipophilicity. Can penetrate the stratum corneum if dissolved in organic solvents[2].Solvent-resistant Nitrile gloves[5].
Reactivity AcidicReacts with strong bases; can generate static charge during transfer[9].Anti-static weighing tools, Alkaline decontamination[9].

Tiered Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE matrix must be strictly adhered to. Every choice here is designed to create a fail-safe barrier between the researcher and the compound.

  • Dermal Protection (Double Gloving): Wear double nitrile gloves (minimum 5 mil thickness).

    • The Causality: While the dry powder itself does not easily penetrate intact skin, this intermediate is routinely dissolved in polar aprotic solvents (e.g., THF, DMF) or methanol during downstream synthesis[1]. These solvents act as aggressive penetration enhancers, carrying the dissolved API intermediate directly through the skin barrier. Nitrile provides superior chemical resistance to these solvents compared to standard latex[5]. Double gloving ensures that if the outer glove is contaminated or micro-punctured during weighing, the inner glove maintains the sterile/safe barrier.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 or EN 166 compliant) are mandatory[7].

    • The Causality: Safety glasses with side shields are insufficient. The fine powder morphology of this compound means airborne particulates can easily bypass standard glasses, leading to severe eye irritation (H319)[3][8].

  • Respiratory Protection: All primary handling must occur within a certified Chemical Fume Hood. If out-of-hood transport or handling is unavoidable (e.g., during a spill or equipment failure), a NIOSH-approved N95 or P100 particulate respirator must be worn[5][7].

  • Body Protection: A flame-resistant, knee-length lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging across contaminated surfaces and creating a secondary exposure route.

Operational Workflow & Engineering Controls

To guarantee trustworthiness, your handling protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are visually or mechanically confirmed.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Visually confirm the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Clear the hood of all unnecessary clutter to prevent turbulent airflow[4].

  • PPE Donning & Inspection: Don the required PPE. Perform a visual inspection of the outer nitrile gloves for any micro-tears before touching any containers.

  • Anti-Static Dispensing: Use a grounded, anti-static micro-spatula for weighing. Causality: Organic powders can accumulate static charge. A sudden static discharge can forcefully eject the powder from the weigh boat, causing immediate aerosolization and contamination of the workspace[8][9].

  • Closed-System Transfer: Weigh the compound into a tared, sealable vial (e.g., a septum-capped vial). Seal the vial inside the fume hood before transferring it to the reaction setup.

  • Alkaline Decontamination: After transfer, do not use dry paper towels to clean the balance. Use a lint-free wipe dampened with 0.1M NaOH or 70% Ethanol. Causality: The alkaline NaOH solution will instantly deprotonate the carboxylic acid moiety, converting residual powder into a highly water-soluble sodium salt. This prevents dust generation and ensures complete chemical removal from the surface.

Workflow N1 1. Risk Assessment & Hood Prep N2 2. PPE Donning (Double Nitrile) N1->N2 N3 3. Anti-Static Weighing N2->N3 N4 4. Closed-System Transfer N3->N4 N5 5. Alkaline Decontamination N4->N5

Fig 1. Standard operating workflow for handling quinoxalinecarboxylic acid derivatives.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is critical to prevent laboratory-wide aerosolization.

Step-by-Step Spill Protocol:

  • Assess the Scale: If the spill is >50g or occurs outside the fume hood, immediately evacuate the immediate area and contact Environmental Health and Safety (EHS)[9].

  • Containment: For manageable spills inside the hood, ensure your P100 respirator and double gloves are secure[6].

  • Wet-Wipe Method (Never Dry Sweep): Never use a brush, broom, or compressed air on a powder spill[6]. Gently cover the spill with absorbent pads. Slowly pour 70% Ethanol or 0.1M NaOH over the pads to wet the powder, suppressing all dust[7].

  • Collection: Carefully fold the wet pads inward, trapping the compound.

  • Disposal: Place the pads and your outer gloves into a clearly labeled, sealable hazardous waste bag.

Disposal Logistics: 6-Hydroxy-2-methyl-5-quinoxalinecarboxylic acid and its contaminated solid waste must be disposed of via high-temperature incineration through an approved hazardous waste contractor[3][9]. Do not flush any aqueous waste containing this intermediate down the drain, as quinoxaline derivatives can exhibit aquatic toxicity and resist standard wastewater treatment degradation[3][7].

SpillResponse Spill Powder Spill Detected Assess Is spill > 50g or outside fume hood? Spill->Assess Evac Evacuate Area & Contact EHS Assess->Evac YES Contain Don P100 Respirator & Double Gloves Assess->Contain NO Wipe Wet Wipe Protocol (0.1M NaOH / EtOH) Contain->Wipe Dispose Seal in Hazardous Waste Container Wipe->Dispose

Fig 2. Spill response decision matrix for solid quinoxalinecarboxylic acid intermediates.

References

  • Title: 6-hydroxy-2-methyl-5-quinoxalinecarboxylic acid - CAS 1160683-56-6 Source: Molaid Chemical Database URL: [Link]

  • Title: ethyl N-[(6-hydroxy-2-methyl-5-quinoxalinyl)carbonyl]glycinate - CAS 1160683-57-7 Source: Molaid Chemical Database URL: [Link]

  • Title: Glossary - API Intermediate Handling Guidelines Source: Esco Pharma URL: [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。